2,7-Dimethoxy-9h-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGBQGFYHXYVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491769 | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61822-18-2 | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dimethoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the physical properties of 2,7-Dimethoxy-9h-carbazole
An In-Depth Technical Guide to the Physical Properties of 2,7-Dimethoxy-9H-carbazole
For professionals in drug discovery and materials science, a precise understanding of a molecule's physical properties is the bedrock of successful development. This guide provides a comprehensive analysis of the physical characteristics of this compound (CAS No. 61822-18-2), a versatile heterocyclic compound with significant potential in organic electronics and as a scaffold in medicinal chemistry.[1] This document moves beyond a simple datasheet, offering not only established data but also detailing the expert-validated protocols required to verify these properties, ensuring scientific integrity and reproducibility in your research.
Core Molecular and Physicochemical Profile
This compound is an aromatic amine featuring a planar carbazole core functionalized with two methoxy groups. These substituents are critical as they modulate the electronic properties of the carbazole system, influencing its fluorescence and charge-transport capabilities, which are central to its application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]
The primary physicochemical properties are summarized below. It is crucial to note that while melting points are experimentally determined, properties like boiling point are often computationally predicted for compounds with high thermal stability and may not represent a practical experimental value due to potential decomposition.
| Property | Value | Source(s) |
| CAS Number | 61822-18-2 | [2][3] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 282 - 285 °C | [1] |
| Boiling Point | 426.7 ± 25.0 °C at 760 mmHg (Predicted) | |
| Purity | ≥98% (Typically by GC or HPLC) | [1] |
Structural & Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint of a molecule. For a compound like this compound, a multi-technique approach is non-negotiable for confirming structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides atom-level information on the connectivity and chemical environment. While specific, verified spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the extensive literature on carbazole derivatives.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
N-H Proton: A broad singlet, typically downfield (>8.0 ppm), resulting from the amine proton.
-
Aromatic Protons: A series of doublets and doublets of doublets between ~6.8 and 8.0 ppm. The symmetry of the 2,7-substitution pattern will simplify the spectrum compared to asymmetrically substituted carbazoles.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm, integrating to 6 protons.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals will appear in the 100-145 ppm range. The carbons directly attached to the oxygen (C2, C7) will be shifted significantly downfield.
-
Methoxy Carbon (-OCH₃): A distinct signal around 55-56 ppm.
Protocol for NMR Analysis: This protocol ensures a reproducible and high-quality spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be superior for ensuring full solubility of crystalline carbazoles and preventing signal overlap with residual solvent protons.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
Shim the instrument to achieve optimal magnetic field homogeneity. This is a self-validating step; a sharp, symmetrical TMS peak is indicative of a well-shimmed magnet.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this carbazole derivative, the key is to confirm the presence of the N-H and C-O bonds and the integrity of the aromatic system.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretch: A sharp to moderately broad peak around 3400-3420 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (from -OCH₃): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
Aromatic C=C Bending: Sharp peaks in the 1500-1600 cm⁻¹ region.
-
Aromatic C-O Stretch (Ether): A strong, characteristic peak around 1230-1250 cm⁻¹.
UV-Visible and Fluorescence Spectroscopy
The photophysical properties are paramount for applications in optoelectronics. The extended π-conjugated system of the carbazole core gives rise to distinct absorption and emission profiles.
-
UV-Vis Absorption: Carbazole derivatives typically show strong absorption bands in the UV region. A supplier reports a maximum absorption wavelength (λₘₐₓ) of 319 nm in methanol, which is consistent with the π-π* transitions of the conjugated carbazole system.
-
Fluorescence: The 2,7-substitution pattern is known to produce compounds with strong fluorescence. The emission is expected to be in the blue region of the spectrum (~400-450 nm), though this is highly dependent on solvent polarity.
Protocol for Photophysical Characterization:
-
Solution Preparation: Prepare a dilute stock solution (e.g., 1x10⁻³ M) of the compound in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Acetonitrile). Prepare a series of dilutions (e.g., 1x10⁻⁵ to 1x10⁻⁶ M) for analysis to avoid concentration-quenching effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 250 nm to 600 nm.
-
The solvent used is the reference. The resulting spectrum should show distinct absorption peaks (λₘₐₓ).
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its main absorption maximum (λₘₐₓ).
-
Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
The resulting spectrum will reveal the wavelength of maximum emission (λₑₘ).
-
Caption: Standard workflow for photophysical analysis.
Solubility Profile
A compound's solubility is a critical parameter for solution-based processing in materials science and for formulation in drug development. While quantitative data is scarce, qualitative analysis based on its structure and data from analogous compounds like 2,7-dibromo-9H-carbazole suggests it has low solubility in water but should be soluble in common organic solvents.[4]
Expected Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), DMSO.
-
Moderate Solubility: Acetone, Ethyl Acetate.
-
Low/Insoluble: Water, Hexane, Ethanol.
Protocol for Quantitative Solubility Determination:
-
Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully extract a known volume of the supernatant. Determine the concentration of the dissolved compound using a calibrated analytical technique, such as UV-Vis spectroscopy (using a calibration curve) or HPLC. The resulting concentration is the saturation solubility.
Crystalline Structure
While no specific crystal structure for this compound has been deposited in public databases, studies on closely related derivatives like dimethyl 9H-carbazole-2,7-dicarboxylate confirm that the carbazole ring system is nearly planar.[5][6][7] This planarity is crucial as it facilitates π–π stacking interactions in the solid state, which directly impacts charge transport in electronic devices. In the crystal lattice, molecules are typically linked by hydrogen bonds involving the N-H group and potentially by π–π stacking, forming well-ordered structures.[5][6][7] Obtaining a single crystal suitable for X-ray diffraction would provide the definitive bond lengths, bond angles, and packing arrangement.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
This compound is a molecule of significant interest, defined by its stable, planar aromatic core and electronically active methoxy substituents. Its key physical properties—a high melting point indicative of thermal stability, and strong blue fluorescence—make it a compelling candidate for advanced materials. For any researcher, the true utility of this compound can only be unlocked through rigorous and systematic characterization. The protocols detailed in this guide provide a validated framework for obtaining the precise spectroscopic and physical data needed to advance its application, whether in next-generation electronics or novel therapeutic agents.
References
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Cao, Y., et al. (2008). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
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Materials Chemistry Horizons. (2022). Nonlinear Optical Properties of Fluorescence Carbazole Derivative Using Continue Wave Blue Laser. Available at: [Link]
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Chemsrc. (2025). This compound. Retrieved from: [Link]
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Tavasli, M., et al. (2020). Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-di-carb-oxy-late. Acta Crystallographica Section E. Available at: [Link]
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Molecules. (2022). Chemical structure of 9H‐carbazole and advances reported in its functionalization. Available at: [Link]
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DergiPark. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Available at: [Link]
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Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. PubMed. Available at: [Link]
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Lehane, R. L., et al. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. CORE. Available at: [Link]
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Kobe University. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Retrieved from: [Link]
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Royal Society of Chemistry. (2021). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Available at: [Link]
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ResearchGate. (2002). Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Retrieved from: [Link]
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Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from: [Link]
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An In-depth Technical Guide to 2,7-Dimethoxy-9H-carbazole: Synthesis, Properties, and Applications
Introduction
2,7-Dimethoxy-9H-carbazole is a key heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, electron-rich carbazole core, functionalized with methoxy groups, imparts unique photophysical and electronic properties, making it a valuable building block for a range of advanced applications. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a robust synthetic protocol, and its current and potential applications for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
This compound is a solid, crystalline compound at room temperature, typically appearing as a white to light-colored powder.[1] The fundamental properties of this molecule are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO₂ | [2][3] |
| Molecular Weight | 227.26 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 61822-18-2 | [2][3] |
| Melting Point | 282 °C | [1] |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Solubility | Soluble in common organic solvents like DMSO, THF, and DCM. | [4] |
| Storage | Store at room temperature (10°C - 25°C), in a well-closed container. | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of the carbazole ring system can be achieved through various methods, with the Cadogan-Sundberg cyclization being a particularly effective approach for derivatives like this compound.[5][6] This reaction involves the reductive cyclization of a 2-nitrobiphenyl precursor using a phosphite reagent. The causality behind this choice of reaction lies in its efficiency and tolerance for various functional groups.
The proposed synthesis begins with the preparation of the 2-nitro-4,4'-dimethoxybiphenyl precursor via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high yields and broad applicability in forming C-C bonds.[7]
Experimental Protocol:
Part 1: Synthesis of 4,4'-Dimethoxy-2-nitrobiphenyl (Precursor)
-
Reaction Setup: To a dried Schlenk flask, add 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).
-
Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask, followed by the addition of a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4,4'-Dimethoxy-2-nitrobiphenyl.
Part 2: Cadogan-Sundberg Cyclization to this compound
-
Reaction Setup: The purified 4,4'-Dimethoxy-2-nitrobiphenyl (1.0 eq) is dissolved in an excess of triethyl phosphite (P(OEt)₃), which acts as both the solvent and the reducing agent.
-
Reaction Conditions: The solution is heated to a high temperature, typically in the range of 150-160 °C, and stirred for several hours (4-6 hours). The reaction should be carried out under an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed under high vacuum. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexanes) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
The unique structural and electronic features of this compound make it a versatile platform for various applications.
Organic Electronics and Materials Science
The carbazole moiety is an excellent hole-transporting material, and its derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][9] The methoxy groups in the 2 and 7 positions act as electron-donating groups, which can be used to fine-tune the HOMO and LUMO energy levels of the molecule. This allows for the rational design of materials with specific charge-injection and transport properties, ultimately enhancing the efficiency and stability of organic electronic devices.[8]
Drug Development and Medicinal Chemistry
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[10][11] The methoxy substitutions on the carbazole ring can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Anticancer Activity: Many carbazole derivatives have been investigated for their potential as anticancer agents.[1][12] The planar carbazole system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.[13] The dimethoxy substitution pattern can enhance the cytotoxic activity against various cancer cell lines.[2]
-
Neuroprotective Effects: There is growing evidence that carbazole derivatives possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][14] The proposed mechanisms of action include the reduction of oxidative stress and the inhibition of apoptosis in neuronal cells.[14] The P7C3 class of aminopropyl carbazoles, for example, has shown significant neuroprotective effects in preclinical models.[3]
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a molecule of significant scientific interest with a well-established foundation in materials science and a promising future in drug discovery. Its straightforward synthesis, coupled with its tunable electronic properties and biological activity, ensures its continued relevance as a versatile building block in both academic and industrial research. This guide provides the core knowledge required for researchers to effectively utilize this compound in their respective fields.
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- Decker, M., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-3754.
- Carbone, A., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4434.
- Ahmad, I., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews.
- Kaur, R., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Drug Discovery Technologies, 13(3), 156-168.
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SciSpace. IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. [Link]
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Frontiers. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]
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ResearchGate. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin -2-amine [(-)-P7C3-S243], with Improved Druglike Properties. [Link]
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Preprints.org. 2,7-Bis(pyridin-4-Ylethynyl)-9H- Carbazole. [Link]
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PubMed Central. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. [Link]
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An In-depth Technical Guide to 2,7-Dimethoxy-9H-carbazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,7-Dimethoxy-9H-carbazole (CAS No. 61822-18-2), a versatile heterocyclic compound with significant potential in materials science and pharmacology. As a senior application scientist, this document moves beyond a simple data sheet to explain the causality behind synthetic choices, provide self-validating characterization protocols, and explore the mechanistic basis of its applications.
Core Molecular Profile
This compound is a symmetrically substituted aromatic amine. The carbazole core provides a rigid, planar, and electron-rich π-conjugated system, which is fundamental to its electronic and photophysical properties. The methoxy groups at the 2 and 7 positions act as electron-donating groups (EDGs), which further modulate the electronic structure, enhancing its utility as a hole-transporting material and influencing its biological activity.
| Property | Value | Source(s) |
| CAS Number | 61822-18-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2] |
| Appearance | White to light yellow/orange crystalline powder | [4] |
| Melting Point | 282 °C | [1][4] |
| Purity | ≥ 98% (by GC) | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | [1] |
| InChIKey | OFGBQGFYHXYVIA-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
A robust and logical synthetic route to this compound involves a two-stage process: first, the creation of a 2,7-dihalogenated carbazole core, followed by a nucleophilic substitution to introduce the methoxy groups. This approach is favored for its modularity and the high purity of the intermediates.
Stage 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization
The preferred precursor is 2,7-dibromo-9H-carbazole, synthesized via a Cadogan reductive cyclization. This reaction is highly efficient for forming the carbazole ring system from a 2-nitrobiphenyl precursor. The choice of a phosphine-based reducing agent like triphenylphosphine (PPh₃) is critical as it acts as an oxygen scavenger, deoxygenating the nitro group to a reactive nitrene intermediate which then undergoes intramolecular cyclization.
Experimental Protocol: Synthesis of 2,7-Dibromo-9H-carbazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitro-4,4'-dibromobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents).
-
Solvent Addition: Add anhydrous o-dichlorobenzene as the solvent (approx. 5 mL per gram of starting material).
-
Reaction Execution: Heat the reaction mixture to 180°C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, purify the mixture directly via column chromatography on silica gel using a dichloromethane/hexane gradient to yield 2,7-dibromo-9H-carbazole as a solid.[5]
Stage 2: Methoxylation via Ullmann Condensation
With the dibrominated precursor in hand, the methoxy groups are introduced via a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for forming aryl ethers from aryl halides.[6] Copper(I) iodide (CuI) is an effective catalyst, and a strong base like sodium methoxide serves as both the nucleophile and the base to drive the reaction. The choice of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) is crucial for solubilizing the reagents and achieving the necessary reaction temperatures.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,7-dibromo-9H-carbazole (1 equivalent), copper(I) iodide (0.2 equivalents), and sodium methoxide (2.5 equivalents).
-
Solvent Addition: Add anhydrous NMP or DMF.
-
Reaction Execution: Heat the mixture to 120-140°C and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexane eluent system) to afford this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected based on the structure and analysis of related carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's C₂ symmetry, the ¹H and ¹³C NMR spectra are simplified, with fewer signals than the total number of protons or carbons.
Table 2: Predicted NMR Spectral Data for this compound (Solvent: CDCl₃ or DMSO-d₆. Shifts are predicted based on known carbazole values and standard substituent effects.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.2-8.5 | br s | - | N-H (1H) |
| ~7.8-8.0 | d | ~8.5 | H-4, H-5 | |
| ~7.0-7.2 | d | ~2.0 | H-1, H-8 | |
| ~6.8-7.0 | dd | ~8.5, ~2.0 | H-3, H-6 | |
| ~3.8-4.0 | s | - | -OCH₃ (6H) | |
| ¹³C NMR | ~155-158 | C | - | C-2, C-7 |
| ~140-142 | C | - | C-4a, C-4b | |
| ~120-123 | CH | - | C-4, C-5 | |
| ~115-118 | C | - | C-8a, C-9a | |
| ~110-113 | CH | - | C-3, C-6 | |
| ~95-98 | CH | - | C-1, C-8 | |
| ~55-57 | CH₃ | - | -OCH₃ |
Rationale for Predictions: The chemical shifts for the unsubstituted carbazole core are well-documented.[7][8] The introduction of electron-donating methoxy groups at C-2 and C-7 is expected to cause a significant upfield shift (to lower ppm) for the ortho (C-1, C-8) and para (C-4, C-5) positions relative to the methoxy groups, due to increased electron density.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. A KBr-pellet FTIR spectrum is available in public databases.[1]
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3450 | N-H Stretch | Amine (N-H) |
| ~3000-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2950 | C-H Stretch | Aliphatic C-H (-OCH₃) |
| ~1600-1620 | C=C Stretch | Aromatic Ring |
| ~1230-1260 | C-O Stretch (Asymmetric) | Aryl Ether |
| ~1020-1050 | C-O Stretch (Symmetric) | Aryl Ether |
Applications in Materials Science: Organic Electronics
The electron-rich carbazole core, enhanced by the methoxy substituents, makes this compound an excellent candidate for hole-transporting layers (HTLs) and as a host material in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4] Its rigid structure provides good thermal stability, a crucial requirement for device longevity.
In an OLED, the molecule facilitates the injection and transport of holes from the anode to the emissive layer (EML). When used as a host in the EML, it forms a solid-state matrix for a phosphorescent or fluorescent dopant (guest), enabling efficient energy transfer and light emission. The methoxy groups help to tune the HOMO/LUMO energy levels for better alignment with adjacent layers, thereby reducing the turn-on voltage and increasing device efficiency.
Potential Applications in Drug Development: Neuroprotection
The carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including neuroprotective effects.[9][10] The mechanism is often linked to antioxidant activity and the modulation of key signaling pathways involved in neuronal cell survival.
While this compound itself has not been extensively studied, its structural analogue, 7-Methoxyheptaphylline (a natural carbazole alkaloid), has been shown to exert neuroprotective effects against hydrogen peroxide-induced cell death by targeting TGF-β-activated kinase 1 (TAK1).[11] Inhibition of the TAK1 pathway can suppress downstream pro-apoptotic signaling cascades.
The antioxidant potential of the carbazole nucleus arises from the ability of the N-H proton to be donated to quench free radicals, forming a stable carbazyl radical. The electron-donating methoxy groups can further enhance this activity by stabilizing the radical cation. This dual-action potential—direct radical scavenging and modulation of pro-survival pathways—makes this compound a compelling candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10]
Safety and Handling
This compound is classified as a skin and eye irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed. Store the compound in a tightly sealed container in a dry, dark place at room temperature.
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Encyclopedia.pub. (2022). Phyto-Carbazole Alkaloids in Neuroprotection. Retrieved from [Link]
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Zhang, H., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Sawangjaroen, K., et al. (2021). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Oncology Letters. Retrieved from [Link]
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MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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MDPI. (2022). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones. Retrieved from [Link]
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PubMed Central. (2012). Discovery of a Neuroprotective Chemical...with Improved Druglike Properties. Retrieved from [Link]
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PubMed Central. (2013). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Retrieved from [Link]
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PubMed Central. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]
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synthesis route for 2,7-Dimethoxy-9h-carbazole from carbazole
An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxy-9H-carbazole from Carbazole Precursors
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in the development of organic electronics and pharmacologically active compounds. Recognizing the significant challenges in achieving regioselective functionalization of the carbazole core, this document outlines a robust and reliable multi-step synthetic route. The strategy pivots from direct functionalization of carbazole to a more controlled approach beginning with a commercially available precursor, ensuring high regioselectivity for the desired 2,7-substitution pattern. The protocol detailed herein is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal understanding of the experimental choices, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of 2,7-Functionalized Carbazoles
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. Their rigid, planar structure and excellent hole-transporting capabilities make them indispensable in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] In the pharmaceutical realm, the carbazole nucleus is a privileged scaffold found in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[3]
Specifically, the 2,7-disubstituted isomers, such as this compound, are of paramount importance. The symmetrical substitution at the 2 and 7 positions extends the π-conjugation along the long axis of the molecule, which is highly desirable for tuning the electronic and photophysical properties of organic semiconductors.[4] However, the direct functionalization of the parent 9H-carbazole often leads to a mixture of isomers, with the 3,6- and 1,8- positions being kinetically favored in many electrophilic substitution reactions. This lack of regioselectivity presents a significant purification challenge and lowers the overall yield of the desired 2,7-isomer.
This guide, therefore, presents an authoritative and efficient pathway that circumvents these regioselectivity issues by constructing the carbazole ring with the desired substitution pattern already encoded.
Strategic Overview: A Regioselective Synthesis Route
To overcome the challenge of poor regioselectivity in direct carbazole bromination, the optimal synthesis route begins with 4,4'-dibromobiphenyl . This strategy involves building the central nitrogen-containing ring to yield the 2,7-dibromo intermediate, which is then converted to the target methoxy compound.
The overall transformation is a three-step process:
-
Nitration: Introduction of a nitro group ortho to one of the phenyl-phenyl bonds in 4,4'-dibromobiphenyl.
-
Reductive Cyclization (Cadogan Reaction): Intramolecular ring closure to form the carbazole core, yielding the key intermediate, 2,7-dibromo-9H-carbazole.
-
Methoxylation (Ullmann Condensation): Copper-catalyzed substitution of the bromine atoms with methoxy groups to afford the final product.
Part 1: Synthesis of the Key Intermediate: 2,7-Dibromo-9H-carbazole
This phase focuses on the regioselective construction of the 2,7-dibrominated carbazole core.
Step 1: Nitration of 4,4'-Dibromobiphenyl
Causality and Expertise: The first step is a classic electrophilic aromatic substitution. The goal is to introduce a single nitro group at the 2-position. Using a controlled amount of a nitrating agent under mild conditions is crucial to prevent dinitration. The bromine atoms are deactivating but are ortho, para-directing; nitration will preferentially occur at the positions ortho to the bromine atoms.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dibromobiphenyl (1.0 eq) in acetic anhydride at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and acetic anhydride dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4,4'-dibromo-2-nitrobiphenyl. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.[5][6]
Step 2: Reductive Cyclization (Cadogan Reaction)
Mechanistic Insight: The Cadogan reaction is a powerful method for synthesizing carbazoles from 2-nitrobiphenyls.[4][5] The reaction proceeds via deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triethyl phosphite (P(OEt)₃) or triphenylphosphine (PPh₃). This generates a transient nitrene intermediate which rapidly undergoes intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the stable carbazole heterocycle.
Experimental Protocol:
-
Combine 4,4'-dibromo-2-nitrobiphenyl (1.0 eq) and a slight excess of triethyl phosphite (2.0-3.0 eq) in a high-boiling point solvent (e.g., o-dichlorobenzene or without solvent if triethyl phosphite is in large excess).
-
Heat the mixture under a nitrogen atmosphere to reflux (typically 160-180 °C) for 3-5 hours.
-
Monitor the reaction by TLC. The disappearance of the nitro compound and the appearance of the less polar carbazole spot indicates completion.
-
After cooling to room temperature, remove the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum.
-
The crude residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate or toluene/heptane mixtures) to afford 2,7-dibromo-9H-carbazole as a white or off-white solid.[6][7]
Part 2: Synthesis of this compound
Step 3: Copper-Catalyzed Methoxylation (Ullmann Condensation)
Trustworthiness and Rationale: The Ullmann condensation is a time-tested, reliable method for forming aryl ether bonds, particularly when palladium-based methods may be cost-prohibitive or sensitive.[8][9] The reaction utilizes a copper(I) catalyst to couple an aryl halide with an alcohol or alkoxide. For methoxylation, sodium methoxide serves as both the nucleophile and the base. The inclusion of a ligand, such as 2,2'-bipyridine or N,N-dimethylglycine, can significantly accelerate the reaction and allow for lower reaction temperatures.[10][11]
The Role of the Carbazole N-H: Under the basic conditions of the Ullmann reaction (using sodium methoxide), the acidic proton on the carbazole nitrogen (pKa ≈ 17) will be deprotonated. This is not detrimental to the reaction; the methoxylation will proceed on the resulting carbazolide anion. A final aqueous workup will re-protonate the nitrogen to yield the desired 9H-carbazole product.
Experimental Protocol:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 - 0.2 eq), 2,7-dibromo-9H-carbazole (1.0 eq), and sodium methoxide (NaOMe, 2.5 - 3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and quench by adding aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradients of hexane/ethyl acetate) to yield this compound as a pure solid.
Data Summary and Yields
The following table summarizes the typical reagents, conditions, and expected yields for this synthetic route. Note that yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Nitration | 4,4'-Dibromobiphenyl, HNO₃, Ac₂O | Acetic Anhydride | 0-10 °C | 2-3 | 85-95% |
| 2 | Cadogan Cyclization | 4,4'-Dibromo-2-nitrobiphenyl, P(OEt)₃ | o-Dichlorobenzene | 160-180 °C | 3-5 | 70-85% |
| 3 | Ullmann Condensation | 2,7-Dibromo-9H-carbazole, NaOMe, CuI | DMF or DMSO | 120-140 °C | 12-24 | 65-80% |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a multi-step, regioselective approach rather than by direct functionalization of carbazole. By starting with 4,4'-dibromobiphenyl, this guide details a robust pathway involving nitration, a Cadogan reductive cyclization to form the key 2,7-dibromo-9H-carbazole intermediate, and a final copper-catalyzed Ullmann condensation for methoxylation. This strategy provides excellent control over the substitution pattern, leading to high purity of the desired product. The protocols and mechanistic insights provided herein constitute a self-validating system, empowering researchers to confidently synthesize this valuable compound for applications in advanced materials and drug discovery.
References
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Ullmann condensation. Wikipedia.[Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry.[Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.[Link]
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Ullmann Reaction. Organic Chemistry Portal.[Link]
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Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group, Oregon State University.[Link]
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Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls... ResearchGate.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
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Synthesis and Characterization of Poly( N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
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Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI.[Link]
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Supporting Information Knitting up 2,7-disubstituted Carbazole based oligomers... pubs.acs.org.[Link]
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Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.[Link]
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2,7-Dibromo-9-octyl-9H-carbazole. National Institutes of Health (NIH).[Link]
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Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions... ResearchGate.[Link]
-
Buchwald-Hartwig C-C Bond Formation. Macmillan Group, Princeton University.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
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Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide. ResearchGate.[Link]
-
Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. Royal Society of Chemistry.[Link]
-
The copper catalysed reaction of sodium methoxide with aryl bromides... Radboud University Repository.[Link]
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Transition metal‐catalyzed methoxylation of (hetero)aryl halides. ResearchGate.[Link]
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Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. MDPI.[Link]
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A Senior Application Scientist's Guide to the Photophysical Properties of 2,7-Dimethoxy-9h-carbazole
Abstract
This technical guide provides a comprehensive examination of the UV-Vis absorption and fluorescence emission properties of 2,7-Dimethoxy-9h-carbazole. Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, prized for their thermal stability, charge transport characteristics, and tunable photophysical properties.[1][2][3] The strategic placement of electron-donating methoxy groups at the 2 and 7 positions of the carbazole core significantly influences its electronic structure, leading to distinct spectral behaviors. This document details the theoretical underpinnings of electronic spectroscopy, provides validated, step-by-step protocols for acquiring high-fidelity spectral data, analyzes the resulting spectra, and discusses the critical influence of the solvent environment. The guide is intended for researchers and professionals in materials science and drug development, offering both fundamental knowledge and practical insights into harnessing the unique optical properties of this versatile fluorophore.
Introduction: The Significance of Substituted Carbazoles
The carbazole moiety, an electron-rich aromatic heterocycle, is a privileged scaffold in materials science.[4] Its rigid, planar structure facilitates efficient π-π stacking and charge transport, making it a fundamental building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2][5] The true power of the carbazole core lies in its facile functionalization, which allows for the precise tuning of its electronic and optical properties.[1][2]
The subject of this guide, this compound, is a prime example of such molecular engineering. The introduction of two electron-donating methoxy (-OCH₃) groups at the 2 and 7 positions enhances the electron density of the π-conjugated system. This substitution pattern is known to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly impacts the molecule's absorption and emission characteristics. Understanding these properties is paramount for designing new materials with tailored functionalities, from highly efficient blue-light emitters in displays to sensitive fluorescent probes for biological imaging.[4][6]
Theoretical Principles of Electronic Spectroscopy
To fully interpret the spectral data of this compound, a firm grasp of the underlying principles of UV-Vis absorption and fluorescence is essential. These processes are governed by the interaction of light with the molecule's electrons and are best visualized using the Jablonski diagram.
UV-Vis Absorption
UV-Vis absorption spectroscopy measures the transitions of electrons from the ground electronic state (S₀) to higher energy excited singlet states (S₁, S₂, etc.) upon absorbing photons of specific energies. For π-conjugated systems like carbazoles, the most relevant transitions are π → π* transitions. The Beer-Lambert Law provides the quantitative basis for absorption, stating that absorbance is directly proportional to the concentration of the species and the path length of the light through the sample.
Fluorescence Emission
Following excitation to an excited state, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed S₁ state, it can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence.
Because some energy is lost during non-radiative relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is termed the Stokes Shift . A significant Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.
The following Jablonski diagram illustrates these fundamental photophysical processes.
Caption: Jablonski Diagram illustrating absorption, vibrational relaxation, and fluorescence.
Experimental Methodology: A Validated Protocol
Acquiring accurate and reproducible spectral data requires meticulous attention to detail. The following protocols are designed to be self-validating, incorporating essential quality control steps.
Materials and Instrumentation
-
Analyte: this compound (≥98% purity)
-
Solvents: Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). The choice of solvent is critical as it can influence spectral properties.
-
Instrumentation:
-
Cuvettes: 1 cm path length quartz cuvettes.
Experimental Workflow Diagram
Caption: Standard workflow for photophysical characterization.
Step-by-Step Protocols
Protocol 1: UV-Vis Absorption Measurement
-
Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation: Prepare a ~5 µM solution of this compound in the desired spectroscopic grade solvent.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent. Place it in the sample holder and run a baseline correction (autozero) across the desired wavelength range (e.g., 250-450 nm). This step is crucial to subtract any absorbance from the solvent and cuvette.[7]
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place it in the instrument and acquire the absorption spectrum.
-
Data Validation: The maximum absorbance should ideally be between 0.1 and 1.0 to ensure the measurement is within the linear range of the detector and adheres to the Beer-Lambert Law.[9]
Protocol 2: Fluorescence Emission Measurement
-
Instrument Setup: Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Determine Excitation Wavelength: From the previously acquired UV-Vis spectrum, identify the wavelength of maximum absorbance (λ_abs_max). Set this value as the excitation wavelength (λ_ex) on the spectrofluorometer.
-
Blank Subtraction: Acquire an emission spectrum of the pure solvent using the chosen λ_ex. This blank spectrum, which contains Raman and Rayleigh scattering peaks, must be subtracted from the sample spectrum.[7]
-
Sample Measurement: Using the same instrument settings, acquire the emission spectrum of the ~5 µM sample solution. The scan range should start approximately 10 nm above the excitation wavelength and extend to a region where emission is negligible (e.g., 600 nm).
-
Data Integrity Check: Ensure the fluorescence intensity is within the linear dynamic range of the photomultiplier tube (PMT) detector to avoid saturation. If necessary, dilute the sample.
Results and Discussion: Spectral Characteristics
The photophysical properties of this compound are characterized by distinct absorption and emission bands. While specific peak positions can vary with solvent, the general features are consistent.
Analysis of Spectra
-
UV-Vis Absorption: The absorption spectrum typically exhibits multiple bands. Strong absorption bands around 260-330 nm can be attributed to localized π-π* transitions within the carbazole and phenyl moieties.[10] The lowest energy absorption band, which is critical for fluorescence, corresponds to the S₀ → S₁ transition. The methoxy groups, acting as auxochromes, tend to shift this absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted carbazole.[11]
-
Fluorescence Emission: Upon excitation at the S₀ → S₁ absorption maximum, this compound exhibits strong fluorescence, typically in the blue region of the spectrum. The emission spectrum is often a mirror image of the lowest energy absorption band, which is characteristic of molecules with similar geometries in the ground and excited states.
The Influence of Solvent Polarity (Solvatochromism)
The solvent environment can significantly alter the absorption and emission spectra, a phenomenon known as solvatochromism.[12][13][14] Carbazole derivatives often exhibit positive solvatochromism in their emission, meaning the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases.[5][14]
This effect arises because the excited state (S₁) of many carbazole derivatives has a larger dipole moment than the ground state (S₀).[12][13] In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This energy stabilization leads to a lower energy (red-shifted) emission. The absorption spectrum is often less sensitive to solvent polarity because the solvent cage does not have time to fully reorient during the rapid electronic transition.[14]
Quantitative Photophysical Data
The following table summarizes typical photophysical data for a 2,7-disubstituted carbazole derivative in solvents of varying polarity. (Note: These are representative values; precise data for this compound should be determined experimentally).
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |
| Hexane | 0.1 | ~330 | ~350 | ~20 |
| Toluene | 2.4 | ~332 | ~355 | ~23 |
| CH₂Cl₂ | 3.1 | ~335 | ~365 | ~30 |
| Acetonitrile | 5.8 | ~335 | ~375 | ~40 |
Applications in Research and Development
The well-defined and sensitive photophysical properties of this compound make it a valuable tool for various applications:
-
OLEDs: Its strong blue fluorescence and good charge transport properties make it a candidate for use as an emitter or host material in organic light-emitting diodes.[2][4][6]
-
Fluorescent Probes: The sensitivity of its emission spectrum to the local environment (polarity) can be exploited to design sensors for detecting changes in biological microenvironments.
-
Organic Semiconductors: The carbazole core provides excellent thermal and chemical stability, which is essential for the longevity of organic electronic devices.[1][2][3]
Conclusion
This compound is a fluorophore with significant potential, characterized by strong UV absorption and intense blue fluorescence. Its spectral properties are dictated by the electron-donating methoxy groups and are highly sensitive to the solvent environment. By employing the rigorous, validated experimental protocols outlined in this guide, researchers can obtain high-fidelity data to accurately characterize this molecule and unlock its full potential in the design and development of next-generation organic electronic materials and chemical sensors.
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Borosil Scientific. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]
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Glebov, E. M., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PubMed. Available at: [Link]
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Glebov, E. M., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. National Institutes of Health (NIH). Available at: [Link]
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Ferreira, J. L. M., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]
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Wang, C., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry. Available at: [Link]
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Ferreira, J. L. M., et al. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available at: [Link]
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Lee, S. K., et al. (2007). Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. ResearchGate. Available at: [Link]
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Dorohoi, D. O., et al. (2019). Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures. MDPI. Available at: [Link]
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Chemek, M., et al. (2021). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2,7-Dimethoxy-9H-carbazole in Organic Solvents
Introduction
2,7-Dimethoxy-9H-carbazole is a heterocyclic aromatic compound of significant interest in materials science and pharmaceutical research. Its carbazole core, functionalized with methoxy groups, imparts unique photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in these applications, influencing everything from reaction kinetics and purification to thin-film formation and bioavailability.
This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the theoretical principles governing its solubility, practical methods for its determination, and a discussion of its expected behavior in various organic solvents.
Chemical and Physical Properties of this compound
Understanding the solubility of a compound begins with an examination of its molecular structure and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][3] |
| Molecular Weight | 227.26 g/mol | [3] |
| Melting Point | 282-285 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
The structure of this compound features a large, rigid, and predominantly non-polar carbazole core. The presence of two methoxy (-OCH₃) groups introduces some polarity and potential for hydrogen bonding, although the non-polar character of the aromatic system is the dominant feature. The "like dissolves like" principle is central to predicting its solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Factors Influencing the Solubility of Carbazole Derivatives
The solubility of carbazole derivatives like this compound is influenced by several factors:
-
Polarity of the Solvent: Due to the largely non-polar nature of the carbazole core, higher solubility is expected in non-polar or moderately polar organic solvents.[5]
-
Substituents on the Carbazole Core: The methoxy groups in this compound are electron-donating and can increase the polarity of the molecule compared to unsubstituted carbazole. Alkyl and alkoxy groups on carbazole derivatives generally tend to increase their solubility in organic solvents.[6]
-
Temperature: The solubility of most solid organic compounds, including this compound, generally increases with a rise in temperature.[5]
-
Crystalline Structure: The stability of the crystal lattice of a solid compound can significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility.
Expected Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Benzene | High to Moderate | The non-polar aromatic core of the carbazole will interact favorably with non-polar solvents.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have a high dielectric constant and can induce dipoles, aiding in the dissolution of moderately polar compounds. Carbazole-based oxime esters have been shown to be highly soluble in acetonitrile.[7] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The methoxy groups can engage in hydrogen bonding with protic solvents, but the large non-polar backbone may limit overall solubility. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic character. |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8][9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[8]
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can range from a few hours to several days.[10] For thermodynamic solubility, incubation times of 24 hours or more are common.[10]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration.[10]
-
Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[10] A calibration curve with known concentrations of the compound is used for accurate quantification.
Workflow for Solubility Determination
Caption: Workflow of the shake-flask method for solubility determination.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[3][11] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[12] Always consult the Safety Data Sheet (SDS) for detailed safety information before use.[11]
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong understanding of its chemical structure and the principles of solubility allows for informed predictions. Its predominantly non-polar aromatic nature suggests good solubility in non-polar and moderately polar aprotic solvents. For precise quantitative measurements, the shake-flask method remains the most reliable approach. The information and protocols provided in this guide offer a solid foundation for researchers and developers working with this versatile compound, enabling them to make judicious solvent choices for their specific applications.
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Unveiling the Frontier Orbitals: A Technical Guide to the HOMO and LUMO Energy Levels of 2,7-Dimethoxy-9H-carbazole
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,7-Dimethoxy-9H-carbazole. This carbazole derivative is a significant building block in the development of organic electronics and novel therapeutic agents, making a thorough understanding of its electronic properties paramount.[1]
Introduction: The Critical Role of Frontier Molecular Orbitals
The electronic and optical properties of an organic molecule are fundamentally governed by its frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO reflects the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that dictates the molecule's chemical reactivity, photophysical behavior, and charge transport characteristics.[2][3] For this compound, these energy levels are pivotal in designing and optimizing its function in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a scaffold in medicinal chemistry.[1]
The methoxy groups at the 2 and 7 positions of the carbazole core are expected to significantly influence its electronic properties. These electron-donating groups are known to raise the HOMO energy level, which can facilitate hole injection in electronic devices.[2][4][5] A systematic understanding of these effects is essential for the rational design of new materials with tailored properties.[2][4][5]
Experimental Determination of HOMO and LUMO Energy Levels
A combination of electrochemical and spectroscopic techniques provides a robust experimental approach to determine the HOMO and LUMO energy levels of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels. By measuring the onset oxidation and reduction potentials, one can calculate the energies of these frontier orbitals.
-
Solution Preparation:
-
Dissolve a known concentration (typically 1-5 mM) of this compound in a suitable, dry, and degassed organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity of the solution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
-
Ferrocene Calibration:
-
Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same experimental conditions. This serves as an internal standard for calibrating the potential of the reference electrode. The Fc/Fc⁺ couple has a well-defined redox potential, which is often assumed to be -4.8 eV relative to the vacuum level.
-
-
Data Acquisition:
-
Scan the potential of the working electrode towards positive values to measure the oxidation potential of this compound.
-
Subsequently, scan the potential towards negative values to measure its reduction potential.
-
Record the resulting current as a function of the applied potential at various scan rates.
-
-
Data Analysis and Calculation:
-
Determine the onset oxidation potential (
) and onset reduction potential ( ) from the cyclic voltammogram. -
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = - [(
vs Fc/Fc⁺) + 4.8] -
LUMO (eV) = - [(
vs Fc/Fc⁺) + 4.8]
-
-
-
The choice of a non-aqueous solvent and a supporting electrolyte is crucial to ensure the stability of the carbazole derivative and to minimize interference from solvent and electrolyte redox processes.
-
Using an internal reference standard like ferrocene provides a reliable method to reference the measured potentials to the vacuum level, allowing for comparison across different studies.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the optical bandgap (
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane or THF).
-
Measurement: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the absorption edge (
) from the intersection of the tangent of the low-energy absorption band with the baseline. -
Calculation: Calculate the optical bandgap using the following equation:
-
(eV) = 1240 /
(nm)
-
(eV) = 1240 /
The LUMO energy level can also be estimated from the experimentally determined HOMO level (from CV) and the optical bandgap: LUMO (eV) = HOMO (eV) +
Computational Prediction of HOMO and LUMO Energy Levels
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure of organic molecules with a good balance of accuracy and computational cost.
DFT Calculation Workflow
A typical workflow for the theoretical calculation of the HOMO and LUMO energy levels of this compound involves the following steps:
-
Molecular Geometry Optimization: The first and most critical step is to obtain the optimized ground-state geometry of the molecule. This is typically achieved using a DFT functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set, such as 6-31G(d) or larger for higher accuracy. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).
-
The choice of the DFT functional and basis set is critical and can significantly impact the calculated energies. B3LYP is a widely used hybrid functional that often provides a good compromise between accuracy and computational expense for organic molecules. For more accurate predictions, especially of the LUMO level and bandgap, range-separated hybrid functionals like ωB97X-D may be employed.
-
It is important to note that directly using the Kohn-Sham orbital energies as HOMO and LUMO levels can be an oversimplification. A more rigorous approach involves calculating the ionization potential (IP) and electron affinity (EA) to determine the HOMO and LUMO levels, respectively.
Expected HOMO and LUMO Energy Levels of this compound
Table 1: Anticipated Electronic Properties of this compound
| Property | Expected Value/Trend | Significance |
| HOMO Energy Level | Higher (less negative) than unsubstituted carbazole | Facilitates hole injection in organic electronic devices. |
| LUMO Energy Level | Less affected than HOMO by methoxy groups | Primarily influenced by the carbazole core. |
| HOMO-LUMO Gap | Smaller than unsubstituted carbazole | Leads to a red-shift in absorption and emission spectra. |
Visualization of Workflows and Molecular Orbitals
To aid in the conceptual understanding of the processes described, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental workflow for determining HOMO-LUMO levels.
Caption: Computational workflow for predicting HOMO-LUMO levels via DFT.
Conclusion and Future Directions
A thorough understanding of the HOMO and LUMO energy levels of this compound is indispensable for its effective utilization in advanced materials and drug discovery. This guide provides a detailed, self-validating framework for the experimental determination and computational prediction of these crucial electronic parameters. While direct experimental values for this specific molecule are yet to be widely reported, the methodologies outlined herein, coupled with the understanding of substituent effects, provide a robust platform for researchers to accurately characterize this and other novel carbazole derivatives. Future work should focus on the experimental validation of the predicted trends and the exploration of how fine-tuning these energy levels through further chemical modification can lead to enhanced performance in targeted applications.
References
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Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C. [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Journal of Materials Chemistry C. [Link]
-
Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. (n.d.). Arabian Journal of Chemistry. [Link]
-
Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. (n.d.). ResearchGate. [Link]
-
HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). (n.d.). ResearchGate. [Link]
-
(PDF) Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. (n.d.). ResearchGate. [Link]
-
Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). European Journal of Organic Chemistry. [Link]
-
Asymmetrically 2,7-difunctionalized carbazole-based donor-acceptor hybrids for deep blue electroluminescence applications. (n.d.). ResearchGate. [Link]
-
Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. (n.d.). ResearchGate. [Link]
-
Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. (n.d.). RSC Publishing. [Link]
-
2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. (n.d.). PubMed Central. [Link]
-
This compound. (n.d.). PubChem. [Link]
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Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (n.d.). PubMed Central. [Link]
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. (n.d.). MDPI. [Link]
-
Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. (n.d.). ResearchGate. [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide on the Crystal Structure of 2,7-Dimethoxy-9h-carbazole
Abstract
This technical guide provides a comprehensive overview of the molecular and anticipated crystallographic features of this compound. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this document leverages crystallographic data from closely related 2,7-disubstituted carbazole analogues and established principles of crystal engineering to provide a robust predictive analysis. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and potential solid-state interactions that govern the material's properties. A detailed, field-proven protocol for the determination of its crystal structure via single-crystal X-ray diffraction is also presented.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds. Their rigid, planar architecture and electron-rich nature make them highly sought-after building blocks in both materials science and medicinal chemistry. In the realm of organic electronics, the carbazole moiety is a frequent component of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport capabilities. Specifically, derivatives like this compound are explored for their potential to create vibrant and efficient displays. In pharmaceutical research, the carbazole nucleus is a privileged scaffold, with its derivatives exhibiting a wide range of biological activities that are being investigated for the treatment of neurodegenerative diseases.
Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount. The crystal structure dictates key material properties such as solubility, stability, bioavailability, and charge mobility. This guide will therefore explore the anticipated crystal structure of this compound and provide a detailed workflow for its empirical determination.
Molecular Properties of this compound
Before delving into the crystal structure, it is essential to understand the properties of the individual molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to light yellow to light orange crystalline powder | |
| Melting Point | 282 °C | |
| SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | [1] |
Table 1: Key molecular properties of this compound.
The presence of two methoxy groups at the 2 and 7 positions significantly influences the molecule's electronic properties, acting as electron-donating groups that can modulate the HOMO-LUMO gap. The secondary amine (N-H) group is a critical site for hydrogen bonding, a key interaction that will likely govern the crystal packing.
Determination of the Crystal Structure: A Practical Workflow
The definitive method for elucidating the crystal structure of an organic molecule is single-crystal X-ray diffraction (SC-XRD). The following section outlines a comprehensive, self-validating protocol for determining the crystal structure of this compound.
Figure 1: Experimental workflow for determining the crystal structure of an organic compound.
Synthesis and Purification
The initial and most critical step is obtaining a highly pure sample of this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.
Protocol:
-
Synthesis: A common route to carbazoles is the Cadogan cyclization, which involves the reductive cyclization of a nitro-substituted biphenyl.[2] Alternative modern methods may involve palladium-catalyzed cross-coupling reactions.[3]
-
Purification: The crude product must be purified to >99% purity.
-
Column Chromatography: This is effective for removing soluble impurities with different polarities.
-
Recrystallization: This is the final and most crucial step. The choice of solvent is critical. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. This process not only purifies the compound but is also the first step towards growing diffraction-quality crystals.
-
Single Crystal Growth
Growing a single crystal of sufficient size and quality is often the most challenging aspect of a crystallographic study.
Protocol:
-
Solvent Selection: Based on the crystallization of a similar compound, dimethyl 9H-carbazole-2,7-dicarboxylate, which was crystallized from ethanol, a polar protic solvent would be a good starting point.[4] A solvent screen using small vials with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) should be performed.
-
Crystallization Methods:
-
Slow Evaporation: A nearly saturated solution of the purified compound is prepared and left in a loosely capped vial. The slow evaporation of the solvent over days or weeks can yield high-quality crystals.[4]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.[5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures.
-
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded on a detector as the crystal is rotated. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined using a full-matrix least-squares method, which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Predicted Crystal Structure and Intermolecular Interactions
In the absence of experimental data for this compound, we can make informed predictions based on the known crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate.[4][6] This analogue provides a valuable model for the types of intermolecular interactions that are likely to be present.
Key Predicted Interactions
-
N-H···O Hydrogen Bonding: The secondary amine of the carbazole ring is a hydrogen bond donor. While the methoxy groups are weak acceptors, it is plausible that the nitrogen atom of a neighboring molecule could act as an acceptor, or that solvent molecules could be incorporated. However, the most likely scenario, by analogy to the dicarboxylate structure, is the formation of inversion dimers through N-H···O hydrogen bonds if a suitable acceptor is present, or N-H...N interactions. In the case of this compound, the methoxy oxygen is a potential, albeit weak, hydrogen bond acceptor.
-
π-π Stacking: The planar carbazole ring system is prone to π-π stacking interactions. In the related dicarboxylate structure, molecules form parallel slipped π-π interactions, which are crucial for stabilizing the crystal lattice.[4][6] We can anticipate similar interactions in this compound, likely with inter-planar distances in the range of 3.3 to 3.6 Å.
Figure 2: Predicted intermolecular interactions in the crystal lattice of this compound.
Predicted Crystallographic Parameters
The following table presents hypothetical crystallographic data for this compound, extrapolated from the analysis of related structures. These values should be considered as educated estimates pending experimental verification.
| Parameter | Predicted Value | Rationale/Comment |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common. |
| Z (Molecules/Unit Cell) | 4 or 8 | Typical for this size of molecule. |
| Key Intermolecular Forces | N-H···O/N Hydrogen Bonds, π-π Stacking | Based on functional groups and planarity.[4][6] |
Table 2: Hypothetical crystallographic parameters for this compound.
Structure-Property Relationships
The arrangement of molecules in the solid state, as defined by the crystal structure, will directly impact the macroscopic properties of this compound.
-
Electronic Properties: The degree of π-π stacking and the relative orientation of adjacent carbazole rings will determine the efficiency of charge transport through the material. A close, ordered stacking is generally favorable for high charge mobility, which is a critical parameter for applications in OLEDs and OPVs.[7]
-
Photophysical Properties: The intermolecular interactions can affect the photoluminescence quantum yield. Strong intermolecular coupling can sometimes lead to aggregation-caused quenching, which would be detrimental to OLED performance. Conversely, specific packing motifs can lead to desirable properties like thermally activated delayed fluorescence (TADF). The substitution pattern on the carbazole core is known to significantly shift emission wavelengths.[8][9]
-
Pharmaceutical Properties: For any potential therapeutic application, the crystal form (polymorphism) will influence solubility, dissolution rate, and stability, all of which are critical for bioavailability. Different polymorphs can arise from different crystallization conditions and may have distinct therapeutic efficacy.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and published, a comprehensive understanding of its likely solid-state behavior can be achieved through careful analysis of its molecular features and comparison with structurally related compounds. The presence of a hydrogen-bond-donating N-H group and an extended π-system strongly suggests a crystal lattice stabilized by a combination of hydrogen bonding and π-π stacking interactions. The detailed experimental workflow provided in this guide offers a clear and robust pathway for any researcher aiming to elucidate the precise crystal structure of this promising compound, thereby unlocking a deeper understanding of its structure-property relationships for advanced applications.
References
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Lehane, R. L., Golen, J. A., Rheingold, A. L., & Manke, D. R. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o784–o785. [Link]
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Lehane, R. L., Golen, J. A., Rheingold, A. L., & Manke, D. R. (2015). Crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o784-o785. [Link]
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The Biological Versatility of 2,7-Dimethoxy-9H-carbazole Derivatives: A Technical Guide for Drug Discovery
Preamble: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the carbazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. This tricyclic aromatic system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, offers a unique combination of rigidity, planarity, and electronic properties that make it an ideal starting point for the design of novel therapeutics. Among the vast family of carbazole derivatives, those bearing a 2,7-dimethoxy substitution pattern have emerged as a particularly intriguing, albeit underexplored, subclass with demonstrated potential across various therapeutic areas. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of 2,7-dimethoxy-9H-carbazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.
The this compound Core: Natural Occurrence and Synthetic Accessibility
The this compound scaffold is not merely a synthetic curiosity; it is a product of nature's own synthetic machinery. This core structure has been identified in plant species of the Rutaceae family, notably in Clausena harmandiana and Clausena excavata.[1][2] The natural occurrence of this scaffold hints at its inherent biological relevance and provides a compelling rationale for its further investigation as a source of novel therapeutic agents.
The synthesis of this compound and its derivatives is accessible through various established organic chemistry methodologies. A general and adaptable synthetic route often commences with the appropriate dimethoxy-substituted diphenylamine precursor, which can then be cyclized to form the carbazole core. Subsequent functionalization at the C3, C6, and N9 positions allows for the generation of a diverse library of derivatives for biological screening.
A general synthetic protocol for N-acylation, a common modification to enhance biological activity, is outlined below:
Experimental Protocol: General Synthesis of N-Acyl-2,7-dimethoxy-9H-carbazole Derivatives
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetone, THF, DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution and stir at room temperature for 30-60 minutes to deprotonate the carbazole nitrogen.
-
Acylation: Slowly add the desired acyl chloride or anhydride to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Anticancer and Cytotoxic Activities: Targeting the Hallmarks of Cancer
Carbazole derivatives have long been recognized for their potent anticancer properties, and the 2,7-dimethoxy substituted analogs are no exception. These compounds exert their cytotoxic effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of carbazole derivatives is often multifactorial. One of the key mechanisms involves the inhibition of protein kinases, a family of enzymes that play a crucial role in cell signaling pathways regulating cell growth, differentiation, and apoptosis. By interfering with the activity of these kinases, carbazole derivatives can disrupt the uncontrolled proliferation characteristic of cancer cells.
Another important mechanism is the induction of apoptosis, or programmed cell death. Many carbazole derivatives have been shown to trigger the apoptotic cascade in cancer cells through both intrinsic and extrinsic pathways. This can involve the disruption of mitochondrial function, leading to the release of pro-apoptotic factors, and the activation of caspases, the key executioners of apoptosis.
The following diagram illustrates a generalized signaling pathway for apoptosis induction by carbazole derivatives:
Caption: Generalized pathway of apoptosis induction.
Quantitative Cytotoxicity Data
Several studies have reported the cytotoxic activity of specific this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Activity | IC50 / EC50 | Reference |
| 3-Formyl-2,7-dimethoxycarbazole | HIV-1 infected MT-4 lymphocytes | Anti-HIV-1 | 7.4 µg/mL | [3] |
| 2,7-Di(2-furyl)-9H-carbazole | HCT-116 (Colon Cancer) | Antiproliferative | 0.48 ± 0.06 µM | [4] |
| 2,7-Di(2-furyl)-9H-carbazole | U87-MG (Glioblastoma) | Antiproliferative | 2.19 ± 0.30 µM | [4] |
| 3-Carbomethoxy-2-hydroxy-7-methoxycarbazole | CEM-SS (T-lymphoblastoid) | Cytotoxic | - | [5] |
It is noteworthy that 2,7-Di(2-furyl)-9H-carbazole exhibited potent antiproliferative activity with nanomolar IC50 values against several cancer cell lines.[4]
Antimicrobial Properties: A Potential Arsenal Against Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Carbazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.
Spectrum of Activity
While specific studies on a wide range of this compound derivatives are limited, the broader class of carbazoles has shown activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[6] The mechanism of antimicrobial action is thought to involve the disruption of microbial membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Experimental Evaluation of Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically assessed using standardized in vitro assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The following diagram outlines a general workflow for antimicrobial screening:
Caption: Workflow for MIC determination.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Carbazole derivatives have shown promise as neuroprotective agents due to their ability to combat oxidative stress, inhibit apoptosis, and promote neuroregeneration.
Mechanisms of Neuroprotection
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to neuronal damage in neurodegenerative diseases. The aromatic nature of the carbazole ring system endows it with antioxidant properties, allowing it to scavenge free radicals and protect neurons from oxidative damage.
Furthermore, some carbazole derivatives have been shown to protect neurons from apoptosis induced by various neurotoxins. This neuroprotective effect is often mediated through the modulation of key signaling pathways involved in cell survival and death.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While the existing research has demonstrated its potential in the realms of anticancer, antimicrobial, and neuroprotective therapies, this specific subclass of carbazoles remains relatively underexplored.
Future research should focus on:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of this compound derivatives with diverse substitutions at other positions of the carbazole nucleus.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic investigation of the relationship between the chemical structure of these derivatives and their biological activity to guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and safety of lead compounds in relevant animal models of disease.
References
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- Salih, N., Salimon, J., & Yousif, E. (2016). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 9, S781–S786.
- Wu, T. S., Huang, S. C., Wu, P. L., & Teng, C. M. (1996). Carbazole alkaloids from Clausena excavata and their biological activity. Phytochemistry, 43(1), 133–140.
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- Ito, C., Itoigawa, M., Miyamoto, Y., Onawunmi, G. O., & Furukawa, H. (2000). A new cytotoxic carbazole alkaloid from Clausena excavata. Chemical & pharmaceutical bulletin, 48(2), 324–326.
- Olszewski, M., Maciejewska, N., Kallingal, A., Chylewska, A., Dąbrowska, A. M., Biedulska, M., Makowski, M., Padrón, J. M., & Baginski, M. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302920.
- Xue, Y. J., Zhang, Y., Wang, L., Zhang, Y. B., Liu, Y. H., & Xue, W. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 299–307.
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- Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021). International journal of molecular sciences, 22(23), 12796.
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- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (2020). International Journal of Research in Pharmaceutical and Chemical Sciences, 10(2), 1-10.
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thermal stability and decomposition temperature of carbazole derivatives
An In-depth Technical Guide to the Thermal Stability and Decomposition of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal stability of carbazole derivatives, compounds of significant interest due to their broad applications in organic electronics, pharmaceuticals, and high-performance materials.[1][2][3][4][5][6] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing thermal stability, the experimental methodologies used to measure it, and the structural factors that can be engineered to optimize it.
Introduction: The Critical Role of Thermal Stability
Carbazole, a tricyclic aromatic heterocycle, serves as a versatile building block for a vast array of functional molecules.[3][5] Its electron-rich nature, rigid structure, and high charge carrier mobility make its derivatives prime candidates for hole transport materials in Organic Light Emitting Diodes (OLEDs), organic photovoltaics, and sensors.[3][4]
Thermal stability is a paramount parameter that dictates the viability of these materials. For electronic devices, high thermal stability, characterized by a high decomposition temperature (Td) and glass transition temperature (Tg), is crucial for a long operational lifetime and resistance to degradation under the heat generated during operation.[7][8][9] In pharmaceutical development, understanding the thermal decomposition profile is essential for determining storage conditions, shelf-life, and formulation processes.
Core Principles of Thermal Analysis
To quantitatively assess thermal stability, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]
-
Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature under a controlled atmosphere.[12][13] The primary output is a thermogram plotting mass percentage against temperature. The decomposition temperature (Td) is typically defined as the temperature at which a specific amount of mass loss (commonly 5%) occurs. This value is a direct indicator of the material's stability against thermal breakdown.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to detect physical transitions. For amorphous or semi-crystalline materials, the glass transition temperature (Tg) is observed as a step-change in the heat flow. This represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is desirable for morphological stability in thin-film devices.[8] For crystalline materials, the melting temperature (Tm) is observed as an endothermic peak.
Key Factors Influencing Thermal Stability
The thermal stability of a carbazole derivative is not an arbitrary property but is intrinsically linked to its molecular architecture. Understanding these relationships is key to designing molecules with superior performance.
Molecular Structure & Rigidity
The inherent rigidity of the fused carbazole ring system provides a strong foundation for thermal stability.[4][14] Extending this rigidity and planarity through the creation of larger, fused-ring systems further enhances stability by increasing the energy required to induce bond vibrations that lead to decomposition.[1][3][7][8]
Substitution and Functionalization
The nature and position of substituents on the carbazole core have a profound impact.
-
Crosslinking Moieties: Introducing functional groups like phosphonyl or chloromethyl can lead to crosslinking reactions at elevated temperatures. This forms a more rigid, interconnected polymer matrix, significantly boosting thermal stability.[15]
-
Bulky Groups: Large, sterically hindering groups can prevent intermolecular packing, which might slightly lower stability in some cases, but they can also shield the core from degradation pathways.[2]
-
Substitution Position: The connectivity of polymeric chains influences stability. For instance, a 3,6-carbazole based polymer was found to have a more curved structure that sterically protected reactive groups, leading to increased thermal stability compared to its 2,7-carbazole counterpart.[16]
Intermolecular Forces
Strong intermolecular interactions, such as π-π stacking and hydrogen bonding, contribute to a more stable solid-state packing. A polyimide containing a carbazole moiety demonstrated exceptional thermal stability (Td5% of 550 °C) in part due to strong intermolecular hydrogen bonds leading to tighter chain packing and low free volume.[17]
Polymeric vs. Small Molecules
Polymerization is a common strategy to enhance thermal properties. Poly(N-vinylcarbazole) (PVK), for example, is well-known for its excellent thermal stability.[15][18] Generally, polymers exhibit higher decomposition and glass transition temperatures compared to their small-molecule analogues due to chain entanglement and the increased energy required for segmental motion.
The logical relationship between these factors is illustrated below.
Caption: Factors influencing the thermal stability of carbazole derivatives.
Quantitative Data on Carbazole Derivatives
The following table summarizes thermal stability data for a range of carbazole derivatives, providing a comparative reference for researchers. The decomposition temperature (Td) is typically reported at 5% weight loss.
| Compound/Material Class | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| Phosphorylated/Chloromethylated PNVC | >400 (approx. 5% loss at 400°C) | Not Specified | [15] |
| Benzocarbazole Derivatives | 270 - 462 | 78 - 127 | [12] |
| Carbazole/Dibenzo[b,d]furan HTMs (FCzTPA, FCzDPNA) | 416 - 452 | 190 - 207 | [8] |
| Bipolar Emitters (RB14, RB18, RB22) | 336 - 431 | 133 - 167 | [19] |
| Poly(tetrafluorovinylphenyl)carbazole (P1) | 411 | 215 | [20] |
| 2,7-Carbazole based Polyimide (2,7-CPI) | 550 | 467 | [17] |
| Various Low Molar Mass Derivatives | 271 - 509 | >72 | [21] |
| Carbazole-Thiazole Conjugates | 222 - 244 (T5) | Not Specified | [22] |
Experimental Protocols: A Self-Validating System
Accurate and reproducible data are the bedrock of scientific integrity. The following protocols for TGA and DSC are designed to be self-validating, providing a clear and reliable methodology for characterizing novel carbazole derivatives.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a carbazole derivative.
-
Step 1: Instrument Preparation & Calibration
-
Causality: Ensure the instrument's balance and temperature sensors are accurate. Use certified weight and temperature standards (e.g., indium, tin) for calibration as per manufacturer guidelines. This step is critical for data trustworthiness.
-
-
Step 2: Sample Preparation
-
Causality: A representative, homogenous sample is key. Place 3-5 mg of the finely ground carbazole derivative into an inert TGA pan (e.g., alumina or platinum). A small sample size minimizes thermal gradients within the sample.[12]
-
-
Step 3: Setting Experimental Parameters
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Causality: An inert atmosphere prevents thermo-oxidative degradation, allowing for the study of intrinsic thermal stability.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Causality: A standard heating rate of 10°C/min allows for good resolution of thermal events and comparability with literature data.[10][19] Faster rates can shift decomposition to higher temperatures.
-
-
Step 4: Data Acquisition & Analysis
-
Continuously monitor and record the sample mass as a function of temperature.[12]
-
Determine the Td by identifying the temperature at which 5% weight loss occurs on the resulting thermogram. Also, report the temperature of the maximum rate of decomposition from the derivative curve (DTG).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition (Tg) and melting (Tm) temperatures.
-
Step 1: Instrument Preparation & Calibration
-
Causality: Calibrate the instrument for temperature and enthalpy using a high-purity standard, typically indium. This ensures the accuracy of transition temperatures and heat flow measurements.
-
-
Step 2: Sample Preparation
-
Causality: Proper encapsulation prevents sample loss and ensures good thermal contact. Weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.[12] Prepare an identical empty sealed pan to serve as the reference.
-
-
Step 3: Setting Experimental Parameters
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25°C.
-
First Heat: Ramp from 25°C to a temperature approximately 30°C above the expected melting point (or below the onset of decomposition) at 10°C/min.
-
Cool: Cool the sample to -50°C (or a suitable low temperature) at 10°C/min.
-
Second Heat: Ramp from the low temperature back to the upper limit at 10°C/min.
-
-
Causality: The first heating scan erases the sample's prior thermal history. The cooling scan establishes a controlled thermal state. The Tg is typically determined from the second heating scan for a more reproducible and clear transition.[12]
-
-
Step 4: Data Acquisition & Analysis
-
Record the differential heat flow.
-
Analyze the thermogram from the second heating scan. The Tg is identified as a step-like change in the baseline. The Tm is identified as the peak temperature of the endothermic melting event.
-
The overall workflow for thermal characterization is depicted in the diagram below.
Caption: Experimental workflow for thermal characterization.
Conclusion and Future Outlook
The thermal stability of carbazole derivatives is a cornerstone of their performance in advanced applications. This guide has established that stability is not a static feature but a tunable property governed by molecular rigidity, substituent choice, intermolecular forces, and polymeric structure. By leveraging robust analytical techniques like TGA and DSC with validated protocols, researchers can accurately characterize their materials. The continued synthesis of novel carbazole derivatives with extended π-systems and rigid, high-packing-density structures will pave the way for next-generation organic electronic devices and pharmaceuticals with enhanced durability and performance.[1][5]
References
- Tracz, A. (n.d.). Thermal properties of poly-N-vinylcarbazole derivatives. AKJournals.
- BenchChem. (n.d.). A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives. Benchchem.
- Zhu, J., et al. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing).
- Zhu, J., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Royal Society of Chemistry.
- Oner, S., & Bryce, M. R. (n.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
- Sriprapapong, P., et al. (2020). Synthesis and Characterization of Novel Fluorene-Carbazole Core Derivative for Emitting Materials. Indochina Applied Sciences - ThaiJo.
- (n.d.). Organic semiconductor polymers: a carbazole-based novel tribopositive polymer for energy harvesting with high temperature stability. Journal of Materials Chemistry A (RSC Publishing).
- Ivaniuk, K., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. American Chemical Society.
- (n.d.). Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. ResearchGate.
- (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI.
- (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives.
- (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI.
- (n.d.). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
- Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
- (n.d.). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate.
- Bejjaoui, T., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI.
- (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability of 2,6-Dimethyl-9H-carbazole. Benchchem.
- Velasco, I. A., et al. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers.
- (2020). High-Barrier Polyimide Containing Carbazole Moiety: Synthesis, Gas Barrier Properties, and Molecular Simulations. PubMed.
- (n.d.). Chapter-2 Thermal Methods of Analysis.
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
- (n.d.). Poly vinyl carbazole. Slideshare.
- (n.d.). b: TGA thermogram of treated sample of carbazole. ResearchGate.
- (2025). POLY(N-VINYLCARBAZOLE). ChemicalBook.
- Jaiswal, S., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC - NIH.
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An In-depth Technical Guide to the Electrochemical Properties of 2,7-Dimethoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 2,7-Dimethoxy-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. We will delve into its redox behavior, potential for electropolymerization, and the implications of its electronic structure for applications ranging from organic electronics to novel electrochemical sensors relevant to the drug development pipeline. This document is designed to serve as a valuable resource for researchers and professionals seeking to understand and harness the electrochemical characteristics of this versatile carbazole derivative.
Introduction: The Significance of this compound
Carbazole and its derivatives have emerged as a critical class of compounds due to their unique electronic and photophysical properties.[1] The carbazole scaffold, a tricyclic aromatic amine, possesses an electron-rich nitrogen atom that imparts excellent hole-transporting capabilities, making these compounds integral components in organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] The 2,7-disubstituted carbazoles, in particular, offer a platform for tuning the electronic properties of the molecule through the introduction of various functional groups.
This compound features electron-donating methoxy groups at the 2 and 7 positions, which are expected to influence its oxidation potential and highest occupied molecular orbital (HOMO) energy level. These parameters are crucial in determining the performance of organic electronic devices and the sensitivity of electrochemical sensors. For drug development professionals, the carbazole nucleus is a key pharmacophore in several biologically active compounds, and understanding its electrochemical behavior can provide insights into metabolic pathways and potential for use in electrochemical biosensors for drug screening and diagnostics.
Core Electrochemical Properties
Redox Behavior and Frontier Molecular Orbitals
The electron-donating nature of the methoxy groups at the 2 and 7 positions is anticipated to lower the oxidation potential of the carbazole core compared to the unsubstituted 9H-carbazole. This is due to the increased electron density on the aromatic system, making it easier to remove an electron. The oxidation process typically involves the formation of a radical cation, which can be a stable species for many carbazole derivatives.
The HOMO and LUMO energy levels can be estimated from cyclic voltammetry (CV) data using the following empirical equations:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
Where Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.[2]
Table 1: Estimated Electrochemical Properties of this compound
| Property | Estimated Value | Significance |
| Oxidation Potential (Eoxonset) | Lower than unsubstituted carbazole | Easier to oxidize, suitable for hole-transporting layers and as a redox mediator in sensors. |
| HOMO Energy Level | Higher (less negative) than unsubstituted carbazole | Influences charge injection from the electrode and the open-circuit voltage in photovoltaic devices. |
| LUMO Energy Level | Similar to other carbazole derivatives | Important for electron transport and determining the optical bandgap. |
| Electrochemical Bandgap (Eg) | Estimated from the difference between Eoxonset and Eredonset | Determines the absorption and emission properties of the material. |
Electropolymerization
Carbazole derivatives are known to undergo electropolymerization, forming conductive polymer films on the electrode surface. This process is initiated by the oxidation of the monomer to a radical cation, which then couples with another radical cation to form a dimer. Subsequent oxidation and coupling reactions lead to the growth of a polymer chain. The methoxy groups at the 2 and 7 positions are expected to activate the 3 and 6 positions for polymerization.
The resulting poly(this compound) would be a promising candidate for various applications, including electrochromic devices, sensors, and organic field-effect transistors.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established procedures for similar carbazole derivatives.[3][4][5] A potential two-step synthesis starting from 2,7-dibromo-9H-carbazole is outlined below.
Step 1: N-Protection of 2,7-dibromo-9H-carbazole To avoid side reactions at the nitrogen atom during the methoxylation step, the nitrogen of 2,7-dibromo-9H-carbazole is first protected, for example, with a tosyl group or by alkylation.
Step 2: Palladium-Catalyzed Methoxylation The protected 2,7-dibromo-9H-carbazole can then undergo a palladium-catalyzed cross-coupling reaction with a methoxide source, such as sodium methoxide, in the presence of a suitable ligand (e.g., a phosphine-based ligand) and a base.
Step 3: Deprotection (if necessary) If a protecting group was used, the final step would be its removal under appropriate conditions to yield this compound.
Cyclic Voltammetry (CV) Analysis
Objective: To determine the oxidation and reduction potentials of this compound and estimate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile or dichloromethane
-
Analyte: 1-5 mM solution of this compound
-
Internal Standard: Ferrocene
Procedure:
-
Polish the working electrode with alumina slurry, sonicate in deionized water and ethanol, and dry under a stream of nitrogen.
-
Assemble the three-electrode cell and purge the electrolyte solution with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen/argon atmosphere over the solution throughout the experiment.
-
Record the cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Add the analyte solution to the cell and record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Add a small amount of ferrocene to the solution and record the cyclic voltammogram to determine the E1/2 of the Fc/Fc+ couple.
-
Analyze the voltammogram to determine the onset oxidation and reduction potentials.
Caption: Workflow for Cyclic Voltammetry Analysis.
Electropolymerization and Characterization
Objective: To synthesize and characterize a film of poly(this compound) on an electrode surface.
Materials:
-
Working Electrode: Indium Tin Oxide (ITO) coated glass or platinum foil
-
Electrolyte Solution: 0.1 M TBAPF6 in anhydrous acetonitrile containing 10-20 mM this compound
Procedure:
-
Clean the working electrode thoroughly.
-
Assemble the electrochemical cell and deoxygenate the solution as described for CV.
-
Perform potentiodynamic electropolymerization by cycling the potential between the onset of monomer oxidation and a potential just below the solvent breakdown potential for a set number of cycles (e.g., 10-20 cycles).
-
Alternatively, use potentiostatic electropolymerization by holding the potential at a value slightly above the monomer's oxidation peak potential for a fixed duration.
-
After polymerization, rinse the electrode with fresh solvent to remove any unreacted monomer.
-
Characterize the polymer film using CV in a monomer-free electrolyte solution to study its redox behavior and stability.
-
Further characterization can be performed using techniques such as UV-Vis spectroscopy, scanning electron microscopy (SEM), and conductivity measurements.
Caption: Electropolymerization of this compound.
Applications in Drug Development and Research
The electrochemical properties of this compound and its polymer open up several avenues for applications relevant to drug development professionals.
Electrochemical Biosensors
The ease of functionalization of the carbazole nitrogen and the inherent redox activity of the core make it an excellent platform for developing electrochemical biosensors.
-
Enzyme-Based Sensors: The polymer film can be used to immobilize enzymes, and the electrochemical response can be correlated with the concentration of a specific substrate. This is valuable for monitoring metabolic processes or the activity of drug candidates.
-
Affinity-Based Sensors: By modifying the carbazole with a specific recognition element (e.g., an antibody or aptamer), highly selective sensors for biomarkers or drug molecules can be fabricated. The binding event can be detected through changes in the electrochemical signal, for instance, using electrochemical impedance spectroscopy (EIS).
-
Neurotransmitter Detection: Carbazole-based materials have been explored for the sensitive detection of neurotransmitters. This is of particular interest in neuropharmacology for studying the effects of drugs on neurotransmitter release and uptake.
In Vitro Drug Metabolism Studies
Electrochemical methods can be used to mimic the oxidative metabolism of drugs that occurs in the liver. By studying the electrochemical oxidation of a drug candidate containing a carbazole moiety, potential metabolites can be identified, and the metabolic stability can be assessed.
High-Throughput Screening
The development of array-based electrochemical sensors incorporating carbazole derivatives could enable high-throughput screening of compound libraries for their interaction with a specific biological target.
Conclusion
This compound is a promising building block for the development of advanced materials with tailored electrochemical properties. Its electron-rich nature, propensity for electropolymerization, and the versatility of the carbazole scaffold make it a compelling candidate for applications in organic electronics and, significantly, in the development of sophisticated electrochemical tools for the pharmaceutical and life sciences. Further experimental investigation into the precise electrochemical parameters of this molecule will undoubtedly unlock its full potential.
References
- Görgün, N., Kandemir, H., & Al-Sehemi, A. G. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. International Conference on Basic Sciences and Technology (ICBAST).
- Asim, M., et al. (2022). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 17(1), 22011.
- Abdullah M. Asiri, Salman A. Khan, Abdullah G. Al-Sehemi, Khalid A. Alamry. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. Int. J. Electrochem. Sci., 7, 12750-12761.
- Frontiers. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry.
- ResearchGate. (2014). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Materials Chemistry Horizons. (2022). Nonlinear Optical Properties of Fluorescence Carbazole Derivative Using Continue Wave Blue Laser.
- scholar its. (2018). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). scholar its.
- ResearchGate. (n.d.). Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives.
- PMC. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. PMC.
- ResearchGate. (2025). Synthesis and characterization of organic dyes containing 2,7-disubstituted carbazole π-linker.
- ResearchGate. (2014). ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid.
- ResearchGate. (2025). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials.
- PMC. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. PMC.
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- Redalyc. (n.d.). Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. Redalyc.
- ResearchGate. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives.
- ResearchGate. (2025). Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles.
- ResearchGate. (2025). Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode.
- CORE. (2014). Nanomaterial-based electrochemical sensing of neurological drugs and neurotransmitters. CORE.
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A Comprehensive Guide to the Theoretical DFT Calculation of 2,7-Dimethoxy-9H-carbazole Properties
This in-depth technical guide provides a comprehensive framework for the theoretical investigation of 2,7-Dimethoxy-9H-carbazole using Density Functional Theory (DFT). Carbazole derivatives are a critical class of organic molecules with significant applications in materials science and drug discovery, particularly in the development of organic light-emitting diodes (OLEDs), solar cells, and novel therapeutic agents.[1][2] Understanding the electronic and photophysical properties of these molecules at a quantum mechanical level is paramount for rational design and optimization. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical foundations and practical, step-by-step computational protocols.
Introduction: The Significance of this compound and the Power of DFT
This compound is a promising candidate for various applications due to its electron-rich carbazole core and the electron-donating methoxy groups. These structural features are expected to influence its electronic and optical properties, making it a subject of interest for theoretical characterization. DFT has emerged as a powerful and widely adopted computational method for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[3] By solving the Kohn-Sham equations, DFT allows for the elucidation of a molecule's ground-state geometry, electronic structure, and a host of other properties that are often challenging and time-consuming to determine experimentally.
This guide will walk you through the process of performing a comprehensive DFT analysis of this compound, from initial structure preparation to the calculation and interpretation of its key properties.
Part 1: Computational Methodology - A Self-Validating Workflow
The integrity of any computational study rests on a well-defined and reproducible methodology. The following workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A generalized workflow for the DFT calculation of molecular properties.
Software Selection
For the calculations outlined in this guide, we will primarily refer to the Gaussian and ORCA quantum chemistry software packages. Both are powerful and widely used in the research community. For visualization and analysis of the output files, GaussView and Chemcraft are excellent choices.
Building the Initial Structure
The starting point for any DFT calculation is the three-dimensional structure of the molecule. This can be constructed using molecular building software such as GaussView or Avogadro. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to the correct minimum.
Choice of Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For carbazole derivatives, a hybrid functional such as B3LYP often provides a good balance of accuracy and computational efficiency for geometry optimizations and electronic properties.[4] For more accurate electronic and optical properties, especially for charge-transfer systems, range-separated functionals like CAM-B3LYP or the M06-2X functional are recommended.[5]
A Pople-style basis set, such as 6-31G(d) , is a suitable starting point for geometry optimizations. For more accurate energy calculations and the description of electronic properties, a larger basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is advisable.[4]
Part 2: Step-by-Step Computational Protocols
Geometry Optimization
The first and most critical step is to find the ground-state equilibrium geometry of this compound.
Protocol in Gaussian:
-
Input File Creation: Create a Gaussian input file (.gjf or .com) with the initial coordinates of the molecule.
-
Route Section: In the route section (#p), specify the following keywords:
-
Opt: To request a geometry optimization.
-
B3LYP/6-31G(d): The chosen functional and basis set.
-
SCF=Tight: To request tighter convergence criteria for the self-consistent field procedure.
-
Integral=Ultrafine: To use a finer integration grid.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Verify Convergence: After the calculation is complete, check the output file (.log or .out) to ensure that the optimization has converged successfully. Look for the message "Optimization completed."
Frequency Analysis
A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.
Protocol in Gaussian:
-
Input File Creation: Use the optimized coordinates from the previous step.
-
Route Section: In the route section, include the Freq keyword along with the same functional and basis set used for the optimization (e.g., B3LYP/6-31G(d)).
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze Frequencies: In the output file, check the calculated vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true minimum.[6]
Electronic Properties: HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.
Protocol and Interpretation:
-
Extract Energies: The energies of the HOMO and LUMO can be found in the Gaussian output file from the geometry optimization or a subsequent single-point energy calculation. They are typically listed in the section detailing the molecular orbital energies.
-
Calculate the Gap: The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO
-
Visualization: The 3D shapes of the HOMO and LUMO can be visualized using software like GaussView by loading the checkpoint file (.chk) from the calculation. This visualization provides valuable insights into the electron density distribution and the nature of electronic transitions.
| Property | Calculated Value (eV) |
| HOMO Energy | Value to be calculated |
| LUMO Energy | Value to be calculated |
| HOMO-LUMO Gap | Value to be calculated |
| Caption: Table for summarizing the calculated electronic properties of this compound. |
Spectroscopic Properties
Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra.
Protocol in Gaussian:
-
Input File Creation: Use the optimized ground-state geometry.
-
Route Section: Include the TD keyword in the route section. For better accuracy, a range-separated functional like CAM-B3LYP with a larger basis set like 6-311++G(d,p) is recommended. The nstates option can be used to specify the number of excited states to calculate (e.g., TD(nstates=20)). To simulate solvent effects, the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM,solvent=acetonitrile)).
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output: The output file will list the excitation energies (in eV and nm) and the corresponding oscillator strengths (f). The oscillator strength is a measure of the intensity of the absorption. A larger oscillator strength corresponds to a more intense peak in the spectrum.
The vibrational frequencies and their corresponding IR intensities are calculated during the frequency analysis.
Protocol and Interpretation:
-
Extract Data: The output of the Freq calculation in Gaussian provides a list of vibrational frequencies (in cm⁻¹) and their IR intensities (in KM/mole).
-
Visualize the Spectrum: Software like GaussView can be used to visualize the calculated IR spectrum as a plot of intensity versus frequency.
-
Analyze Vibrational Modes: Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., C-H stretch, C=C stretch, etc.). These modes can be animated in GaussView to understand the nature of the vibration.[7]
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[8]
Protocol in Gaussian:
-
Input File Creation: Use the optimized geometry.
-
Route Section: Include the NMR=GIAO keyword in the route section. A functional like B3LYP with a basis set such as 6-311+G(2d,p) is often used.
-
Run the Calculation: Submit the input file to Gaussian.
-
Interpret the Output: The output file will contain the calculated isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts, these values must be referenced against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.[9] δsample = σTMS - σsample Alternatively, software like GaussView can automatically calculate and display the predicted NMR spectrum.[10]
Non-Linear Optical (NLO) Properties
Carbazole derivatives are known for their potential as NLO materials. DFT can be used to calculate the first hyperpolarizability (β), a key parameter for second-order NLO activity.
Protocol in ORCA:
-
Input File Creation: Create an ORCA input file (.inp) with the optimized coordinates.
-
Input Block: In the input block, specify the following:
-
! B3LYP 6-311++G(d,p) POL
-
The POL keyword requests the calculation of electric properties, including the hyperpolarizability.
-
-
Run the Calculation: Execute the ORCA calculation.
-
Analyze the Output: The output file (.out) will contain the components of the polarizability and hyperpolarizability tensors. The total first hyperpolarizability (βtot) can be calculated from these components.
Part 3: Data Presentation and Validation
Summarizing Quantitative Data
All calculated quantitative data should be presented in clearly structured tables for easy comparison and interpretation.
| Property | Functional/Basis Set | Calculated Value | Experimental Value | Reference |
| HOMO (eV) | B3LYP/6-311++G(d,p) | |||
| LUMO (eV) | B3LYP/6-311++G(d,p) | |||
| HOMO-LUMO Gap (eV) | B3LYP/6-311++G(d,p) | |||
| λmax (nm) | CAM-B3LYP/6-311++G(d,p) | |||
| βtot (esu) | B3LYP/6-311++G(d,p) | |||
| Caption: A template for comparing calculated and experimental properties. |
Visualization of Molecular Orbitals
Caption: A schematic representation of the HOMO-LUMO energy gap.
Validation Against Experimental Data
-
UV-Vis Spectroscopy: The calculated absorption spectrum should be compared with the experimental spectrum measured in a suitable solvent. The position of the absorption maxima (λmax) and the overall shape of the spectrum should be in reasonable agreement.
-
Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the HOMO and LUMO energy levels.[11] The oxidation and reduction potentials can be correlated with the calculated orbital energies.
-
FT-IR and NMR Spectroscopy: The calculated vibrational and NMR spectra should be compared with the experimental spectra to validate the optimized geometry and electronic structure.
In the absence of specific experimental data for this compound, data from closely related and well-characterized carbazole derivatives can be used as a benchmark, with the understanding that there may be some discrepancies due to structural differences.
Conclusion
This technical guide has provided a comprehensive and structured approach to the theoretical calculation of the properties of this compound using DFT. By following the outlined protocols, researchers can obtain valuable insights into the electronic, spectroscopic, and non-linear optical properties of this and related molecules. The emphasis on a self-validating workflow, coupled with the eventual comparison to experimental data, ensures the scientific rigor and trustworthiness of the computational results. This, in turn, facilitates the rational design of novel materials and drugs with tailored properties.
References
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Methodological & Application
Introduction: The Strategic Role of Carbazole Derivatives in Organic Electronics
An in-depth guide to the application of 2,7-Dimethoxy-9H-carbazole as a high-performance hole transport material in optoelectronic devices.
In the landscape of organic electronics, the performance and stability of devices such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs) are critically dependent on the constituent materials. The Hole Transport Layer (HTL) is a pivotal component, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons to prevent recombination losses.[1][2] Carbazole-based compounds have emerged as a preferred class of materials for this function, owing to their excellent hole-transporting properties, high thermal stability, and versatile functionalization chemistry.[3][4][5]
This compound, a specific derivative, leverages the inherent advantages of the carbazole core. The electron-donating methoxy groups at the 2 and 7 positions play a crucial role in modulating the electronic properties of the molecule, particularly its energy levels, which is essential for achieving efficient charge injection and transport in a device stack.[3][6] This guide provides a detailed overview of the fundamental properties of this compound and presents comprehensive protocols for its application as a hole transport material (HTM) for researchers in materials science and device engineering.
Fundamental Properties of this compound
The efficacy of an HTM is dictated by a combination of its electronic, optical, and physical properties. Understanding these characteristics is the first step in successful device integration.
Molecular Structure
The foundational structure consists of a carbazole core, a nitrogen-containing heterocyclic compound known for its rigidity and electron-rich nature, with methoxy (-OCH₃) groups substituted at the 2 and 7 positions.
Caption: Molecular Structure of this compound.
Electronic and Physical Properties
The methoxy groups influence the electronic landscape of the carbazole core. As electron-donating groups, they raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is a critical parameter for matching the energy level of the perovskite's valence band or the anode's work function, thereby facilitating efficient hole extraction.[4] The substitution pattern (2,7- vs. 3,6-) also significantly impacts hole mobility and the HOMO-LUMO gap.[3]
| Property | Typical Value | Significance |
| HOMO Level | ~ -5.4 to -5.8 eV | Determines the energy barrier for hole injection/extraction. Must align with the adjacent layer (e.g., perovskite valence band).[1][2] |
| LUMO Level | ~ -2.0 to -2.4 eV | Should be high enough to effectively block electrons from the active layer.[1][2] |
| Ionization Potential | ~ 5.75 to 5.89 eV | Correlates with the HOMO level; lower values facilitate hole generation.[7] |
| Hole Mobility (μ) | > 10⁻⁴ cm²V⁻¹s⁻¹ | High mobility ensures rapid transport of holes to the electrode, minimizing recombination.[7] |
| Thermal Stability (T_d) | > 280 °C | High decomposition temperature is crucial for device longevity and fabrication via thermal evaporation.[8] |
Application in Perovskite Solar Cells (PSCs)
In n-i-p planar PSCs, the HTL is deposited between the perovskite absorber layer and the top metal contact (typically gold or silver). Its role is to create a selective contact for holes.
Device Architecture and Energy Level Alignment
A well-designed PSC relies on a cascaded energy level alignment to promote unidirectional charge flow. The HOMO level of the HTM should be slightly higher than or equal to the valence band maximum (VBM) of the perovskite to ensure a minimal energy barrier for hole extraction.
Caption: Typical n-i-p architecture for a perovskite solar cell.
The diagram below illustrates the ideal energy level alignment for efficient charge separation and transport.
Caption: Energy level alignment in a PSC with a carbazole-based HTL.
Experimental Protocols
Protocol 1: Preparation of the HTL Solution for PSCs
This protocol describes the preparation of a doped HTL solution, which is common practice to enhance conductivity and device performance.[9]
Rationale: Additives like Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are used to p-dope the HTL. Li-TFSI acts as an oxidant, creating holes in the HTM and increasing charge carrier concentration. tBP is a Lewis base that can de-aggregate Li-TFSI and passivate perovskite surface defects.
Materials:
-
This compound
-
Chlorobenzene (anhydrous)
-
Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile)
-
4-tert-butylpyridine (tBP)
Procedure:
-
Prepare the HTM solution: Dissolve this compound in chlorobenzene to a concentration of 60-80 mM. Stir on a hotplate at a gentle heat (e.g., 40-50 °C) until fully dissolved.
-
Doping: Allow the solution to cool to room temperature. Add the dopants sequentially while stirring. A typical molar ratio for HTM:Li-TFSI:tBP is 1:0.5:3.3.
-
Example Calculation for a 1 mL, 60 mM solution:
-
Add 17.3 µL of the Li-TFSI stock solution.
-
Add 28.6 µL of tBP.
-
-
Finalization: Stir the solution for at least 30 minutes at room temperature before use. The solution should be filtered through a 0.2 µm PTFE syringe filter immediately prior to deposition.
Protocol 2: Fabrication Workflow for a Planar n-i-p PSC
This protocol outlines the fabrication of a complete solar cell device using the prepared HTL solution. All steps should be performed in a controlled environment (e.g., a nitrogen-filled glovebox) to prevent degradation of the perovskite and HTL.
Caption: Step-by-step workflow for fabricating a perovskite solar cell.
Detailed Steps:
-
Substrate Preparation: Clean patterned ITO or FTO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
ETL Deposition: Deposit the electron transport layer (e.g., SnO₂ nanoparticle solution) onto the substrate via spin-coating, followed by annealing.
-
Perovskite Layer Formation: Inside a glovebox, spin-coat the perovskite precursor solution (e.g., a mixed-cation lead-halide formulation in DMF:DMSO).[10] During the final seconds of spinning, drip an anti-solvent like chlorobenzene onto the substrate to induce rapid crystallization, followed by thermal annealing.[10]
-
HTL Deposition: Spin-coat the prepared this compound HTL solution directly onto the cooled perovskite layer.[10] Typical spin parameters are 4000 rpm for 20-30 seconds.
-
Top Electrode Deposition: Transfer the device to a thermal evaporator. Deposit the top metal contact (e.g., 80-100 nm of gold or silver) through a shadow mask to define the active area of the device.
Application in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives, including 2,7-disubstituted variants, are widely used in OLEDs as host materials, fluorescent emitters, and hole-transporting layers due to their high triplet energy and good charge carrier mobility.[11][12] When used as an HTL, this compound facilitates the injection of holes from the anode (typically ITO) into the emissive layer (EML).
OLED Device Architecture
A typical multilayer OLED structure is fabricated by sequentially depositing different organic layers, each with a specific function.
Caption: Typical device architecture for a multilayer OLED.
Protocol 3: General Protocol for OLED Fabrication via Thermal Evaporation
Rationale: Thermal evaporation in a high-vacuum environment is the standard method for depositing small organic molecules, as it allows for the creation of highly pure, uniform thin films with precise thickness control.
Procedure:
-
Substrate Preparation: Clean patterned ITO-coated glass substrates as described in Protocol 2.
-
Vacuum Chamber Setup: Load the cleaned substrate into a substrate holder in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Source Loading: Load high-purity (>99.5%) organic materials, including this compound, into separate crucibles within the chamber.
-
Sequential Deposition: Deposit the layers in sequence by heating the respective crucibles. The deposition rate and final thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
Deposit the Hole Injection Layer (HIL).
-
Deposit the This compound as the HTL.
-
Deposit the Emissive Layer (EML), which may be a single material or a host doped with a guest emitter.
-
Deposit the Electron Transport Layer (ETL).
-
Deposit the Electron Injection Layer (EIL), often a thin layer of LiF.
-
-
Cathode Deposition: Without breaking vacuum, deposit the metal cathode (e.g., aluminum) through a shadow mask.
-
Encapsulation: After fabrication, the device must be encapsulated (e.g., with UV-cured epoxy and a cover glass) to protect the sensitive organic layers from oxygen and moisture.
Conclusion and Outlook
This compound stands as a versatile and effective hole transport material for advanced optoelectronic applications. Its favorable electronic properties, stemming from the combination of the robust carbazole core and electron-donating methoxy substituents, allow for efficient hole transport in both PSCs and OLEDs.[3][7] The protocols provided herein offer a practical framework for researchers to integrate this material into their device fabrication workflows. Future research may focus on further functionalization of the carbazole core to fine-tune energy levels, enhance mobility, and improve long-term operational stability, paving the way for even more efficient and durable next-generation electronic devices.
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Application Notes and Protocols: 2,7-Dimethoxy-9H-carbazole as a Versatile Building Block for High-Performance Organic Semiconductors
Introduction
The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and low-cost devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2][3] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors employed. Among the myriad of molecular scaffolds, carbazole has emerged as a cornerstone due to its excellent hole-transporting properties, high thermal stability, and facile functionalization.[4][5] This application note focuses on a particularly valuable derivative, 2,7-dimethoxy-9H-carbazole, and elucidates its role as a pivotal building block for the next generation of organic semiconductors.
The strategic placement of methoxy groups at the 2 and 7 positions of the carbazole core significantly modulates its electronic properties. These electron-donating groups elevate the Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for efficient hole injection and transport in electronic devices.[4][6] Furthermore, the 2,7-substitution pattern offers a linear and rigid molecular geometry, which can facilitate desirable intermolecular interactions and charge transport pathways. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols for its utilization in the synthesis of advanced semiconductor materials and device fabrication.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective application. The methoxy substituents not only influence the electronic landscape of the molecule but also impact its physical characteristics, such as solubility and thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | [7][8] |
| Molecular Weight | 227.26 g/mol | [7][8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 282-285 °C | [7][9] |
| Boiling Point | 426.7 ± 25.0 °C at 760 mmHg | |
| Purity | ≥ 98% (GC) | [7] |
| CAS Number | 61822-18-2 | [7][9] |
These properties underscore the high thermal stability of this compound, a critical attribute for the longevity of organic electronic devices.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into carbazole chemistry. A common synthetic route involves the Cadogan cyclization of a suitably substituted nitrobiphenyl.
Figure 1: Synthetic pathway to this compound.
Applications in Organic Semiconductors
The unique electronic and physical properties of this compound make it a highly versatile building block for a range of organic semiconductor applications.[7]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are widely employed as host materials for phosphorescent emitters and as hole-transporting materials (HTMs).[1][5] The high triplet energy of the carbazole core is particularly advantageous for blue phosphorescent OLEDs, preventing reverse energy transfer from the guest emitter to the host. The methoxy groups in this compound can be further functionalized to tune the HOMO/LUMO levels and enhance the material's glass transition temperature, leading to more stable and efficient devices.[10]
Organic Solar Cells (OSCs)
The electron-rich nature of the carbazole moiety makes it an excellent donor component in donor-acceptor type polymers and small molecules for OSCs.[2][5] The 2,7-disubstituted carbazole unit can be polymerized to create conjugated polymers with desirable light-harvesting and charge-transporting properties.[11] The methoxy groups enhance the electron-donating strength of the carbazole unit, which can lead to a higher open-circuit voltage in the resulting solar cell devices.
Organic Field-Effect Transistors (OFETs)
Carbazole-based polymers have also shown promise as the active channel material in OFETs due to their good charge carrier mobility.[12] The linear and rigid structure that can be derived from 2,7-disubstituted carbazoles can promote ordered molecular packing in thin films, which is beneficial for efficient charge transport.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative organic semiconductor derived from this compound and the fabrication of a simple OLED device.
Protocol 1: Synthesis of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole
This protocol describes the synthesis of a key intermediate that can be further functionalized via cross-coupling reactions to build more complex organic semiconductors. The introduction of the 2-ethylhexyl group enhances solubility, a crucial factor for solution-processable devices.
Figure 2: Workflow for the synthesis of 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole.
Materials and Reagents:
-
This compound
-
2-Ethylhexyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in DMSO, add powdered KOH (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-ethylhexyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with toluene.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 2,7-dimethoxy-9-(2-ethylhexyl)-9H-carbazole as a colorless oil.
Step 2: Bromination
-
Dissolve the product from Step 1 in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and then with cold methanol.
-
Recrystallize the crude product from a mixture of hexane and dichloromethane to yield 2,7-dibromo-9-(2-ethylhexyl)-9H-carbazole as a white solid.
Expected Outcome and Characterization:
The final product should be a white crystalline solid. Characterization by ¹H NMR should confirm the presence of the 2-ethylhexyl group and the aromatic protons in the expected regions. Mass spectrometry should confirm the molecular weight of the product.
Protocol 2: Fabrication of a Simple OLED Device
This protocol outlines the fabrication of a multilayer OLED using a host material derived from this compound.
Figure 3: Architecture of a simple multilayer OLED.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material derived from this compound
-
Emissive dopant (e.g., a phosphorescent emitter like Ir(ppy)₃)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning station (sonication baths with deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL (e.g., TAPC, 40 nm) at a deposition rate of 1-2 Å/s.
-
Emissive layer (e.g., Host material doped with 10% Ir(ppy)₃, 20 nm) by co-evaporation. The deposition rates should be adjusted to achieve the desired doping concentration.
-
ETL (e.g., TPBi, 30 nm) at a deposition rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.
-
Deposit a layer of Al (100 nm) at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
Expected Outcome and Characterization:
The fabricated device should emit light when a forward bias voltage is applied. The performance of the OLED can be characterized by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Troubleshooting
| Issue | Possible Cause | Solution |
| Protocol 1: Low yield in N-alkylation | Incomplete deprotonation of carbazole. | Ensure KOH is finely powdered and the DMSO is anhydrous. Increase reaction time or temperature slightly. |
| Protocol 1: Multiple brominated products | Reaction is too fast or temperature is too high. | Add NBS slowly at 0 °C to control the reaction. |
| Protocol 2: High turn-on voltage in OLED | Poor energy level alignment between layers. | Optimize the thickness of the layers or choose alternative HTL/ETL materials with better-matched energy levels. |
| Protocol 2: Low device efficiency | Imbalanced charge injection/transport. | Adjust the thickness of the HTL and ETL to balance hole and electron fluxes in the emissive layer. |
| Protocol 2: Device shorts | Dust particles or defects in the ITO. | Improve substrate cleaning procedures. Check for pinholes in the deposited thin films. |
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of advanced organic semiconductors. Its inherent electronic properties, conferred by the electron-donating methoxy groups and the rigid carbazole core, provide a robust platform for developing materials with tailored characteristics for OLEDs, OSCs, and OFETs. The synthetic accessibility and the potential for further functionalization at various positions on the carbazole nucleus ensure its continued relevance in the field. The protocols provided herein offer a practical guide for researchers to harness the potential of this important molecular scaffold in the creation of next-generation organic electronic devices.
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Synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole: A Detailed Protocol for Advanced Emitter Development
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole, a molecule of significant interest in the field of organic electronics. Characterized by its unique donor-acceptor-donor (A-D-A) architecture, this organoboron compound exhibits strong blue emission and high quantum yields, making it a promising candidate for next-generation Organic Light-Emitting Diodes (OLEDs)[1][2][3]. The protocol herein is designed for researchers in materials science, organic chemistry, and drug development, offering not only a procedural guide but also insights into the chemical rationale underpinning the synthesis.
Introduction: The Significance of Donor-Acceptor Architectures
The strategic design of organic molecules with tailored electronic properties is paramount for advancing optoelectronic technologies. Carbazole derivatives are well-established as excellent electron-donating (donor) moieties, known for their high luminescence and charge-transporting capabilities[1][4]. When functionalized with electron-accepting (acceptor) units, such as triarylboranes, the resulting donor-acceptor structure can lead to materials with tunable photophysical properties.
The target molecule, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz), exemplifies this design principle. The carbazole core acts as the electron donor, while the two dimesitylboryl groups at the 2 and 7 positions serve as potent electron acceptors[1][2]. This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for producing highly luminescent materials[3][5]. The sp²-hybridized boron atom in the dimesitylboryl group possesses a vacant pz orbital, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) level, enhancing electron affinity and enabling the observed blue emission[1][3].
This protocol details a robust and reproducible synthetic route to BCz, starting from the commercially available 2,7-dibromo-9-ethyl-carbazole. The synthesis involves a halogen-lithium exchange followed by quenching with an electrophilic boron reagent.
Reaction Scheme and Workflow
The synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole is achieved through a two-step process involving the lithiation of 2,7-dibromo-N-ethyl-carbazole followed by the introduction of the dimesitylboryl groups.
Caption: Experimental workflow for the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2,7-dibromo-9-ethyl-carbazole | C₁₄H₁₁Br₂N | 353.06 | Commercially Available | >98% |
| n-Butyllithium in Hexane | C₄H₉Li | 64.06 | Commercially Available | 1.6 M |
| Dimesitylboron fluoride | C₁₈H₂₂BF | 268.18 | Synthesized* | >98% |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | Commercially Available | Absolute |
| Deionized Water | H₂O | 18.02 | In-house | - |
| Nitrogen Gas | N₂ | 28.01 | Commercially Available | High Purity |
*Dimesitylboron fluoride can be synthesized according to literature procedures[1].
Equipment
-
500 mL three-necked round-bottom flask
-
Schlenk line or glove box for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Filtration apparatus (Büchner funnel and flask)
Detailed Synthesis Protocol
This protocol is based on the method reported by Yuan, et al.[1].
Step 1: Preparation of the Reaction Vessel 1.1. Place 2,7-dibromo-9-ethyl-carbazole (0.565 g, 1.6 mmol) into a 500 mL three-necked flask equipped with a magnetic stir bar. 1.2. Thoroughly dry the flask and its contents under high vacuum and then backfill with high-purity nitrogen gas. This step is critical to remove any residual moisture and oxygen which would quench the organolithium species.
Step 2: Lithiation 2.1. Add anhydrous diethyl ether (20 mL) to the flask via syringe under a positive pressure of nitrogen. 2.2. Cool the resulting suspension to -78 °C using a dry ice/acetone bath with vigorous stirring. Maintaining this low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate. 2.3. Slowly add n-butyllithium in hexane (1.6 M, 2.0 mL, 3.2 mmol) dropwise to the cold suspension. The addition of two equivalents of n-BuLi facilitates the double halogen-lithium exchange at the 2 and 7 positions of the carbazole core. 2.4. Stir the suspension for an additional 2 hours at -78 °C to ensure complete formation of the dilithiated intermediate.
Step 3: Borylation 3.1. In a separate, dry flask, dissolve dimesitylboron fluoride (Mes₂BF) (0.858 g, 3.2 mmol) in a minimal amount of anhydrous diethyl ether. 3.2. Add the Mes₂BF solution to the reaction mixture at -78 °C. The dimesitylboron fluoride acts as the electrophile, reacting with the nucleophilic lithiated carbazole. 3.3. Stir the mixture for another 2 hours at -78 °C. 3.4. Gradually warm the reaction mixture to room temperature and continue stirring overnight to ensure the reaction goes to completion.
Step 4: Work-up and Purification 4.1. Quench the reaction by adding a few drops of ethanol to consume any unreacted organolithium species. 4.2. Dissolve the reaction mixture in 200 mL of dichloromethane (DCM) and transfer it to a separatory funnel. 4.3. Wash the organic layer with deionized water (3 x 100 mL) to remove lithium salts and other water-soluble impurities. 4.4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.
Step 5: Isolation of the Final Product 5.1. Suspend the crude residue in 100 mL of ethanol and stir. This step helps to precipitate the desired product while dissolving some impurities. 5.2. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. 5.3. Dry the collected solid under vacuum to yield 2,7-bis(dimesitylboryl)-N-ethyl-carbazole as a greenish solid powder (Yield: 0.58 g, 52%)[2].
Caption: Reaction mechanism for the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole.
Characterization Data
The structure and purity of the synthesized 2,7-bis(dimesitylboryl)-N-ethyl-carbazole can be confirmed by standard analytical techniques.
| Technique | Expected Results[2] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.09 (d, J = 7.8 Hz, 2H), 7.61 (s, 2H), 7.40 (d, J = 7.8 Hz, 2H), 6.85 (s, 8H), 4.39 (q, J = 7.2 Hz, 2H), 2.32 (s, 12H), 2.08 (s, 24H), 1.48 (t, J = 7.2 Hz, 3H). |
| ¹³C NMR (126 MHz, CDCl₃) | δ 140.1, 123.3, 123.0, 120.9, 119.5, 108.9, 41.5, 37.7, 13.8. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₅₀H₅₇B₂N: 693.4743; Found: 693.4738. |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Low Temperatures: Use caution when handling dry ice and acetone, as they can cause severe burns. Wear cryogenic gloves.
-
General Handling: Standard laboratory safety practices should be followed at all times.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole. By carefully controlling the reaction conditions, particularly temperature and atmosphere, researchers can obtain this valuable organoboron compound in good yield. The unique photophysical properties of this A-D-A type molecule make it a compelling material for the development of high-performance blue OLEDs and other optoelectronic applications[1][3][6].
References
-
Yuan, M., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 769784. [Link]
-
Yuan, M., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. ResearchGate. [Link]
-
Lin, T.-C., et al. (2019). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Dyes and Pigments, 162, 88-96. [Link]
-
Yuan, M., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. PubMed Central. [Link]
-
Lee, S. Y., & Yasuda, T. (2021). Two decades of carbazole–triarylborane hybrids in optoelectronics. Journal of Materials Chemistry C, 9(20), 6434-6453. [Link]
-
Kim, J. H., et al. (2020). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. International Journal of Molecular Sciences, 21(23), 9253. [Link]
-
Zhang, Y., et al. (2022). Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. Nature Communications, 13(1), 6985. [Link]
-
Grazulevicius, J. V., et al. (2021). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. Polymers, 13(13), 2185. [Link]
-
A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. (2019). ResearchGate. [Link]
-
Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2022). ResearchGate. [Link]
-
Grazulevicius, J. V. (2018). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Molecules, 23(8), 1988. [Link]
-
Výprachtický, D., & Cimrová, V. (2013). A Novel Three-Step Synthesis of N-(2-Ethylhexyl)-2,7-diiodocarbazole. Designed Monomers and Polymers, 16(1), 31-36. [Link]
-
Leclerc, M., & Ranger, M. (2001). Synthesis and Characterization of Poly( N -alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Macromolecules, 34(13), 4293-4299. [Link]
-
Toma, A., et al. (2023). 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank, 2023(3), M1703. [Link]
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- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of 2,7-Dimethoxy-9H-carbazole at the 9-Position
Abstract
The 2,7-dimethoxy-9H-carbazole scaffold is a privileged structure in materials science and medicinal chemistry, prized for its unique electronic and photophysical properties.[1][2][3] Functionalization at the 9-position (the nitrogen atom) is a critical step in modulating these properties and synthesizing novel derivatives for a range of applications, including organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacophores in drug discovery.[1][4] This comprehensive guide provides an in-depth analysis of the key synthetic strategies for N-functionalization, focusing on N-alkylation, N-arylation, and N-acylation. We present detailed, field-proven protocols, explain the underlying chemical principles, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of the this compound Core
The carbazole tricycle is an electron-rich aromatic system that serves as an excellent building block for functional materials and biologically active molecules.[5] The methoxy groups at the 2 and 7 positions further enhance the electron-donating nature of the carbazole core, influencing its highest occupied molecular orbital (HOMO) energy levels and making it a valuable component in optoelectronic devices.[6]
Modification at the 9-position offers a versatile handle to:
-
Tune Optoelectronic Properties: The substituent at the nitrogen atom can significantly impact the solubility, solid-state packing, and charge-transport properties of the resulting material.
-
Introduce New Functionality: The 9-position serves as a convenient attachment point for various functional groups, enabling the construction of complex molecular architectures, including polymers and dendrimers.[7]
-
Modulate Biological Activity: In medicinal chemistry, N-substitution is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of carbazole-based compounds.[8][9]
This guide will focus on three primary classes of N-functionalization reactions, providing both the theoretical framework and practical, step-by-step protocols for their successful implementation.
Strategic Approaches to N-Functionalization
The choice of functionalization strategy depends on the desired substituent (alkyl, aryl, or acyl) and the overall synthetic plan. The key to successful N-functionalization lies in the deprotonation of the relatively acidic N-H proton of the carbazole, followed by reaction with a suitable electrophile.
Caption: Overview of N-functionalization strategies for this compound.
Protocol I: Classical N-Alkylation
N-alkylation is a straightforward and widely used method for introducing alkyl chains at the 9-position. The reaction typically proceeds via an SN2 mechanism, where the carbazolide anion acts as a nucleophile.
Causality Behind Experimental Choices:
-
Base: A moderately strong base is required to deprotonate the carbazole N-H. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base can depend on the reactivity of the alkyl halide and the desired reaction temperature.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the reaction.
-
Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, or chlorides) are effective electrophiles. Alkyl iodides are generally the most reactive. Microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times.[10][11]
Detailed Step-by-Step Protocol for N-Alkylation
Caption: Experimental workflow for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 10 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | A mild and inexpensive base suitable for many alkylations. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Work-up | Aqueous | Removes the inorganic base and DMF. |
Protocol II: N-Arylation via Cross-Coupling Reactions
The formation of a C-N bond between the carbazole nitrogen and an aryl group is a powerful transformation for creating materials with extended π-conjugation. The two most prominent methods for this are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[12][13]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a phosphine ligand. The choice of ligand is crucial and often depends on the specific aryl halide and amine coupling partners. Sterically hindered biarylphosphine ligands such as XPhos or SPhos are often highly effective.[14]
-
Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Detailed Step-by-Step Protocol for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromotoluene, 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous, deoxygenated toluene
-
Celite
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk flask.
-
Evacuate and backfill the flask with the inert gas (repeat 3 times).
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[15] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, particularly for large-scale syntheses.[16]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are typically used. The reaction can sometimes be promoted by the addition of a ligand, such as 1,10-phenanthroline or an amino acid.
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is employed.
-
Solvent: High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often necessary.
| Reaction | Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Buchwald-Hartwig | Pd(0) / Phosphine Ligand | NaOt-Bu, LiHMDS | Toluene, Dioxane | 80-120 |
| Ullmann Condensation | Cu(I) salt / Optional Ligand | K₂CO₃, K₃PO₄ | DMF, DMSO, NMP | 120-200 |
Protocol III: N-Acylation
N-acylation introduces a carbonyl group directly attached to the carbazole nitrogen. This is useful for synthesizing amides, which can serve as precursors to other functional groups or as final products themselves.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides or anhydrides are highly reactive electrophiles that readily react with the deprotonated carbazole.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl or carboxylic acid byproduct. In some cases, a stronger base like NaH may be used for initial deprotonation.
Detailed Step-by-Step Protocol for N-Acylation
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Conclusion and Future Outlook
The functionalization of this compound at the 9-position is a versatile and powerful tool for the synthesis of novel materials and potential therapeutic agents. The choice between N-alkylation, N-arylation, and N-acylation depends on the desired final product and the available synthetic resources. Modern cross-coupling reactions like the Buchwald-Hartwig amination offer broad applicability, while classical methods such as N-alkylation and the Ullmann condensation remain highly relevant and effective. As the demand for advanced organic materials continues to grow, the development of even more efficient and selective methods for the functionalization of carbazole scaffolds will undoubtedly remain an active area of research.
References
-
ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Chemical structure of 9H‐carbazole and advances reported in its functionalization. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Ullmann condensation. Retrieved from [Link]
-
ACS Publications. (2018, August 28). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetrically 2,7-difunctionalized carbazole-based donor-acceptor hybrids for deep blue electroluminescence applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]
-
PubMed Central. (n.d.). Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group. Retrieved from [Link]
-
ResearchGate. (2020, April 27). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
-
PubMed. (2022, March 15). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. Retrieved from [Link]
-
Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of N-Alkyl-2,7-dihalocarbazoles by Simultaneous Carbazole Ring Closure and N-Alkylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Functional tuning of organic dyes containing 2,7-carbazole and other electron-rich segments in the conjugation pathway. Retrieved from [Link]
-
Frontiers. (n.d.). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole. Retrieved from [Link]
-
ResearchGate. (2020, August 11). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Retrieved from [Link]
-
ResearchGate. (2020, October 22). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under microwave irradiation. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Suzuki Coupling of 2,7-dibromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,7-Disubstituted Carbazole Scaffolds
The carbazole core is a privileged heterocyclic motif in modern chemistry, underpinning advancements in materials science and medicinal chemistry.[1] Specifically, the 2,7-disubstituted carbazole framework is a critical building block for a variety of organic electronic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as robust host materials for phosphorescent emitters.[2][3] The unique electronic and photophysical properties of these compounds, such as good charge carrier injection and transport characteristics, are highly tunable through the strategic introduction of aryl or heteroaryl substituents at the 2 and 7 positions.[4][5] Furthermore, in drug discovery, the carbazole scaffold is explored for a range of therapeutic applications, including as anticancer agents.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct and efficient pathway to these valuable 2,7-disubstituted carbazoles.[6] This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide, demonstrating high functional group tolerance and generally mild reaction conditions.[7][8]
This application note provides a detailed, field-proven protocol for the Suzuki coupling of 2,7-dibromo-9H-carbazole. It is designed to equip researchers with a robust methodology, a deep understanding of the underlying chemical principles, and practical troubleshooting guidance to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is paramount for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is the workhorse of this transformation. The currently accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2,7-dibromo-9H-carbazole. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide; electron-deficient systems tend to react faster.[10]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[7] The choice of base is critical and can significantly impact the reaction rate and the stability of the boronic acid.[11]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2,7-Diaryl-9H-carbazole
This protocol details a general procedure for the double Suzuki coupling of 2,7-dibromo-9H-carbazole with an arylboronic acid. The reaction can be adapted for mono-arylation by adjusting the stoichiometry of the boronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Purpose |
| 2,7-Dibromo-9H-carbazole | 325.01 | 1.0 | 325 mg | Starting Material |
| Arylboronic Acid | - | 2.2 - 2.5 | Varies | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 553 mg | Base |
| Toluene | - | - | 10 mL | Solvent |
| Ethanol | - | - | 2.5 mL | Co-solvent |
| Water | - | - | 2.5 mL | Co-solvent |
Note: The choice of palladium catalyst and ligand can be critical. While Pd(PPh₃)₄ is a robust and common choice, other catalysts such as PdCl₂(dppf) or systems with bulky electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) may offer improved yields for challenging substrates.[1][12]
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 2,7-dibromo-9H-carbazole (1.0 equiv), the arylboronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[11] The exclusion of oxygen is vital to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.[1] The use of a biphasic solvent system often facilitates the dissolution of both the organic substrates and the inorganic base.
-
Deoxygenation : Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%), to the reaction mixture under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid and should be determined empirically.[1]
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (30 mL).
-
Extraction : Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Combine the organic layers.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,7-diaryl-9H-carbazole.[1]
Caption: General workflow for the Suzuki coupling of 2,7-dibromo-9H-carbazole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/deoxygenated conditions.3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure proper Schlenk technique and use freshly degassed solvents.[11]3. Use freshly purchased boronic acid or convert it to a more stable pinacol ester. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions and is replaced by a proton. This is more common with electron-rich or heteroaromatic boronic acids.[11] | 1. Use boronic esters (e.g., pinacol esters) which are more stable.[11]2. Use a weaker base (e.g., KF) or anhydrous conditions.[11]3. Lower the reaction temperature.[11] |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen or Pd(II) species. | 1. Rigorously exclude oxygen from the reaction mixture.[10]2. Ensure the use of a high-purity Pd(0) source. |
| Incomplete Reaction (Mono-arylation instead of Di-arylation) | 1. Insufficient equivalents of boronic acid.2. Steric hindrance after the first coupling.3. Deactivation of the catalyst over time. | 1. Increase the equivalents of boronic acid (e.g., to 2.5-3.0 equiv.).2. Increase reaction temperature or time.3. Consider a more robust catalyst system (e.g., with Buchwald ligands). |
Conclusion
The Suzuki-Miyaura cross-coupling of 2,7-dibromo-9H-carbazole is a highly effective and adaptable method for the synthesis of advanced functional materials and complex molecular architectures for drug discovery. Success hinges on a careful selection of catalyst, base, and solvent, as well as meticulous execution of the experimental protocol, particularly with regard to maintaining an inert atmosphere. By leveraging the detailed protocol and troubleshooting guide provided in this application note, researchers can confidently and efficiently access a wide array of novel 2,7-disubstituted carbazole derivatives, paving the way for new discoveries in organic electronics and medicinal chemistry.
References
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. Available at: [Link]
-
Carbazole-conjugated microporous polymers from Suzuki–Miyaura coupling for supercapacitors. ScienceDirect. Available at: [Link]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. Available at: [Link]
-
Synthesis and properties of conjugated polymer materials based carbazole. ResearchGate. Available at: [Link]
-
Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ResearchGate. Available at: [Link]
-
Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ACS Publications. Available at: [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
-
Synthesis and characterization of organic dyes containing 2,7-disubstituted carbazole π-linker. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Preprints.org. Available at: [Link]
-
Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
Sources
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- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Application Note: Protocols for the Preparation of 2,7-Dimethoxy-9H-carbazole Thin Films for Optoelectronic Device Fabrication
Abstract
2,7-Dimethoxy-9H-carbazole is a versatile organic semiconductor recognized for its favorable electronic and optical properties, making it a compelling candidate for active layers in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The performance of such devices is critically dependent on the quality, uniformity, and morphology of the constituent thin films. This application note provides a comprehensive guide for researchers and scientists, detailing field-proven protocols for the deposition of high-quality this compound thin films. We present two primary methodologies: Vacuum Thermal Evaporation (VTE) for precise, solvent-free deposition, and Spin Coating for rapid, solution-based processing. Each protocol is accompanied by an explanation of the underlying principles, step-by-step instructions, and key processing parameters to ensure reproducibility and optimal film characteristics for device fabrication.
Material Properties and Pre-deposition Considerations
A thorough understanding of the material's properties is fundamental to selecting the appropriate deposition technique and parameters. This compound is a small molecule organic compound with characteristics well-suited for both vacuum and solution processing. Carbazole-based materials are known for their excellent hole transport properties, high thermal stability, and good solubility in common organic solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point (Tₘ) | 282 - 285 °C | [2][5][6] |
| Boiling Point (Tₑ) | ~426.7 °C (at 760 mmHg) | [5] |
| Purity (Typical) | ≥ 98% | [2][5] |
| Primary Applications | OLEDs, Organic Solar Cells, Hole Transport Layers | [1][2][3] |
Substrate Selection and Cleaning
The substrate serves as the foundation for the device, and its surface properties directly impact film growth and adhesion. Common substrates include Indium Tin Oxide (ITO)-coated glass for transparent anode applications, silicon wafers, or quartz. A rigorous, standardized cleaning procedure is non-negotiable for achieving high-quality, defect-free films.
Standard Substrate Cleaning Protocol:
-
Mechanically scrub substrates with a lint-free wipe and a mild detergent solution (e.g., Alconox).
-
Rinse thoroughly with deionized (DI) water.
-
Sequentially sonicate the substrates in baths of DI water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before deposition, treat the substrates with UV-Ozone or an oxygen plasma for 5-10 minutes to remove final organic residues and improve surface wettability.[7]
Safety and Handling
According to its GHS classification, this compound causes skin and serious eye irritation.[4][5] Always handle the material in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Vacuum Thermal Evaporation (VTE)
VTE is a physical vapor deposition (PVD) technique ideal for organic small molecules with high thermal stability, like many carbazole derivatives.[8][9] The process involves heating the source material in a high-vacuum environment until it sublimes. The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film. This solvent-free method yields highly pure films with precise thickness control, which is crucial for fabricating multilayer device structures.[8][10]
VTE Workflow Diagram
Caption: Workflow for Vacuum Thermal Evaporation.
Step-by-Step VTE Protocol
-
Preparation: Load 50-100 mg of this compound powder into a clean effusion cell or a baffled quartz crucible. Ensure the material is used as received (≥98% purity) without further purification for initial runs.
-
Substrate Mounting: Mount the pre-cleaned substrates onto the substrate holder, ensuring good thermal contact if temperature control is used.
-
Vacuum Pump-Down: Seal the chamber and evacuate to a base pressure below 5 x 10⁻⁶ Torr. A high vacuum is essential to minimize contamination and ensure a long mean free path for the evaporated molecules.
-
Deposition:
-
Slowly ramp up the temperature of the crucible. A slow ramp rate prevents decomposition of the organic material.[10]
-
Once the material begins to sublime, open the shutter to the substrate.
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A stable, slow deposition rate is key to forming uniform, well-ordered films.
-
Continue deposition until the desired film thickness is achieved.
-
-
Completion: Close the shutter and ramp down the crucible temperature. Allow the substrates to cool to near room temperature before venting the chamber with an inert gas like nitrogen.
Table 2: Typical VTE Process Parameters
| Parameter | Recommended Value | Rationale |
| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes impurity incorporation and molecular scattering. |
| Source Temperature | Material Dependent (empirically determined) | Must be sufficient for sublimation but below decomposition temperature. |
| Deposition Rate | 0.2 - 1.0 Å/s | Slower rates often promote higher crystallinity and smoother films. |
| Substrate Temperature | Room Temperature (or slightly heated) | Can be varied to control film morphology and crystallinity. |
| Final Thickness | 10 - 100 nm | Application-dependent (e.g., HTL vs. emissive layer). |
Protocol 2: Spin Coating
Spin coating is a widely adopted solution-based technique for depositing thin films on flat substrates in a laboratory setting.[11] A small amount of a solution containing the material of interest is applied to the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution, and solvent evaporation leaves behind a solid thin film. The final film thickness is determined by the solution concentration, solvent volatility, and spin speed.
Spin Coating Workflow Diagram
Caption: Workflow for Spin Coating Deposition.
Step-by-Step Spin Coating Protocol
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene, or dichloromethane[3]). A typical starting concentration is 10 mg/mL.
-
Gently heat (40-60 °C) and stir the solution overnight in a sealed vial to ensure complete dissolution.
-
Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Deposition:
-
Place a pre-cleaned substrate onto the spin coater chuck and engage the vacuum.
-
Dispense a small volume (e.g., 50-100 µL) of the filtered solution onto the center of the substrate.
-
Immediately start the spin program. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 3000 rpm for 45 seconds) to achieve the desired thickness.[7]
-
-
Annealing:
-
Carefully transfer the coated substrate to a pre-heated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature sufficient to remove residual solvent but well below the material's melting point (e.g., 100-120 °C for 10-15 minutes).[7] This step is critical for achieving a dense, stable film morphology.
-
-
Completion: Allow the substrate to cool to room temperature before further processing or characterization.
Table 3: Typical Spin Coating Process Parameters
| Parameter | Recommended Value | Rationale |
| Solvent Choice | Chlorobenzene, Toluene | Must fully dissolve the material; volatility affects drying rate. |
| Solution Conc. | 5 - 20 mg/mL | Primary determinant of final film thickness. |
| Spin Speed | 1000 - 5000 rpm | Higher speeds result in thinner films. |
| Spin Duration | 30 - 60 s | Must be long enough for the film to become tacky-dry. |
| Annealing Temp. | 100 - 120 °C | Removes residual solvent and can improve film order. |
| Annealing Time | 10 - 15 min | Ensures complete solvent removal without damaging the film. |
Film Characterization and Troubleshooting
To validate the deposition process, the resulting films should be characterized.
-
Atomic Force Microscopy (AFM): To assess surface morphology and root-mean-square (RMS) roughness. Smooth films (RMS < 1 nm) are generally desired.
-
UV-Visible Spectroscopy: To confirm the optical properties and estimate the bandgap.
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the film.
Common Troubleshooting Issues:
-
VTE - Inconsistent Rate: Can be caused by poor thermal contact or material "spitting." Ensure the crucible is properly seated and ramp the temperature slowly.
-
Spin Coating - Pinholes/Defects: Often caused by dust or unfiltered solutions. Work in a clean environment and always filter the solution immediately before use.
-
Spin Coating - "Coffee Ring" Effect: Non-uniform film thickness can result from poor substrate wetting or an incorrect spin recipe. Ensure proper substrate cleaning/surface treatment and optimize the spin speed/acceleration.
References
-
Forrest, S. R. (2013). Thin-Film Growth and Patterning Techniques for Small Molecular Organic Compounds Used in Optoelectronic Device Applications. Annual Review of Materials Research, 43, 289-314. Retrieved from [Link]
-
Pisanu, A., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ solar cells. Journal of Materials Chemistry A, 11(23), 12345-12353. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:61822-18-2. Retrieved from [Link]
-
Boukhili, W., et al. (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Eng. Proc., 34(1), 22. Retrieved from [Link]
-
Briseno, A. L., et al. (2010). Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. Chemical Reviews, 110(7), 3986-4047. Retrieved from [Link]
-
Vacree. (2019). Thin Films Deposition of Organic Materials. Retrieved from [Link]
-
Korvus Technology. (n.d.). Thin Film Deposition | Techniques and Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Hernandez-Maldonado, D., et al. (2023). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. Coatings, 13(2), 415. Retrieved from [Link]
-
Wang, Y., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46(45), 21633-21639. Retrieved from [Link]
-
Wang, Y., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. RSC Publishing. Retrieved from [Link]
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- 6. This compound | CAS#:61822-18-2 | Chemsrc [chemsrc.com]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Agent Development in Medicinal Chemistry
Introduction: The Imperative for Innovation in Antimicrobial Medicinal Chemistry
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, threatening to return us to a pre-antibiotic era where common infections could be fatal.[1] The evolutionary adaptability of microbes, which allows them to develop mechanisms to evade the action of existing drugs, necessitates a continuous and innovative approach to the discovery and development of new antimicrobial agents.[2][3] Medicinal chemistry lies at the heart of this endeavor, providing the tools and strategies to design and synthesize novel molecules capable of combating resistant pathogens.[4][5]
This guide provides an in-depth overview of the key medicinal chemistry principles and experimental protocols applied in the discovery and development of new antimicrobial agents. It is intended for researchers, scientists, and drug development professionals engaged in this critical field of research. We will explore the journey from identifying a promising "hit" compound to optimizing it into a "lead" candidate with the potential for clinical development. This involves a deep understanding of bacterial resistance mechanisms, strategic chemical modifications to enhance potency and overcome resistance, and a suite of in vitro and in vivo assays to evaluate efficacy and safety.
Part 1: The Antimicrobial Drug Discovery and Development Pipeline
The path from an initial concept to a clinically approved antimicrobial agent is a multi-stage process. Each stage involves a series of critical experiments and decision-making points guided by medicinal chemistry insights.
Caption: Major mechanisms of bacterial resistance to antibiotics.
Circumventing Target Modification
Bacteria can develop resistance by altering the structure of the antibiotic's target, which reduces the drug's binding affinity. [1][2] Medicinal Chemistry Approach: Design molecules that can bind to the altered target or have multiple interaction points, making it harder for a single mutation to confer resistance. For example, some bacteria become resistant to methicillin by producing an alternative penicillin-binding protein (PBP2a). Newer β-lactam antibiotics have been designed to have a high affinity for PBP2a. [6]
Combating Enzymatic Inactivation
A common resistance mechanism is the production of enzymes that chemically modify and inactivate the antibiotic. A prime example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. [7] Medicinal Chemistry Strategy: The Adjuvant Approach
This strategy involves co-administering the antibiotic with an inhibitor of the resistance-conferring enzyme. [8]
-
β-Lactamase Inhibitors: Molecules like clavulanic acid and sulbactam are designed to resemble β-lactam antibiotics but bind irreversibly to the β-lactamase, thereby protecting the actual antibiotic from degradation. [9]
Tackling Efflux Pumps
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. [8] Medicinal Chemistry Strategy: Efflux Pump Inhibitors (EPIs)
EPIs are compounds that block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. [10]The development of potent and non-toxic EPIs is an active area of research.
Part 3: Essential In Vitro Protocols for Antimicrobial Evaluation
A series of standardized in vitro assays are crucial for characterizing the activity of newly synthesized compounds and guiding the optimization process. [11][12][13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [12] Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that shows no visible turbidity after incubation is the MIC.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Lead Compound A | 2 | 8 | 32 |
| Analog A-1 | 1 | 4 | 16 |
| Analog A-2 | 8 | 32 | >64 |
| Vancomycin | 1 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.5 |
Protocol: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. [11] Principle: A standardized bacterial suspension is exposed to a fixed concentration of the antimicrobial agent (typically a multiple of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
Step-by-Step Methodology:
-
Prepare Cultures: Grow an overnight culture of the test bacterium. Dilute the culture in fresh broth and grow to the logarithmic phase.
-
Set up Test Conditions: Prepare flasks or tubes containing the test compound at the desired concentration (e.g., 4x MIC) in broth. Also, prepare a growth control flask with no compound.
-
Inoculate: Inoculate the flasks with the logarithmic phase bacterial culture to a starting density of approximately 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
Interpretation:
-
Bactericidal: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic: A <3-log₁₀ reduction in CFU/mL and no significant increase in bacterial count compared to the initial inoculum.
Part 4: Bridging the Gap: Pharmacokinetics, Pharmacodynamics, and In Vivo Models
While in vitro assays are essential, they do not fully predict how a compound will behave in a living organism. The concepts of pharmacokinetics (PK) and pharmacodynamics (PD) are crucial for translating in vitro activity to in vivo efficacy. [14][15][16]
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion). [17]* Pharmacodynamics (PD): What the drug does to the body (and the pathogen). [18] Key PK/PD Indices for Antimicrobials: [14][16]
-
Cmax/MIC: The ratio of the maximum plasma concentration to the MIC. Important for concentration-dependent killing agents (e.g., aminoglycosides).
-
AUC₂₄/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC. Important for exposure-dependent killing agents (e.g., fluoroquinolones).
-
%T>MIC: The percentage of the dosing interval that the drug concentration remains above the MIC. Important for time-dependent killing agents (e.g., β-lactams).
In Vivo Models of Infection
Animal models are indispensable for evaluating the efficacy and safety of new antimicrobial agents before they can be considered for human trials. [19]The choice of model depends on the target pathogen and the type of infection being studied. [20][21] Commonly Used In Vivo Models:
-
Murine Thigh Infection Model: Used to study the efficacy of antibiotics against localized bacterial infections. [21]* Murine Sepsis Model: Used to evaluate the effectiveness of drugs in treating systemic infections.
-
Murine Lung Infection Model: Used for testing agents against respiratory pathogens. [22]* Invertebrate Models (e.g., Caenorhabditis elegans, Galleria mellonella): Increasingly used for initial in vivo screening due to their cost-effectiveness and ethical considerations. [23] Protocol: Murine Thigh Infection Model
-
Induce Neutropenia (if required): Treat mice with cyclophosphamide to suppress their immune system, allowing for a more direct assessment of the drug's activity.
-
Inoculation: Inject a standardized suspension of the test bacterium into the thigh muscle of the mice.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the test compound via the desired route (e.g., oral, intravenous).
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, excise the infected thigh muscle, homogenize it, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to that in the untreated control group to determine the reduction in bacterial burden.
Conclusion: The Future of Antimicrobial Medicinal Chemistry
The fight against antimicrobial resistance is a continuous battle that demands innovation and a multidisciplinary approach. Medicinal chemistry remains at the forefront of this effort, with evolving strategies such as the development of novel scaffolds, the exploration of new drug targets, and the application of computational and machine learning techniques to accelerate the discovery process. [4][24][25]By integrating a deep understanding of bacterial biology with cutting-edge chemical synthesis and rigorous biological evaluation, the medicinal chemistry community can continue to deliver new and effective treatments for infectious diseases.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Retrieved January 7, 2026, from [Link]
-
Natural Products as Antimicrobial Agents: From Extraction to Therapeutic Applications. (2023). Molecules, 28(15), 5834. Retrieved January 7, 2026, from [Link]
-
Novel medicinal and synthetic chemistry strategies against antimicrobial resistance. (n.d.). In [Book Title]. Retrieved January 7, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal de Mycologie Médicale, 27(2), 163-175. Retrieved January 7, 2026, from [Link]
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role of 2,7-Dimethoxy-9h-carbazole in thermally activated delayed fluorescence (TADF)
An Application Guide to the Strategic Use of 2,7-Dimethoxy-9H-carbazole in Thermally Activated Delayed Fluorescence Emitters
Authored by: A Senior Application Scientist
Abstract
Thermally Activated Delayed Fluorescence (TADF) represents a paradigm shift in organic electronics, enabling the development of highly efficient Organic Light-Emitting Diodes (OLEDs) without the need for heavy metals. The design of TADF emitters hinges on a molecular architecture that facilitates the harvesting of both singlet and triplet excitons. Carbazole derivatives have emerged as cornerstone building blocks for these emitters, prized for their robust thermal stability and effective hole-transporting characteristics. This guide delves into the specific role of the This compound moiety as a powerful electron-donating unit in the construction of advanced TADF materials. We will explore the fundamental principles governing its function, provide detailed protocols for synthesis and characterization, and offer insights into its application in high-performance OLEDs.
The Foundational Role of Carbazole in TADF
The efficacy of a TADF emitter is fundamentally linked to its ability to minimize the energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (< 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state, a process powered by thermal energy.[1] This mechanism allows TADF materials to theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet (25%) and triplet (75%) excitons.[2]
To achieve this small ΔEST, TADF molecules are typically designed with a donor-acceptor (D-A) architecture. This design spatially separates the Highest Occupied Molecular Orbital (HOMO), localized on the electron-donating unit, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the electron-accepting unit.[3] Carbazole is a frequently employed donor unit due to its:
-
High Triplet Energy: Prevents unwanted energy transfer pathways.
-
Rigid Structure: Contributes to high photoluminescence quantum yields (PLQY).
-
Excellent Hole-Transporting Properties: Facilitates charge carrier injection and transport within an OLED device.[4]
The Strategic Impact of 2,7-Dimethoxy Substitution
While the core carbazole structure is effective, its properties can be precisely tuned through chemical modification. The introduction of methoxy (-OCH₃) groups, particularly at the 2 and 7 positions, serves as a powerful strategy to enhance its electron-donating strength.
The methoxy groups are strong electron-donating substituents. When placed at the 2 and 7 positions of the carbazole ring, they are in conjugation with the core nitrogen atom, significantly raising the energy of the HOMO. This enhanced donating capacity has several critical consequences for a TADF emitter:
-
Reduced ΔEST: By increasing the HOMO energy level, the energy of the charge-transfer (CT) state is lowered, which directly contributes to a smaller ΔEST. This is the primary requirement for efficient TADF. Research has shown that introducing methoxy substituents can activate TADF characteristics in carbazole-based systems that otherwise do not exhibit them.[5][6]
-
Red-Shifted Emission: Increasing the donor strength typically leads to a bathochromic (red) shift in the emission wavelength.[7] This provides a handle for tuning the emission color of the final TADF molecule.
-
Enhanced Molecular Polarity: The methoxy groups increase the polarity of the donor fragment, which can influence solubility and thin-film morphology.
The 2,7-dimethoxy substitution pattern is particularly effective as it provides a symmetrical enhancement of the donor properties, maintaining a balanced molecular structure.
Application Notes: Designing Emitters with this compound
The this compound unit should be viewed as a specialized, high-performance donor building block. When designing a new TADF emitter, pairing this donor with a suitable electron acceptor is paramount.
Acceptor Selection: The choice of acceptor core will determine the LUMO energy level and, consequently, the emission color and overall device performance. Stronger acceptors will generally lead to redder emission. Common acceptor moieties that can be effectively paired with this donor include:
-
Triazines
-
Sulfones (e.g., dibenzothiophene-S,S-dioxide)[8]
-
Benzophenones
-
Pyrimidines[1]
-
Benzonitriles
The spatial arrangement and linking topology between the this compound donor and the acceptor are critical for minimizing ΔEST. Steric hindrance is often intentionally introduced to create a twisted conformation between the D and A units, which further decouples the HOMO and LUMO and promotes a small ΔEST.[9]
Conceptual Molecular Design
The diagram below illustrates the fundamental principle of using this compound in a D-A type TADF emitter. The HOMO is localized on the electron-rich donor, while the LUMO resides on the electron-deficient acceptor.
Caption: D-A architecture for minimal ΔEST.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis, characterization, and device fabrication of a TADF emitter incorporating the this compound donor.
Protocol 1: Synthesis of a Representative D-A Emitter
This protocol describes a typical Buchwald-Hartwig cross-coupling reaction to synthesize a TADF emitter by coupling the this compound donor with a dibrominated acceptor core.
Workflow Diagram:
Caption: Synthetic workflow for a D-A TADF emitter.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask, add this compound (2.2 equivalents), the dibrominated acceptor core (1.0 eq.), sodium tert-butoxide (NaOtBu, 3.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq.), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.12 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with high-purity argon or nitrogen gas.
-
Reaction: Introduce anhydrous toluene via syringe. Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using silica gel column chromatography. A final purification step via temperature-gradient sublimation is highly recommended for device-grade purity.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Thermal properties should be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Photophysical Characterization
-
Sample Preparation: Prepare dilute solutions of the synthesized emitter in a degassed solvent (e.g., toluene or CH₂Cl₂) and as a thin film by co-evaporating the emitter (e.g., 6 wt%) into a suitable host matrix (e.g., CBP) on a quartz substrate.
-
UV-Vis and Photoluminescence (PL): Record the absorption spectra using a UV-Vis spectrophotometer and the steady-state emission spectra using a fluorometer.
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere.
-
Transient PL Decay: Use a time-correlated single-photon counting (TCSPC) system with a pulsed laser source to measure the transient PL decay. The decay curve for a TADF emitter will exhibit a short-lifetime component (prompt fluorescence) and a long-lifetime component (delayed fluorescence).
-
Low-Temperature Spectra: Record the fluorescence and phosphorescence spectra at low temperature (77 K) to clearly resolve the S₁ and T₁ energy levels.
-
ΔEST Calculation: Calculate the energy gap using the onsets of the low-temperature fluorescence (S₁) and phosphorescence (T₁) spectra: ΔEST (eV) = E(S₁) - E(T₁)
Expected Photophysical Data:
The table below shows representative data for a hypothetical TADF emitter (named DMOC-Cz-Acpt ) utilizing a 2,7-Dimethoxy-carbazole donor.
| Parameter | Value | Significance |
| Absorption (λabs) | ~350-400 nm | Governs light absorption properties. |
| Emission (λem) | ~480-550 nm | Determines the color of emitted light. |
| PLQY (ΦPL) | > 80% | High efficiency of light emission. |
| Prompt Lifetime (τp) | 10-50 ns | Characteristic of direct S₁→S₀ fluorescence. |
| Delayed Lifetime (τd) | 1-10 µs | Confirms the presence of TADF. |
| ΔEST | < 0.15 eV | Enables efficient RISC. |
Protocol 3: OLED Device Fabrication
This protocol outlines the fabrication of a multilayer OLED using vacuum thermal evaporation.
Device Architecture Diagram:
Caption: Typical multilayer OLED architecture.
Step-by-Step Methodology:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Hole Transport Layer (HTL): Deposit a ~40 nm layer of an appropriate HTL material (e.g., TAPC) onto the ITO anode by vacuum thermal evaporation.
-
Emissive Layer (EML): Co-evaporate the host material and the synthesized TADF emitter (e.g., at a 6 wt% doping concentration) to form a ~20 nm thick emissive layer.
-
Electron Transport Layer (ETL): Deposit a ~40 nm layer of an ETL material (e.g., TPBi) on top of the EML.
-
Cathode Deposition: Sequentially deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) as an electron injection layer, followed by a thicker layer of Aluminum (Al, ~100 nm) as the cathode. This step should be performed through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Device Testing: Characterize the electroluminescence (EL) spectra, current density-voltage-luminance (J-V-L) characteristics, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the fabricated device.
Conclusion
The this compound moiety is not merely a structural component but a strategic tool for tuning the optoelectronic properties of TADF emitters. Its strong electron-donating nature, arising from the methoxy substituents, is instrumental in raising the HOMO energy level, which in turn facilitates the design of materials with the small singlet-triplet energy gap required for efficient TADF. By understanding the fundamental role of this building block and applying rigorous synthetic and characterization protocols, researchers can unlock new avenues for developing next-generation, high-efficiency, metal-free OLEDs for displays and solid-state lighting.
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Cheng, C-H., et al. (2016). Benzoylpyridine-carbazole based TADF materials and devices. SPIE Digital Library.
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Swain, B. B., et al. (2021). Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes. ResearchGate.
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Application Notes and Protocols for the Synthesis of Carbazole-Based Polymers in Organic Electronics
Introduction
Carbazole-based polymers have emerged as a cornerstone in the field of organic electronics, prized for their exceptional thermal stability, superior hole-transporting capabilities, and tunable optoelectronic properties.[1][2][3] The carbazole moiety, a nitrogen-containing heterocyclic compound, provides a rigid and planar π-conjugated system that facilitates efficient charge transport and light emission.[4] Its versatile structure allows for straightforward functionalization at the nitrogen atom (N-position) and various positions on the aromatic backbone (e.g., 3,6- and 2,7-positions), enabling precise tuning of the polymer's electronic and physical properties.[5][6]
These characteristics make carbazole-based polymers highly sought-after materials for a wide array of organic electronic devices, including:
-
Organic Light-Emitting Diodes (OLEDs): Their wide bandgap and high triplet energy levels make them excellent host materials for phosphorescent emitters, particularly for efficient blue OLEDs.[1][5][7]
-
Organic Photovoltaics (OPVs): As electron-donating materials, they have shown great promise in achieving high power conversion efficiencies in solar cells.[8]
-
Organic Field-Effect Transistors (OFETs): Their inherent hole-transporting properties are beneficial for the active layer in p-type transistors.[9]
This guide provides an in-depth exploration of the synthesis of carbazole-based polymers, offering detailed protocols for common polymerization techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and characterize these advanced materials for cutting-edge applications.
Materials and Equipment
General Reagents
-
Carbazole monomers (e.g., N-vinylcarbazole, 3,6-dibromo-9-alkylcarbazole, 2,7-dibromo-9-alkylcarbazole, corresponding boronic acids or esters, and stannane derivatives)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligands (e.g., P(o-tol)₃, PPh₃, t-Bu₃P)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Oxidizing agents (e.g., FeCl₃, (NH₄)₂S₂O₈, ceric ammonium nitrate)[10][11][12]
-
Electrolytes (e.g., LiClO₄, tetrabutylammonium perchlorate (TBAP))[5]
-
Anhydrous solvents (e.g., toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dichloromethane, acetonitrile)
-
Reagents for workup and purification (e.g., methanol, ethanol, chloroform, hexanes, silica gel)
Equipment
-
Schlenk line or glovebox for inert atmosphere reactions
-
Glassware (Schlenk flasks, round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers and hotplates
-
Temperature controllers
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system[13]
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (working, counter, and reference electrodes)
-
Vacuum oven
Synthesis Protocols
The choice of polymerization method is critical as it dictates the resulting polymer's molecular weight, polydispersity, regioregularity, and ultimately, its performance in electronic devices. Below are detailed protocols for the most prevalent synthesis techniques.
Palladium-Catalyzed Cross-Coupling Polymerizations
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for synthesizing well-defined conjugated polymers with high molecular weights and controlled structures.[14]
1.1. Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[15][16] This reaction is widely used for the synthesis of poly(3,6-carbazole)s and poly(2,7-carbazole)s.[17]
Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[15][16][18] The base is crucial for activating the organoboron compound.[19]
Experimental Workflow for Suzuki Coupling
Caption: Workflow for Suzuki-Miyaura Polymerization.
Protocol: Synthesis of Poly(9-alkyl-3,6-carbazole)
-
Monomer and Reagent Preparation:
-
In a Schlenk flask, add 3,6-dibromo-9-alkylcarbazole (1.0 mmol), 9-alkylcarbazole-3,6-diboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (K₂CO₃, 4.0 mmol).
-
In a separate flask, prepare the catalyst solution by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) in degassed toluene (10 mL). Expertise Note: The choice of base and solvent system can significantly impact the polymerization kinetics and the molecular weight of the resulting polymer. K₂CO₃ is a common and effective base for this reaction.
-
-
Reaction Setup:
-
Thoroughly dry all glassware and purge with an inert gas (e.g., argon or nitrogen).
-
Add the monomers and base to the reaction flask under a positive pressure of inert gas.
-
Add degassed toluene (20 mL) and a few drops of Aliquat 336 as a phase-transfer catalyst.
-
-
Polymerization:
-
Add the catalyst solution to the monomer mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker of rapidly stirring methanol (400 mL) to precipitate the polymer.
-
Filter the crude polymer and wash with methanol and water.
-
To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction.[13] Sequentially extract with methanol, acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Precipitate the chloroform solution in methanol, filter the polymer, and dry under vacuum at 60 °C for 24 hours.
-
1.2. Stille Coupling Polymerization
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[20][21][22] It is also a highly effective method for synthesizing carbazole-based polymers, offering excellent functional group tolerance.[20][23][24]
Mechanism Insight: Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[19] A key difference is that the transmetalation step does not typically require a base.
Protocol: Synthesis of a Carbazole-based Donor-Acceptor Copolymer
-
Monomer and Reagent Preparation:
-
In a Schlenk flask, add 3,6-dibromo-9-alkylcarbazole (1.0 mmol) and the desired distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol).
-
Prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 mmol) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol) in anhydrous toluene (10 mL). Expertise Note: The choice of phosphine ligand is critical. P(o-tol)₃ is often used to accelerate the rate-limiting reductive elimination step.
-
-
Reaction Setup:
-
Under an inert atmosphere, add the monomers to the reaction flask.
-
Add anhydrous toluene (20 mL) via syringe.
-
-
Polymerization:
-
Add the catalyst solution to the monomer mixture.
-
Heat the reaction to 110 °C and stir for 24-48 hours.
-
-
Workup and Purification:
-
Follow the same precipitation and Soxhlet extraction procedure as described for the Suzuki coupling. A crucial additional step for Stille polymerization is the removal of toxic tin byproducts. This can be achieved by stirring the polymer solution with a scavenger resin or by washing with a potassium fluoride solution.
-
Oxidative Polymerization
Chemical oxidative polymerization is a direct and often simpler method for synthesizing polycarbazoles.[5][11] It involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of carbazole monomers.[12][25]
Mechanism Insight: The polymerization is initiated by the oxidation of the carbazole monomer to a radical cation.[10] These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The coupling typically occurs at the 3- and 6-positions, which are the most electron-rich.[12]
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for Chemical Oxidative Polymerization.
Protocol: Synthesis of Poly(9-vinylcarbazole) (PVK)
-
Monomer Solution Preparation:
-
In a round-bottom flask, dissolve N-vinylcarbazole (10 mmol) in chloroform (50 mL).
-
-
Initiation:
-
While stirring the monomer solution at room temperature, slowly add a solution of FeCl₃ (30 mmol) in chloroform (20 mL) dropwise over 30 minutes. The molar ratio of oxidant to monomer is typically between 2:1 and 4:1.[11] A color change to dark green or black indicates the initiation of polymerization.
-
-
Polymerization:
-
Continue stirring the reaction mixture at room temperature for 12 hours.[5]
-
-
Workup and Purification:
-
Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filter the precipitate and wash thoroughly with methanol to remove the oxidant and unreacted monomer.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate in methanol.
-
Collect the purified polymer by filtration and dry under vacuum.
-
Electrochemical Polymerization
Electrochemical polymerization offers a clean and controlled method to synthesize conductive polymer films directly onto an electrode surface.[5][12] This technique is particularly useful for fabricating thin-film devices.
Mechanism Insight: Similar to chemical oxidative polymerization, this method relies on the anodic oxidation of the monomer to form radical cations.[10][26] By controlling the applied potential, one can influence the polymerization rate and the properties of the resulting film.[11]
Protocol: Electropolymerization of Carbazole
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the carbazole monomer and a 0.1 M solution of a supporting electrolyte (e.g., LiClO₄) in an appropriate solvent like acetonitrile.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with a working electrode (e.g., ITO-coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Fill the cell with the electrolyte solution and deoxygenate by bubbling with an inert gas for 15-20 minutes.
-
-
Polymerization:
-
Connect the electrodes to a potentiostat.
-
Apply a potential to the working electrode sufficient to oxidize the monomer. This can be done potentiostatically (applying a constant potential, e.g., +1.3 V vs. Ag/AgCl) or potentiodynamically (cycling the potential between defined limits, e.g., 0 V to +1.5 V).[5][11]
-
A polymer film will deposit on the surface of the working electrode. The film thickness can be controlled by the polymerization time or the number of potential cycles. The film often exhibits electrochromism, changing color as its oxidation state changes.[5][27]
-
-
Washing:
-
After polymerization, carefully remove the polymer-coated electrode from the cell and rinse it with the pure solvent to remove any residual monomer and electrolyte.
-
Dry the film under a stream of inert gas.
-
Characterization of Carbazole-Based Polymers
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties for electronic applications.
| Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and purity of the polymer.[6][25] | Broadened peaks compared to the monomer due to restricted rotation in the polymer chain. Disappearance of signals from reactive end groups (e.g., -Br, -B(OR)₂). |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[6][28] | A monomodal distribution indicates a successful polymerization. PDI values close to 1 suggest a controlled polymerization. |
| FT-IR Spectroscopy | To identify characteristic functional groups and confirm the polymer structure. | Presence of characteristic peaks for the carbazole unit and absence of peaks from monomer functional groups involved in the polymerization. |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties and estimate the optical bandgap (E_g^opt). | A red-shift in the absorption maximum (λ_max) compared to the monomer, indicating an extended π-conjugation in the polymer. |
| Photoluminescence (PL) Spectroscopy | To study the light-emitting properties of the polymer. | Provides information on the emission color and quantum efficiency. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.[25] | Reversible redox peaks indicate good electrochemical stability. The onset of oxidation and reduction can be used to calculate the energy levels. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High decomposition temperature (Td), often above 400 °C, is characteristic of carbazole-based polymers.[29] |
Health and Safety
-
Handling Monomers and Reagents: Carbazole and its derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[30] Organometallic reagents, such as those used in Stille coupling, can be toxic and pyrophoric.[31] Handle them under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[30]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust.[30][31]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from catalysis and tin byproducts, according to institutional guidelines.
Conclusion
The synthesis of carbazole-based polymers is a dynamic and crucial area of research for advancing organic electronics. The polymerization methods detailed in this guide—Suzuki-Miyaura coupling, Stille coupling, oxidative polymerization, and electrochemical polymerization—provide a versatile toolkit for creating a wide range of functional materials. By carefully selecting the synthetic route and monomer design, researchers can tailor the properties of these polymers to meet the specific demands of high-performance OLEDs, OPVs, and OFETs. Adherence to rigorous purification and characterization protocols is paramount to ensuring the reliability and reproducibility of device performance.
References
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). MDPI. Retrieved from [Link]
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Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. (n.d.). Chalmers ODR. Retrieved from [Link]
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Carbazole-based polymers for organic photovoltaic devices. (2010). RSC Publishing. Retrieved from [Link]
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Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. (n.d.). MDPI. Retrieved from [Link]
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Oxidative Polymerization of N-substituted Carbazoles. (n.d.). SciSpace. Retrieved from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. (2017). ACS Central Science. Retrieved from [Link]
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Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). Frontiers. Retrieved from [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). PubMed Central. Retrieved from [Link]
-
Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbazole derivative synthesis and their electropolymerization. (n.d.). Semantic Scholar. Retrieved from [Link]
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The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). Retrieved from [Link]
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Carbazole-based polymers as hosts for solution-processed organic light-emitting diodes: Simplicity, efficacy. (n.d.). ResearchGate. Retrieved from [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (n.d.). MDPI. Retrieved from [Link]
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Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (2022). MDPI. Retrieved from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]
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Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. (n.d.). ACS Omega. Retrieved from [Link]
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Synthesis and properties of conjugated polymer materials based carbazole. (n.d.). ResearchGate. Retrieved from [Link]
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Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (2017). Macromolecules. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and characterization of poly(N-acryloylcarbazole). (n.d.). Retrieved from [Link]
-
Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis and Characterization of Kinked and Hyperbranched Carbazole/Fluorene-Based Copolymers. (n.d.). Retrieved from [Link]
-
The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Synthesis and characterization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl). (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis and Electrochemical Properties of Donor–Acceptor-Conjugated Polymers Based on Carbazole-EDOT Derivatives with Different Electron-Withdrawing Groups. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis and characterization of novel polymers based on carbazole with NaOCl and FeCl3 oxidants. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (n.d.). MDPI. Retrieved from [Link]
-
Precision and Purity of Conjugated Polymers – To be Ensured Before Processing. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Carbazole - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Amorphous Carbazole-based (Co)polymers for OFET Application. (2009). PubMed. Retrieved from [Link]
-
Some carbazole‐containing bipolar host materials for PhOLEDs. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Electrochemical Properties of Donor–Acceptor-Conjugated Polymers Based on Carbazole-EDOT Derivatives with Different Electron-Withdrawing Groups. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018). Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Troubleshooting & Optimization
improving the yield of 2,7-Dimethoxy-9h-carbazole synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the synthesis of 2,7-Dimethoxy-9H-carbazole. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthetic strategy effectively. Low yield is a multifaceted problem, often stemming from a confluence of suboptimal parameters rather than a single error. This guide dissects the most common and effective synthetic routes, offering a logical framework for identifying and resolving issues to enhance your yield and purity.
Core Synthetic Strategies: An Overview
The construction of the carbazole core, particularly with specific substitution patterns like the 2,7-dimethoxy variant, primarily relies on powerful cross-coupling methodologies. The two most prevalent and robust methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both aim to form the critical intramolecular C-N bond that defines the carbazole ring system. The choice between them often depends on substrate availability, functional group tolerance, and scalability requirements.
Caption: Primary synthetic routes to 2,7-disubstituted carbazoles.
Troubleshooting Guide 1: The Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful, versatile method for C-N bond formation, but its success is highly dependent on the synergistic interplay between the palladium catalyst, phosphine ligand, base, and solvent.[1]
Question: My intramolecular Buchwald-Hartwig reaction to form the carbazole ring is showing low or no conversion. What are the first parameters to investigate?
Answer: Low conversion in a Buchwald-Hartwig reaction is typically traced back to an issue with the catalytic cycle. The primary suspects are the catalyst's activity, the choice of ligand and base, and the reaction conditions.
Caption: Buchwald-Hartwig troubleshooting workflow.
-
Catalyst and Ligand Selection: The choice of phosphine ligand is paramount.[2] For intramolecular cyclizations forming carbazoles, sterically hindered and electron-rich biaryl phosphine ligands are often required to promote the crucial reductive elimination step.[1]
-
Expertise: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced to Pd(0). This process can be inhibited by impurities or inefficiently promoted by the chosen ligand.[3] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes resolve this issue.[4]
-
Actionable Advice: If using a first-generation ligand like P(o-tolyl)₃ fails, switch to a more robust, sterically demanding biarylphosphine ligand. See the table below for recommendations.
-
-
Base Selection: The base plays a critical role in deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[4][5]
-
Expertise: A base that is too weak will not facilitate deprotonation efficiently, stalling the cycle. A base that is too strong or has poor solubility can lead to side reactions or heterogeneous mixtures that react poorly. Sodium tert-butoxide (NaOtBu) is strong and often provides the fastest reaction rates, but it is incompatible with base-sensitive functional groups.[5] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives.
-
Actionable Advice: If using a weaker base like K₂CO₃ results in low conversion, switch to NaOtBu, assuming your substrate is stable. Ensure the base is finely powdered and dry.
-
-
Solvent and Temperature: These parameters influence reagent solubility and reaction kinetics.
-
Expertise: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard.[4] The reaction often requires heating (typically 80-110 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3]
-
Actionable Advice: Ensure your solvent is anhydrous. If the reaction is sluggish in THF at reflux, switching to a higher boiling solvent like toluene or dioxane may increase the rate.
-
Table 1: Comparative Data for Buchwald-Hartwig Reaction Conditions
| Parameter | Option 1 (Aggressive) | Option 2 (Balanced) | Option 3 (Mild) | Rationale & Causality |
| Pd Source | Pd₂(dba)₃[6] | Pd(OAc)₂[3] | [Pd(allyl)Cl]₂[7] | Pd(0) sources are directly active; Pd(II) requires in-situ reduction.[3] |
| Ligand | XPhos / RuPhos[6][7] | BINAP / DPPF[1] | P(o-tolyl)₃ | Bulky biaryl phosphines accelerate reductive elimination and stabilize the active catalyst.[1] |
| Base | NaOtBu / LHMDS[5] | K₃PO₄ | Cs₂CO₃ / K₂CO₃[2] | Stronger bases drive faster deprotonation but can degrade sensitive substrates.[5] |
| Solvent | Toluene / Dioxane | THF | DME | Higher boiling points can increase reaction rates. Must ensure all components are soluble. |
| Temp. (°C) | 100 - 110 | 80 - 100[3] | Room Temp - 60 | Higher temperatures overcome activation energy barriers but can increase side reactions. |
Troubleshooting Guide 2: The Ullmann Condensation Route
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. While traditional protocols often require harsh conditions (high temperatures, stoichiometric copper), modern variations utilize catalytic copper sources with ligands, allowing for milder and more efficient transformations.[2][8]
Question: My Ullmann reaction to form 2,7-Dibromo-9H-carbazole from 4,4'-Dibromo-2-nitro-1,1'-biphenyl (via Cadogan cyclization) is giving a very low yield. How can I improve it?
Answer: The Cadogan-type reductive cyclization is a form of Ullmann reaction where a nitro group is deoxygenated to a nitrene, which then cyclizes.[9] Low yields often point to incomplete reduction, catalyst deactivation, or unsuitable reaction conditions.
Caption: Ullmann condensation troubleshooting workflow.
-
Copper Source and Activity:
-
Expertise: Classic Ullmann reactions use copper powder or bronze, which can have variable surface activity.[8] Modern protocols favor soluble Cu(I) salts like CuI, which provide a higher concentration of active catalyst.[2] The active species is believed to be a Cu(I) complex.
-
Actionable Advice: Replace copper powder with CuI (5-10 mol%). If using copper powder, activate it by washing with dilute HCl, water, ethanol, and ether just before use to remove surface oxides.
-
-
Ligand Addition:
-
Expertise: Ligands solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures and catalyst loadings.[10] Diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline) are effective ligands that chelate to the copper center, facilitating the C-N bond formation.
-
Actionable Advice: Introduce a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) at 10-20 mol% loading. This can dramatically improve yield and allow for lower reaction temperatures.
-
-
Reaction Conditions:
-
Expertise: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically required to solubilize the reactants and reach the necessary temperatures (often >150 °C for un-ligated systems).[10] The base is also critical; K₂CO₃ or Cs₂CO₃ are commonly used.
-
Actionable Advice: Ensure the solvent is anhydrous. If using a traditional high-temperature protocol, confirm your equipment can safely maintain temperatures of 160-200 °C. The addition of a ligand may allow you to reduce the temperature to 100-130 °C.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product? A1: Purification is typically achieved via a multi-step process. After an aqueous workup to remove inorganic salts and the bulk of polar solvents, the crude product should be subjected to column chromatography on silica gel.[11] A gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is effective at separating the desired product from non-polar starting materials and polar byproducts. Final purity is often achieved by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate.[12]
Caption: Standard purification workflow for carbazole derivatives.
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system that provides good separation between your starting material and the expected product (e.g., 4:1 Hexane:Ethyl Acetate). Staining with potassium permanganate or visualization under UV light can help identify spots. For more quantitative analysis, taking aliquots from the reaction mixture for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to confirm product formation and identify potential byproducts.
Q3: I have successfully synthesized 2,7-Dibromo-9H-carbazole. What is the best way to introduce the methoxy groups? A3: The conversion of the dibromo-carbazole to the dimethoxy-carbazole can be challenging. While a classical nucleophilic aromatic substitution (SNAr) with sodium methoxide is possible, it often requires harsh conditions. A more reliable and milder approach is to use a copper-catalyzed Ullmann-type ether synthesis.[13] Reacting the 2,7-dibromo-9H-carbazole with sodium methoxide in the presence of a catalytic amount of CuI and a ligand like 1,10-phenanthroline in a solvent like DMF or NMP at elevated temperatures (e.g., 120-150 °C) is a highly effective method.
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Synthesis of a Carbazole Core
(This is a general protocol for the intramolecular cyclization of an o-amino-o'-halobiphenyl derivative. Molar equivalents should be adjusted for your specific substrate.)
-
Vessel Preparation: To a dry, oven-baked Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and finely powdered, dry Sodium tert-butoxide (2.2 equivalents).
-
Solvent and Substrate: Add anhydrous toluene (to make a 0.1 M solution based on the substrate). Begin stirring, then add the o-amino-o'-halobiphenyl substrate (1.0 equivalent).
-
Reaction: Seal the flask and heat the mixture in an oil bath to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography as described in the FAQ section.
Protocol 2: Modern Ullmann-type Synthesis (Cadogan Cyclization)
(This protocol is for the synthesis of 2,7-dibromo-9H-carbazole from 4,4'-dibromo-2-nitro-1,1'-biphenyl.)[14]
-
Vessel Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-dibromo-2-nitro-1,1'-biphenyl (1.0 equivalent) and triphenylphosphine (2.5 equivalents).[14]
-
Solvent: Add anhydrous 1,2-dichlorobenzene to create a 0.5 M solution.
-
Reaction: Under a nitrogen atmosphere, heat the reaction mixture to 180 °C and maintain for 3-5 hours.[14] The solution will typically turn dark.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. Dilute the mixture with hexane to precipitate more product and the triphenylphosphine oxide byproduct.
-
Purification: Filter the crude solid. To separate the carbazole product from triphenylphosphine oxide, perform column chromatography on silica gel, typically using a toluene/heptane or dichloromethane/hexane eluent system.[14]
References
- BenchChem. (2025).
- Biosynth. (n.d.). This compound.
- Chemistry LibreTexts. (2023).
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- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Wikipedia. (n.d.).
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Jurkowska, A., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ChemicalBook. (n.d.). 2,7-Dibromocarbazole synthesis.
- Wang, D., & Ding, K. (2013). Recent synthetic developments and applications of the Ullmann reaction. Chemical Society Reviews.
- Universitat de Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dimethyl-9H-carbazole.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- 14. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,7-Dimethoxy-9H-carbazole by Column Chromatography
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of 2,7-dimethoxy-9H-carbazole. Recognizing the unique challenges posed by the molecule's structure—a moderately polar aromatic core with a hydrogen-bonding secondary amine—this document provides in-depth, field-tested protocols and troubleshooting solutions structured in a practical question-and-answer format. Our objective is to move beyond procedural lists to explain the fundamental principles behind each step, ensuring a robust and reproducible purification process.
Core Principles: Understanding the Separation
Before initiating any purification, it is crucial to understand the physicochemical properties of this compound. The molecule's behavior on a chromatography column is governed by the interplay between its aromatic carbazole backbone, the two electron-donating methoxy groups, and the secondary amine (N-H) of the heterocyclic ring.
-
Polarity: The methoxy groups impart moderate polarity.
-
Acidity/Basicity: The N-H proton is weakly acidic, but the lone pair on the nitrogen can act as a hydrogen bond acceptor. This dual nature is critical.
-
Interaction with Silica Gel: Standard silica gel is acidic due to the presence of silanol groups (Si-OH)[1]. The secondary amine of the carbazole can engage in strong, non-ideal interactions with these acidic sites, often leading to significant peak tailing and poor separation[1]. In some cases, sensitive compounds can even decompose on acidic silica[2][3].
Therefore, successful purification hinges on mitigating these strong interactions to allow for separation based on polarity differences between the target compound and its impurities.
Experimental Protocols
A systematic approach, beginning with small-scale analysis by Thin-Layer Chromatography (TLC), is essential for developing a successful column chromatography method.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
This preliminary step is non-negotiable for determining the optimal mobile phase (eluent) for your separation. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the this compound[4].
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Test various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Visualization: Since this compound is a polyconjugated aromatic system, it can typically be visualized under UV light (254 nm) where it will appear as a dark spot against a fluorescent background[5][6]. Staining with a universal agent like p-anisaldehyde or phosphomolybdic acid can also be used for compounds that are not UV-active[5][7].
-
Optimization:
-
If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
If the spot travels with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent[4].
-
If streaking is observed, add 0.5-1% triethylamine (TEA) to the eluent to neutralize the acidic silica and improve the spot shape[1].
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective adsorbent for normal-phase chromatography[8]. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures | Provides a good polarity range for separating moderately polar compounds[9][10]. |
| Target Rf Value | 0.2 - 0.3 | Ensures the compound moves off the baseline but allows sufficient interaction with the stationary phase for effective separation from impurities[4][11]. |
Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Question 1: I'm observing significant peak tailing or streaking during both TLC and column chromatography. What's causing this and how do I fix it?
Answer: This is the most common issue when purifying carbazole derivatives on silica gel[1].
-
Causality: The secondary amine (N-H) of your carbazole is interacting too strongly with the acidic silanol groups on the silica gel surface. This strong, non-specific binding leads to a slow, uneven release of the compound from the stationary phase, resulting in a "tailing" or "streaking" effect[1]. Solubility issues can also cause streaking if the compound is not fully dissolved in the mobile phase[4].
-
Solutions:
-
Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to your mobile phase to mask the acidic silanol sites. Triethylamine (TEA) is the standard choice. Add 0.1-1% TEA to your eluent system for both TLC and the column run. This will significantly improve the peak shape[1][12].
-
Alternative Stationary Phase: If tailing persists, the acidity of the silica gel may be too high for your compound. Consider using a less acidic stationary phase like neutral alumina , which is often a better choice for basic or acid-sensitive compounds[1][4].
-
Check Solubility: Ensure your crude product is fully soluble in the initial mobile phase before loading it onto the column. If not, consider the dry loading method described below[4].
-
Question 2: My compound either rushes through the column with the solvent front (high Rf) or gets stuck at the top and won't elute. What did I do wrong?
Answer: This is a classic problem of incorrect mobile phase polarity.
-
Causality: The partitioning of your compound between the stationary and mobile phases is not balanced.
-
Elutes Too Quickly: The mobile phase is too polar. It outcompetes the stationary phase for your compound, carrying it along without sufficient interaction for separation to occur[4].
-
Sticks to the Top: The mobile phase is not polar enough. The compound has a much higher affinity for the silica gel and does not move[3].
-
-
Solutions:
-
Rely on TLC Data: This issue underscores the importance of preliminary TLC analysis. The solvent system should be adjusted to achieve an Rf of 0.2-0.3 for the target compound[11].
-
Use Gradient Elution: For complex mixtures, it is highly effective to start with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the percentage of the more polar solvent to elute compounds of increasing polarity, including your target molecule[4][13]. This provides better separation and resolution.
-
Question 3: The separation between my product and an impurity is poor, even though they have different Rf values on the TLC plate. Why is this happening?
Answer: This frustrating issue can stem from several practical errors during the column setup and execution.
-
Causality:
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. The stationary phase becomes saturated, and distinct bands cannot form properly[14].
-
Poor Column Packing: If the silica gel is not packed uniformly, channels and cracks can form. The solvent and sample will flow through these channels unevenly, bypassing the separation process[4][15].
-
Improper Sample Loading: Loading the sample in a large volume of solvent, especially a solvent that is more polar than the mobile phase, will cause the initial band to be very wide, destroying any chance of good separation[11][16].
-
-
Solutions:
-
Adsorbent Ratio: Use a sufficient amount of silica gel. A common rule of thumb is a 30:1 to 50:1 ratio by weight of silica to crude product for moderately difficult separations[13].
-
Proper Packing Technique: Pack the column using the "slurry method." Mix the silica gel with the initial, non-polar eluent to form a free-flowing slurry, then pour it into the column and allow it to settle with gentle tapping to ensure a uniform bed[13].
-
Use Dry Loading: This is the superior method for loading samples. Pre-adsorb your crude product onto a small amount of silica gel (or Celite) by dissolving it in a solvent, adding the adsorbent, and removing the solvent by rotary evaporation to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, ensuring a very narrow starting band[12][14][16].
-
Question 4: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
Answer: Compound stability on silica is a valid concern, especially for acid-sensitive molecules[3].
-
Causality: The acidic nature of silica gel can catalyze the degradation of certain functional groups[2].
-
Solutions:
-
2D TLC Test: To check for stability, spot your compound in one corner of a TLC plate and run it as usual. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see off-diagonal spots[17].
-
Deactivate the Silica: Before packing, you can "deactivate" the silica by making a slurry in your chosen eluent that contains 1-3% triethylamine. Flush the packed column with this basic solvent mixture before loading your sample. This neutralizes the most acidic sites[12].
-
Switch to Alumina: As mentioned, neutral or basic alumina can be an excellent alternative stationary phase for acid-sensitive compounds[4].
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice. However, due to the basicity of the carbazole nitrogen, which can lead to peak tailing on acidic silica, neutral alumina is an excellent alternative if you encounter separation issues[1][4].
Q2: How do I choose a starting mobile phase? A2: Always start by performing TLC with various solvent mixtures. A good starting point for a moderately polar compound like this is a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate[4]. Adjust the ratio until the Rf of your product is between 0.2 and 0.3[11].
Q3: How can I see the spots on the TLC plate? A3: this compound, being an extended aromatic system, should be visible under a UV lamp at 254 nm[5]. The compound will quench the fluorescence of the plate, appearing as a dark spot[6]. If visualization is weak, you can use a chemical stain. A p-anisaldehyde stain is a good general-purpose option that reacts with many functional groups upon heating to produce colored spots[5][7].
Q4: What is "dry loading" and why is it often recommended? A4: Dry loading involves adsorbing your crude sample onto an inert solid, like a small amount of silica gel or Celite, by dissolving the sample, adding the solid, and evaporating the solvent completely. This dry powder is then loaded onto the top of the column[14][16]. This method is superior to "wet loading" (dissolving the sample and pipetting it on) because it creates an extremely narrow and uniform starting band, which is critical for achieving high resolution and sharp separation[11].
Q5: Are there alternatives to column chromatography for purification? A5: Yes. If the crude product is relatively clean and crystalline, recrystallization can be a highly effective and scalable method for achieving high purity. The key is to find a suitable solvent or solvent pair in which the compound is soluble when hot but poorly soluble when cold, while the impurities remain in solution. For carbazole derivatives, solvents like ethanol or mixtures of hexane and ethyl acetate may be effective[9].
References
- Benchchem. (n.d.). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
-
MIT Digital Lab Techniques Manual. (2009). Column Chromatography. MITOCW. Retrieved from [Link]
- Journal of Chromatography A. (1995). High-performance liquid chromatographic separation of carbazole alkaloids. ScienceDirect.
- Benchchem. (n.d.). Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Bielawski, C. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. The Bielawski Group. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Utah Tech University, Department of Chemistry. (n.d.). Separating Compounds by Column Chromatography.
-
Williams College, Department of Chemistry. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (2019).
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil.
- ResearchGate. (2018). Purification of carbazole by solvent crystallization under two forced cooling modes.
- Reddit. (2022).
- ResearchGate. (2023). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil.
- Atlantis Press. (2016).
-
Lisa Nichols. (2021). Visualizing a TLC plate. YouTube. Retrieved from [Link]
- ResearchGate. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography.
- Organic Syntheses. (2025).
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dimethyl-9H-carbazole.
- The Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- University of Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
- Reddit. (2016).
- The Royal Society of Chemistry. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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- 17. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,7-Dimethoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,7-Dimethoxy-9H-carbazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to help you navigate the common challenges encountered during the synthesis of this important carbazole derivative.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized for its unique electronic and photophysical properties. The synthesis of this molecule, while achievable through several established methods, can present challenges related to impurity formation. This guide will focus on the most common synthetic routes and the associated impurities, providing you with the knowledge to identify, mitigate, and troubleshoot these issues effectively.
Part 1: Common Synthetic Routes and Potential Impurities
The synthesis of this compound typically involves the formation of the central carbazole ring system. The choice of synthetic strategy often dictates the impurity profile of the final product. Below, we discuss the most prevalent methods and the common impurities associated with each.
Cadogan Reductive Cyclization
The Cadogan reaction is a powerful method for carbazole synthesis, involving the deoxygenative cyclization of a 2-nitrobiphenyl derivative using a phosphite reagent, typically triethyl phosphite.[1] For the synthesis of this compound, the logical precursor would be 4,4'-dimethoxy-2-nitrobiphenyl.
Caption: General workflow for the Cadogan synthesis of this compound.
Q1: I am observing a significant amount of an orange-colored impurity in my crude product. What could it be?
A1: A common byproduct in the Cadogan reaction is the corresponding azoxy compound, formed by the incomplete reduction of the nitro group. In this case, you are likely observing the formation of 2,2'-bis(4-methoxyphenyl)azoxybenzene. This impurity is often colored and can be challenging to separate from the desired carbazole.
Troubleshooting:
-
Ensure an adequate excess of the phosphite reagent: A molar excess of triethyl phosphite is crucial for complete deoxygenation. A 2-3 fold excess is typically recommended.
-
Reaction Temperature and Time: The reaction often requires high temperatures (refluxing in a high-boiling solvent like o-dichlorobenzene). Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is advised.
-
Purification: Column chromatography on silica gel is usually effective for removing the azoxy byproduct. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) should provide good separation.
Q2: My reaction is sluggish, and I'm recovering a lot of starting material. What can I do to improve the conversion?
A2: Incomplete reactions are often due to insufficient temperature or reaction time. The Cadogan cyclization is a thermally driven process.[2]
Troubleshooting:
-
Solvent Choice: Ensure you are using a solvent with a sufficiently high boiling point to provide the necessary thermal energy for the reaction to proceed efficiently.
-
Purity of Starting Material: Impurities in the 4,4'-dimethoxy-2-nitrobiphenyl can inhibit the reaction. Ensure your starting material is of high purity.
-
Microwave Irradiation: The use of microwave irradiation can sometimes accelerate the reaction and improve yields.[3]
Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis involves the diazotization of a 2-aminodiphenylamine derivative, followed by thermal or photochemical decomposition of the resulting benzotriazole to form the carbazole.[4] For this compound, the starting material would be 2-amino-4,4'-dimethoxydiphenylamine.
Q1: During the thermal decomposition of the benzotriazole intermediate, I am getting a complex mixture of products. What are the likely side reactions?
A1: The thermal decomposition of the benzotriazole proceeds through a nitrene or a diradical intermediate.[5] This highly reactive species can undergo several side reactions, leading to a mixture of byproducts.
Potential Side Reactions and Impurities:
-
Dimerization and Polymerization: The reactive intermediates can react with themselves or other species in the reaction mixture to form dimeric or polymeric materials, which are often insoluble tars.
-
Incomplete Cyclization: If the temperature is not high enough or the reaction time is too short, you may isolate the intermediate benzotriazole.
-
Rearrangement Products: Under harsh thermal conditions, rearrangement of the carbocation intermediates can lead to the formation of isomeric carbazole products, although this is less common for symmetrically substituted precursors.
Troubleshooting:
-
Reaction Conditions: The decomposition step is critical. It is often carried out at high temperatures in a high-boiling solvent or neat. Careful optimization of the temperature and reaction time is necessary to maximize the yield of the desired carbazole and minimize side reactions.
-
Photochemical Decomposition: As a milder alternative to thermolysis, photochemical decomposition of the benzotriazole can sometimes provide a cleaner reaction with fewer byproducts.[5]
-
Purification: Extensive purification, often involving multiple chromatographic steps, may be necessary to isolate the pure this compound from the complex reaction mixture.
Ullmann Condensation/Cyclization
The Ullmann reaction can be employed to construct the carbazole skeleton through an intramolecular C-N bond formation.[6] A plausible route to this compound would be the intramolecular cyclization of a 2-amino-2'-halo-4,4'-dimethoxybiphenyl derivative.
Q1: My Ullmann cyclization is giving a low yield, and I'm recovering starting material. What are the critical parameters for this reaction?
A1: The Ullmann condensation is notoriously sensitive to reaction conditions. The success of the reaction often depends on the catalyst system, base, solvent, and temperature.[6]
Troubleshooting:
-
Catalyst and Ligand: While traditional Ullmann reactions use copper powder, modern variations often employ a copper(I) salt (e.g., CuI) with a ligand. The choice of ligand is crucial for facilitating the catalytic cycle. Diamine or phenanthroline-based ligands are commonly used.
-
Base: A strong, non-nucleophilic base is typically required. Potassium carbonate is a common choice. The base's particle size and dryness can significantly impact the reaction rate.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used to achieve the necessary high temperatures.
-
Temperature: Ullmann reactions generally require high temperatures (often >150 °C).
Q2: I am observing the formation of a byproduct with a higher molecular weight than my desired product. What could this be?
A2: Intermolecular side reactions can occur, especially at high concentrations. This can lead to the formation of dimeric or oligomeric byproducts.
Troubleshooting:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition: Slowly adding the starting material to the hot reaction mixture can also help to maintain a low concentration and favor the desired intramolecular reaction.
Part 2: Purification and Characterization
Proper purification and characterization are essential to ensure the quality of your synthesized this compound.
Purification Techniques
| Purification Method | Description | Typical Eluent System (for Column Chromatography) |
| Column Chromatography | The most common and effective method for purifying carbazole derivatives. Silica gel is the standard stationary phase. | A gradient of hexane and ethyl acetate or dichloromethane is typically effective. For example, starting with 100% hexane and gradually increasing the proportion of the more polar solvent.[7] |
| Recrystallization | Can be used to further purify the product after column chromatography. | A suitable solvent system might include ethanol, methanol, or a mixture of dichloromethane and hexane. |
Characterization
| Analytical Technique | Expected Results for this compound |
| ¹H NMR | Expect aromatic protons in the range of 7-8 ppm and two singlets for the methoxy groups around 3.8-4.0 ppm. The NH proton will appear as a broad singlet, typically downfield. |
| ¹³C NMR | Expect signals for the aromatic carbons and a signal for the methoxy carbons around 55-56 ppm. |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of 227.26 g/mol . |
| Melting Point | The reported melting point is around 282-285 °C. A sharp melting point is indicative of high purity. |
Part 3: Experimental Protocols
Protocol: Cadogan Reductive Cyclization of 4,4'-Dimethoxy-2-nitrobiphenyl
Materials:
-
4,4'-Dimethoxy-2-nitrobiphenyl
-
Triethyl phosphite
-
o-Dichlorobenzene (or another high-boiling solvent)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-dimethoxy-2-nitrobiphenyl (1.0 eq).
-
Add o-dichlorobenzene as the solvent.
-
Add triethyl phosphite (2.0-3.0 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Troubleshooting common issues in the Cadogan synthesis of this compound.
References
- Cadogan, J. I. G. A convenient new method for the synthesis of carbazoles. Journal of the Chemical Society1962, 4257-4258.
- Perumattam, J. Synthesis of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction.
- MIDDE SRIDHAR CHEMISTRY. GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE. YouTube. Published online February 8, 2022.
- Genung, M. J. et al. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
- Cadogan, J. I. G. A phosphorus analogue of the Graebe–Ullmann reaction. Journal of the Chemical Society, Perkin Transactions 11982, 1749-1752.
- Ashton, B. W.; Suschitzky, H. The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society1957, 4559-4562.
- Beaudry, C. M. Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters2021, 23, 7410-7414.
- Wang, Z. et al. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry2021, 9, 758653.
- Gribble, G. W. The Graebe–Ullmann Carbazole‐Carboline Synthesis. In Indole Ring Synthesis; John Wiley & Sons, Ltd, 2016; pp 300-304.
- Skuodis, E. et al. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules2021, 26, 6862.
- Nolan, S. P. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews2011, 111, 4671-4732.
- Cenini, S. et al. Catalytic Reductive Cyclization of 2-Nitrobiphenyls Using Phenyl formate as CO Surrogate: a Robust Synthesis of 9H-Carbazoles.
- Wang, C. et al. Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe 3+. Polymers2022, 14, 2515.
- Podda, E. et al. 2,7-Bis(pyridin-4-Ylethynyl)-9H- Carbazole. Preprints.org2023.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Published online 2021.
- Wikipedia.
- Harvey, R. G.; Pataki, J. Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole. Journal of Organic Chemistry1986, 51, 1407-1411.
- Norrby, P.-O. et al. The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society2008, 130, 14566-14573.
- Jin, J. et al. 3,6-Diiodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online2012, 68, o1242.
- Błachut, D. et al. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Divi, V. P. et al. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments2019, 162, 929-938.
- Lo, Y.-S. et al. 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank2017, 2017, M948.
- Söderberg, B. C. G. Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions2006, 1-100.
- Yuan, Y. et al. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry2021, 9.
- Yuan, Y. et al. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry2021, 9.
- Błachut, D. et al. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Duan, X.-M. et al. 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online2005, 61, o3977-o3978.
- Gimeno, P. et al. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-fluorophenyl)-9H-carbazole. Published online 2025.
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Technical Support Center: Optimizing Reaction Conditions for the Methylation of Carbazole
Welcome to the technical support center for the methylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. Carbazole and its N-substituted derivatives are privileged scaffolds in medicinal chemistry and materials science, making the optimization of their synthesis a critical endeavor. This document provides a structured approach to overcoming common challenges and rationally optimizing reaction conditions to achieve high yields and purity.
Frequently Asked questions (FAQs)
Here we address some of the most common initial questions regarding the methylation of carbazole.
Q1: What are the most common methods for the N-methylation of carbazole?
The N-methylation of carbazole is typically achieved by deprotonating the carbazole nitrogen with a suitable base, followed by quenching the resulting carbazole anion with a methylating agent. Common methods include conventional heating with a base and a methylating agent, phase-transfer catalysis (PTC), and microwave-assisted synthesis for accelerated reaction times.[1][2]
Q2: Which bases are typically used for carbazole methylation?
The choice of base is critical and depends on the reaction conditions. Commonly used bases include potassium hydroxide (KOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The pKa of the carbazole N-H is in the mid-teens, which guides the selection of an appropriate base to ensure efficient deprotonation.[3]
Q3: What are the common methylating agents?
Traditional methylating agents include methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4). However, due to their toxicity, greener alternatives like dimethyl carbonate (DMC) are gaining popularity.[4][5]
Q4: Why is my reaction yield low?
Low yields can stem from several factors, including incomplete deprotonation of the carbazole, insufficient reaction temperature, or decomposition of reagents or products at elevated temperatures. A systematic optimization of the base, solvent, and temperature is often necessary to improve yields.[6][7]
Q5: What are the possible side products in this reaction?
Side products can arise from C-alkylation of the carbazole ring, although N-alkylation is generally favored. With substituted carbazoles, methylation can potentially occur at other nucleophilic sites. Over-alkylation to form quaternary salts is also a possibility with highly reactive methylating agents.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues you may encounter during the methylation of carbazole.
Problem 1: Low or No Yield
A low or negligible yield of the desired N-methylated carbazole is a frequent issue. The following flowchart can guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no yield in carbazole methylation.
In-depth Analysis:
-
Deprotonation Issues: The formation of the carbazole anion is the first and most critical step. If the chosen base is not strong enough to deprotonate the carbazole N-H, the reaction will not proceed. For instance, while K2CO3 can be effective, stronger bases like NaH or KOH are often more reliable, especially in less polar solvents.[6] The solubility of the base is also crucial; an insoluble base will lead to a slow and inefficient reaction.
-
Reagent Quality: Methylating agents, particularly methyl iodide, can degrade over time. It is essential to use fresh or properly stored reagents. Solvents must be anhydrous, as water can quench the carbazole anion and react with some bases (e.g., NaH).
-
Reaction Conditions: Temperature plays a significant role. Insufficient heat may lead to a sluggish reaction, while excessive temperatures can cause decomposition.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time and prevent product degradation.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Products and Solutions:
| Side Product | Probable Cause | Recommended Solution |
| C-Alkylated Carbazole | High reaction temperatures or highly reactive methylating agents can lead to electrophilic attack on the carbazole ring. | Lower the reaction temperature. Consider using a less reactive methylating agent, such as dimethyl carbonate. |
| Unreacted Starting Material | Incomplete reaction due to factors discussed in "Low or No Yield". | Refer to the troubleshooting guide for low yield. |
| Over-methylated Products (Quaternary Salts) | Use of a large excess of a highly reactive methylating agent. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the methylating agent. |
| Products from Solvent Reaction | Certain solvents, like DMF, can decompose at high temperatures and react with the carbazole anion. | Choose a more stable solvent like toluene or dioxane for high-temperature reactions. |
Problem 3: Purification Challenges
Even with a successful reaction, isolating the pure N-methylated product can be challenging.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the standard purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the base and any inorganic salts before further purification. This usually involves partitioning the reaction mixture between an organic solvent and water.
Detailed Experimental Protocols
The following are detailed protocols for common and optimized methods for the N-methylation of carbazole.
Protocol 1: Conventional N-Methylation using Potassium Hydroxide
This protocol is a standard and reliable method for the N-methylation of carbazole.
Reagents and Equipment:
-
Carbazole
-
Potassium hydroxide (KOH), powdered
-
Methyl iodide (CH3I)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add carbazole (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the carbazole is fully dissolved.
-
Add powdered potassium hydroxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted N-Methylation
This method significantly reduces the reaction time.[1][2]
Reagents and Equipment:
-
Carbazole
-
Potassium carbonate (K2CO3), anhydrous
-
Methyl iodide (CH3I)
-
Dimethylformamide (DMF), anhydrous
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine carbazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and methyl iodide (1.5 eq) in anhydrous DMF.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 120 °C for 10-20 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: N-Methylation using Dimethyl Carbonate (A Greener Approach)
This protocol utilizes a less toxic and more environmentally friendly methylating agent.[4][5]
Reagents and Equipment:
-
Carbazole
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethyl carbonate (DMC)
-
Autoclave or a sealed pressure vessel
Procedure:
-
To a pressure vessel, add carbazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethyl carbonate (which can also serve as the solvent).
-
Seal the vessel and heat to 180-200 °C.
-
Maintain the temperature for 4-6 hours.
-
Cool the vessel to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove excess DMC.
-
Purify the crude product by recrystallization or column chromatography.
Optimization Strategies
To achieve the best results, a systematic optimization of reaction parameters is often necessary. The following table summarizes key parameters and their effects.
| Parameter | Options | Considerations and Optimization Strategy |
| Base | KOH, NaOH, K2CO3, NaH, Cs2CO3 | The base must be strong enough to deprotonate the carbazole. Start with a common base like KOH or K2CO3. If the reaction is slow, switch to a stronger base like NaH. The choice of base can also influence regioselectivity in substituted carbazoles. |
| Solvent | DMF, DMSO, THF, Toluene, Acetonitrile | Polar aprotic solvents like DMF and DMSO are excellent for dissolving the carbazole and the base, often leading to faster reactions. However, they can be difficult to remove. Less polar solvents like toluene can be used, especially at higher temperatures. |
| Methylating Agent | Methyl iodide, Dimethyl sulfate, Dimethyl carbonate | Methyl iodide is highly reactive but also toxic and volatile. Dimethyl carbonate is a greener alternative but typically requires higher temperatures.[4] The choice may depend on the desired reactivity and safety considerations. |
| Temperature | Room Temperature to 200 °C | Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction progress. Higher temperatures can increase the reaction rate but may also lead to side products.[7] |
| Catalyst (for PTC) | Tetrabutylammonium bromide (TBAB), etc. | In phase-transfer catalysis, the choice of catalyst is crucial for transferring the carbazole anion into the organic phase. TBAB is a common and effective choice.[1] |
Reaction Workflow and Mechanism
The general workflow for the N-methylation of carbazole can be visualized as follows:
Caption: General experimental workflow for the N-methylation of carbazole.
The underlying mechanism involves an SN2 reaction where the nucleophilic carbazole anion attacks the electrophilic methyl group of the methylating agent.
References
-
PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted optimization conditions for the synthesis of compound 3. Retrieved from [Link]
-
ResearchGate. (2025). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]
-
ResearchGate. (2000). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the methylation reaction conditions. Impact of the.... Retrieved from [Link]
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National Institutes of Health. (2017). Properties, environmental fate and biodegradation of carbazole. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
-
MDPI. (n.d.). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Pd(II)-Catalyzed Directing-Group-Aided C–H Arylation, Alkylation, Benzylation, and Methoxylation of Carbazole-3-carboxamides toward C2,C3,C4-Functionalized Carbazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction development a, Optimization of the oxidative methylation.... Retrieved from [Link]
-
MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Retrieved from [Link]
-
IRIS. (n.d.). Dimethylcarbonate for eco-friendly methylation reactions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Retrieved from [Link]
-
PubMed. (n.d.). The chemistry of dimethyl carbonate. Retrieved from [Link]
-
PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. Retrieved from [Link]
-
PubMed. (2021). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
PubMed Central. (2024). Sustainable methods for the carboxymethylation and methylation of ursolic acid with dimethyl carbonate under mild and acidic conditions. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Retrieved from [Link]
- Google Patents. (n.d.). Methylation of indole compounds using dimethyl carbonate.
-
PubMed Central. (2021). Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
PubMed. (1987). N-methylation reduces the DNA-binding activity of 7H-dibenzo[c,g]carbazole approximately 300-fold in mouse liver but only approximately 2-fold in skin: possible correlation with carcinogenic activity. Retrieved from [Link]
-
RSC Publishing. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. Retrieved from [Link]
-
PubMed. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Hybrid Bayesian Optimization-Based Graphical Discovery for Methylation Sites Prediction. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
ResearchGate. (2025). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved from [Link]
-
MDPI. (2024). The Failure of Molecular Imprinting in Conducting Polymers: A Case Study of Imprinting Picric Acid on Polycarbazole. Retrieved from [Link]
-
PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 2,7-Dimethoxy-9H-carbazole
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,7-Dimethoxy-9H-carbazole. As a substituted carbazole, this compound's unique electronic properties make it valuable in fields like organic electronics and pharmaceutical research.[1] However, its rigid, planar, and largely hydrophobic structure presents significant hurdles for achieving desired concentrations in common laboratory solvents.
This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Understanding the Physicochemical Landscape
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. This compound is a solid with a high melting point, indicating strong intermolecular forces in its crystal lattice that must be overcome by solvent interactions.[1][2] Its core is a large, non-polar aromatic system, making it inherently hydrophobic.[3] While the two methoxy groups add some polarity, they are often insufficient to grant significant solubility in highly polar solvents like water.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [4] |
| Molecular Weight | ~227.26 g/mol | [4] |
| Melting Point | ~282 - 285 °C | [2][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Structure | Carbazole core with methoxy groups at C2 and C7 | [4] |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Workflows
This section addresses the most common solubility challenges in a practical, question-and-answer format.
Q1: I am starting a new project. What is the best initial solvent for dissolving this compound?
A1: For a compound with unknown or poor solubility, a systematic, small-scale approach is always recommended before preparing a large-volume stock solution.[6]
Primary Recommendation: Start with a polar aprotic solvent.
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most effective starting points.[6] These solvents are powerful enough to disrupt the intermolecular forces (specifically, π-stacking) of the carbazole rings and solvate the molecule effectively. For many biological assays, preparing a concentrated stock in DMSO is standard practice.[6]
Secondary Options (for non-aqueous applications):
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene or Chloroform : Given that the parent carbazole molecule shows good solubility in non-polar aromatic solvents, these can be effective if your experimental system allows.[3][7]
Initial Test Protocol:
-
Weigh 1-2 mg of this compound into a small glass vial.
-
Add 100 µL of your chosen solvent (e.g., DMSO) to target an initial concentration of 10-20 mg/mL.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
Q2: The compound is not dissolving in my chosen organic solvent. What is my next step?
A2: If initial vortexing at room temperature is insufficient, do not immediately discard the solvent choice. Employ physical methods to provide additional energy to overcome the compound's crystal lattice energy. Follow this systematic workflow.
Caption: Troubleshooting workflow for initial dissolution.
Causality:
-
Sonication: Uses high-frequency sound waves to create micro-cavitations in the solvent, which collapse and generate localized energy to break apart solid aggregates.[6]
-
Gentle Heating: Increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.[3] Caution: Always use gentle heat (30-40°C) and monitor the solution. Prolonged or excessive heat can cause compound degradation.[6]
Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer for a biological assay. How can I prevent this?
A3: This is a classic problem known as "crashing out" and occurs when a compound is transferred from a highly favorable organic environment to a poor aqueous one. The key is to control the dilution process carefully to avoid exceeding the kinetic solubility limit in the final buffer.[8]
Recommended Protocol for Preparing Aqueous Working Solutions:
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% pure DMSO to a high, known concentration (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Store Properly: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[6]
-
Pre-warm the Aqueous Buffer: Warm your final assay buffer (e.g., PBS, cell culture media) to its working temperature (e.g., 37°C). A warmer buffer can sometimes accommodate slightly higher concentrations.
-
Perform Serial Dilution: Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. Do not add the buffer to the DMSO. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.
Caption: Workflow for preparing aqueous solutions.
Q4: Can I use pH adjustment to improve the aqueous solubility of this compound?
A4: Unlikely to be effective. Adjusting the pH is a powerful technique for compounds with ionizable functional groups, such as carboxylic acids or amines.[8][9] For an acidic compound, increasing the pH deprotonates it to form a more soluble salt. For a basic compound, lowering the pH protonates it.
This compound lacks strongly acidic or basic groups. The nitrogen atom in the carbazole ring is part of an aromatic system, and its lone pair of electrons is delocalized, making it very weakly acidic and not readily protonated or deprotonated under typical aqueous pH ranges (pH 2-12). Therefore, pH modification is not a recommended primary strategy for this molecule.
Q5: How can I be certain my compound is truly dissolved and not a micro-suspension, which could ruin my assay?
A5: This is a critical validation step, as non-dissolved particles can lead to highly variable and inaccurate results.[8]
Verification Methods:
-
Visual Inspection: The solution should be perfectly clear and transparent, with no visible particles, cloudiness, or opalescence.
-
Tyndall Effect Test: Shine a laser pointer through the vial in a dark room. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light (a colloid or suspension).[8] A true solution will not show the beam's path.
-
0.22 µm Filtration Test: This is a definitive quantitative test.[8]
-
Protocol:
-
Prepare your final solution as intended for the experiment.
-
Measure its concentration using a suitable analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy at a known λ-max).
-
Filter a portion of the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvents).
-
Re-measure the concentration of the filtrate.
-
-
Interpretation: A significant drop in concentration after filtration confirms that a portion of your compound was not truly dissolved but was present as a fine suspension that was removed by the filter.[8] If the concentration is unchanged, your compound is fully dissolved.
-
Part 3: Advanced Solubilization Strategies
If standard methods fail, consider these advanced techniques, which often require more development and validation.
-
Co-solvents: The use of a mixture of solvents can significantly enhance solubility.[9][10] For aqueous systems, adding a small percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400 to the final buffer can help keep the compound in solution.[10]
-
Hydrotropy/Surfactants: Hydrotropes are compounds that increase the aqueous solubility of other solutes.[9] Surfactants like Tween® or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, but they may interfere with certain biological assays.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[10]
Part 4: Determining Quantitative Solubility
While specific, verified solubility data for this compound is not widely published, you can determine it experimentally.[11] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[11][12]
Shake-Flask Method Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains visible).
-
Solvent Addition: Add a known volume of your desired solvent or buffer.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the solution to stand, then separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV against a standard curve.[11]
Use the table below to record your experimentally determined values.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., DMSO | 25 | Shake-Flask | ||
| e.g., 1:10 DMF:PBS | 37 | Shake-Flask | ||
| e.g., Ethanol | 25 | Shake-Flask |
References
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- Biosynth. (n.d.). This compound.
-
Solubility of Things. (n.d.). Benz[a]carbazole. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Luminix Health. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
-
International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. Retrieved from [Link]
-
Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
-
ChemSrc. (2025). This compound. Retrieved from [Link]
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how to avoid side reactions in the synthesis of carbazole derivatives
Welcome to the technical support center for the synthesis of carbazole derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in their synthetic routes. Carbazoles are a critical scaffold in pharmaceuticals and functional materials, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting Q&A format to help you navigate these complexities and optimize your experimental outcomes.
Part 1: General Troubleshooting & FAQs
This section addresses common issues applicable across various synthetic methodologies for carbazole derivatives.
Question 1: My reaction is complete according to TLC, but after work-up and column chromatography, my yield is significantly lower than expected. What are the common causes?
Answer: This is a frequent issue that often points to product loss during purification rather than a poor reaction yield. Several factors could be at play:
-
Decomposition on Silica Gel: Carbazole derivatives, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[3]
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing 1-2% triethylamine or another volatile base. Alternatively, switch to a different stationary phase like neutral or basic alumina.[3]
-
-
Poor Solubility & Co-elution: The product might be co-eluting with a persistent impurity or have poor solubility in the column's mobile phase, leading to streaking and broad fractions.[3][4]
-
Solution: Methodically re-optimize your solvent system using TLC. A gradient elution is often necessary. If solubility is the issue, adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation.[3]
-
-
Product Volatility: Some low molecular weight carbazole derivatives can be lost during solvent removal under high vacuum, especially with prolonged heating.
-
Solution: Use a rotary evaporator at a moderate temperature and pressure. For final drying, avoid excessive heat and use a vacuum desiccator at room temperature.
-
Question 2: My final product is persistently colored (yellow, brown, or pink), even after chromatography. How can I remove these colored impurities?
Answer: Persistent coloration usually indicates the presence of highly conjugated or oxidized byproducts.
-
Activated Charcoal Treatment: This is a classic and effective method. Dissolve your crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount (typically 1-5% by weight) of activated charcoal, and gently heat or stir the mixture for 15-30 minutes. The colored impurities will adsorb onto the charcoal. Hot filter the solution through a pad of Celite® to remove the charcoal, and then proceed with solvent evaporation and final purification (e.g., recrystallization).[3]
-
Recrystallization: This is often the most powerful technique for removing trace impurities and achieving high analytical purity. The key is finding the right solvent or solvent system where the product has high solubility at elevated temperatures but is sparingly soluble at room temperature.[4][5] Experiment with solvent pairs like ethanol/water, hexane/ethyl acetate, or toluene/hexane.
Question 3: I am struggling to protect the carbazole N-H proton before subsequent reactions. Which protecting group should I use and what are the common pitfalls?
Answer: N-H protection is critical for many transformations, such as lithiation or Friedel-Crafts reactions. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.[6]
-
tert-Butoxycarbonyl (Boc):
-
Installation: Di-tert-butyl dicarbonate (Boc)₂O, DMAP (catalyst), in THF or DCM.
-
Removal: Strong acid, typically trifluoroacetic acid (TFA) in DCM.
-
Common Issue: The Boc group is labile to strong acids. If your subsequent reaction generates acidic conditions, this group may be unsuitable.
-
-
Carboxybenzyl (Cbz or Z):
-
Installation: Benzyl chloroformate (CbzCl), base (e.g., Na₂CO₃), in a biphasic system or organic solvent.
-
Removal: Catalytic hydrogenation (H₂, Pd/C).
-
Common Issue: This group is incompatible with reactions that use reducible functional groups (e.g., nitro groups, alkynes).[7]
-
-
Pivaloyl (Piv):
-
Installation: Pivaloyl chloride, base (e.g., pyridine).
-
Benefit: This bulky group can protect both the N-1 and C-2 positions of an indole nucleus due to steric hindrance.[6]
-
Common Issue: The pivaloyl group is notoriously difficult to remove and often requires harsh conditions like strong bases (e.g., LDA or alkoxides), which may not be compatible with other functional groups in the molecule.[6]
-
General Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues during carbazole synthesis.
Caption: A logical workflow for troubleshooting carbazole synthesis.
Part 2: Method-Specific Troubleshooting Guides
Guide 1: Buchwald-Hartwig and Ullmann N-Arylation
These palladium- and copper-catalyzed methods are powerful for forming the N-aryl bond in carbazoles but are sensitive to reaction parameters.[8][9]
Question 4: In my Buchwald-Hartwig reaction, I'm observing significant formation of a dehalogenated arene byproduct. What's causing this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in Pd-catalyzed couplings. It typically arises from a competitive hydrodehalogenation pathway.
-
Causality: This side reaction can be promoted by certain phosphine ligands, the presence of water or other protic sources, or a base that is too strong. The Pd(0) species can react with trace water or other proton sources, leading to a palladium-hydride complex which then reduces the aryl halide.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Base Selection: Switch to a weaker, non-nucleophilic base. While strong bases like NaOtBu are common, sometimes a milder base like K₃PO₄ or Cs₂CO₃ can suppress this side reaction, albeit potentially slowing the desired coupling.[10]
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Experiment with different biarylphosphine ligands (e.g., RuPhos, XPhos) as their steric and electronic properties can significantly alter the reaction pathway.[10]
-
Question 5: My copper-catalyzed Ullmann coupling requires very high temperatures and gives a low yield of N-arylated carbazole. How can I improve this?
Answer: Traditional Ullmann reactions are notorious for requiring harsh conditions (>200 °C).[9] Modern protocols have greatly improved this.
-
Causality: High activation energy is needed to promote the oxidative addition of the aryl halide to the copper surface or complex. At these temperatures, thermal decomposition of starting materials and products can occur.
-
Optimization Protocol:
-
Use a Soluble Copper(I) Source: Switch from copper powder to a more reactive source like Copper(I) iodide (CuI).
-
Add a Ligand: The addition of a chelating ligand is the most critical improvement. Simple diamine ligands (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) or phenanthroline can dramatically accelerate the reaction, allowing for lower temperatures (80-120 °C) and lower catalyst loading.[11][12]
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or dioxane are generally more effective than nonpolar solvents like toluene for this reaction.
-
Table 1: Ligand Effects in Copper-Catalyzed N-Arylation of Indole
| Ligand | Conditions | Yield of N-Arylated Product | Key Side Reaction Observed | Reference |
| None | CuI (10 mol%), K₂CO₃, 150 °C | < 10% | Decomposition, low conversion | [11] |
| 1,2-Diaminocyclohexane | CuI (5 mol%), K₃PO₄, Toluene, 110 °C | ~75% | Significant ligand N-arylation (16-17%) | [11] |
| trans-N,N'-Dimethyl-1,2-diaminocyclohexane | CuI (5 mol%), K₃PO₄, Toluene, 110 °C | > 95% | Minimal ligand N-arylation (3-5%) | [11] |
This table clearly demonstrates that the choice of ligand is critical for minimizing side reactions like competitive N-arylation of the ligand itself, which deactivates the catalyst.[11]
Buchwald-Hartwig Catalytic Cycle & Side Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,7-Dimethoxy-9h-carbazole in OLED Devices
Welcome to the technical support center for 2,7-Dimethoxy-9h-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this carbazole derivative in their Organic Light-Emitting Diode (OLED) device fabrication and experimentation. Here, we address common stability issues and provide in-depth troubleshooting guides to ensure the optimal performance and longevity of your devices.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound in an OLED device?
A1: this compound is a versatile organic semiconductor. Due to its electron-rich nature and high hole mobility, it is predominantly used as a hole transport layer (HTL) material.[1][2] Its high triplet energy also makes it a suitable host material for phosphorescent emitters.[3] The methoxy groups can help to fine-tune the electronic properties and solubility of the material.[4][5]
Q2: What are the main degradation mechanisms observed in carbazole-based materials in OLEDs?
A2: The primary degradation pathway for many carbazole derivatives is the homolytic cleavage of the C-N bond at the carbazole core, especially under electrical stress and UV irradiation.[3] This leads to the formation of radical species that can act as luminescence quenchers and non-radiative recombination centers, ultimately reducing device efficiency and lifetime.[3]
Q3: How do the methoxy groups at the 2 and 7 positions affect the stability and performance of the carbazole core?
A3: The methoxy groups introduce a nuanced interplay of effects. On one hand, they can enhance intermolecular interactions, which can be beneficial for charge mobility.[4][5] On the other hand, they increase the molecular polarity, which can be detrimental to hole mobility.[4][5] The electron-donating nature of the methoxy groups can also influence the HOMO and LUMO energy levels of the molecule.[6]
Q4: What are the common impurities I should be aware of during the synthesis of this compound?
A4: The synthesis of 2,7-disubstituted carbazoles can be challenging. A common synthetic route involves the nitration and subsequent cyclization of 4,4'-dibromo-1,1'-biphenyl.[7][8] Potential impurities can include mono-substituted or other regioisomers of the carbazole, as well as unreacted starting materials. Incomplete methoxylation can also lead to the presence of hydroxy- or mono-methoxy-carbazole derivatives. Rigorous purification, often through column chromatography and sublimation, is crucial.
Q5: My OLED device with a this compound HTL shows a rapid drop in luminance. What could be the cause?
A5: Rapid luminance decay can stem from several factors. One possibility is poor morphological stability of the this compound film, leading to crystallization and the formation of grain boundaries that hinder charge transport. Another likely cause is an imbalance of charge carriers, leading to exciton quenching at the HTL/emissive layer interface. Degradation of the material itself, as described in A2, is also a primary contributor to decreased luminance.
II. Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE)
If your device exhibits a lower-than-expected EQE, it is essential to systematically investigate the potential causes.
Troubleshooting Workflow for Low EQE:
Caption: Troubleshooting workflow for low EQE in OLEDs with this compound.
Detailed Steps:
-
Material Purity Assessment:
-
Action: Analyze your this compound sample using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any impurities.
-
Rationale: Impurities can act as charge traps or quenching sites, significantly reducing the efficiency of charge transport and recombination.[9]
-
Solution: If impurities are detected, purify the material using techniques like gradient sublimation or recrystallization.
-
-
Device Architecture Optimization:
-
Action: Systematically vary the thickness of the emissive layer (EML) and the this compound hole transport layer.
-
Rationale: The thickness of these layers plays a crucial role in achieving balanced charge injection and recombination within the EML.[9] An optimal thickness ensures that both electrons and holes have a high probability of meeting and recombining in the desired region.
-
-
Charge Balance Evaluation:
-
Action: Fabricate electron-only and hole-only devices to assess the charge carrier mobilities of your materials.
-
Rationale: An imbalance in the number of holes and electrons reaching the emissive layer leads to charge carrier leakage and reduced recombination efficiency.[9]
-
Solution: If an imbalance is detected, consider adjusting the thickness of the charge transport layers or introducing electron-blocking or hole-blocking layers to confine charge carriers within the emissive layer.[9]
-
-
Triplet Quenching (for Phosphorescent OLEDs):
-
Action: If using this compound as a host for a phosphorescent emitter, ensure its triplet energy is higher than that of the dopant.
-
Rationale: If the host's triplet energy is lower than the guest's, it can lead to energy back-transfer and quenching of the phosphorescent emission.[9]
-
Solution: Measure the triplet energy levels of your materials using low-temperature phosphorescence spectroscopy.
-
Issue 2: Color Shift During Operation
A change in the emission color of your OLED over time is a sign of instability.
Troubleshooting Workflow for Color Shift:
Caption: Troubleshooting workflow for color shift in OLEDs.
Detailed Steps:
-
Electroluminescence Spectrum Analysis:
-
Action: Measure the electroluminescence spectrum of your device at different operating times and driving voltages.
-
Rationale: The appearance of new emission peaks or a shift in the main peak can provide clues about the degradation mechanism.
-
-
Investigate Exciplex Formation:
-
Action: If a new, broad, and red-shifted emission peak appears, it may be due to the formation of an exciplex at the interface between the this compound layer and the adjacent electron transport layer (ETL).
-
Rationale: Exciplexes are excited-state complexes formed between two different molecules and often have a lower emission energy than the individual molecules.
-
Solution: Choose materials with a larger energy gap at the interface to suppress exciplex formation.
-
-
Address Recombination Zone Shift:
-
Action: If the color shifts with increasing voltage, the recombination zone may be moving out of the intended emissive layer.
-
Rationale: As the driving voltage increases, the balance of charge carriers can change, causing the recombination of electrons and holes to occur in adjacent layers with different emission properties.[9]
-
Solution: Improve the charge balance by using materials with more closely matched hole and electron mobilities or by incorporating charge-blocking layers to confine the recombination zone within the EML.[9]
-
Issue 3: Rapid Degradation and Short Operational Lifetime
A short operational lifetime is a critical issue that needs to be addressed for practical applications.
Troubleshooting Workflow for Rapid Degradation:
Caption: Troubleshooting workflow for rapid degradation of OLEDs.
Detailed Steps:
-
Film Morphology Assessment:
-
Action: Use Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to examine the surface morphology and crystallinity of the this compound film.
-
Rationale: The formation of crystalline domains in the amorphous organic layers can create pathways for current leakage and non-radiative recombination, leading to device failure.
-
Solution: Optimize the deposition conditions (e.g., substrate temperature, deposition rate) to promote the formation of a smooth, amorphous film.
-
-
Thermal Stability Evaluation:
-
Action: Analyze the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Rationale: OLEDs generate heat during operation, and if the materials are not thermally stable, they can decompose or undergo morphological changes, leading to device degradation. Carbazole derivatives generally exhibit good thermal stability.[8]
-
Solution: If thermal instability is suspected, consider using materials with higher glass transition temperatures (Tg) and decomposition temperatures (Td).
-
-
Device Encapsulation:
-
Action: Ensure your device is properly encapsulated to protect it from atmospheric moisture and oxygen.
-
Rationale: Organic materials in OLEDs are highly sensitive to oxygen and water, which can accelerate their degradation.
-
Solution: Use high-quality encapsulation materials and techniques to create a hermetic seal around your device.
-
III. Experimental Protocols
Protocol 1: Purification of this compound by Gradient Sublimation
-
Apparatus: A multi-zone tube furnace with a vacuum system and a quartz tube.
-
Procedure: a. Place the crude this compound in a quartz boat at the hot end of the tube. b. Evacuate the tube to a high vacuum (< 10^-6 Torr). c. Gradually heat the furnace to create a temperature gradient along the tube. The sublimation temperature will depend on the purity of the starting material but is typically in the range of 150-250°C. d. The this compound will sublime and deposit in a cooler zone of the tube, while less volatile impurities will remain in the boat and more volatile impurities will be pumped away. e. Carefully collect the purified material from the deposition zone.
Protocol 2: Fabrication of a Hole-Only Device
-
Substrate: ITO-coated glass, pre-cleaned and treated with UV-ozone.
-
Device Structure: ITO / Hole Injection Layer (HIL) / this compound / Hole Injection Layer (HIL) / Metal Cathode.
-
Procedure: a. Deposit a suitable HIL (e.g., MoO3) onto the ITO anode. b. Deposit a layer of this compound (typically 50-100 nm). c. Deposit another layer of the HIL. d. Deposit a metal cathode with a high work function (e.g., Au or Al).
-
Analysis: Measure the current density-voltage (J-V) characteristics of the device to determine the hole mobility of the this compound.
IV. References
-
Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C.
-
BenchChem. (2025). Troubleshooting Poor Performance of 9-Phenylcarbazole Based OLEDs.
-
Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C (RSC Publishing).
-
BenchChem. (2025). Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide.
-
MDPI. (2023). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance.
-
ResearchGate. (n.d.). Carbazole based hole transporting materials for solid state dye sensitizer solar cells: role of the methoxy groups.
-
Al-Yasari, A., et al. (2020). Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry.
-
Grybauskaite-Prieskieniene, A., et al. (2021). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials.
-
PubChem. (n.d.). This compound.
-
Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules.
-
ResearchGate. (n.d.). Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine.
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring Applications of Carbazole Derivatives in OLED Technology.
-
ResearchGate. (n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
-
PubMed. (2015). Photodegradation of methoxy substituted curcuminoids.
-
ACS Publications. (2025). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.
-
MDPI. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
-
ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
-
ResearchGate. (n.d.). Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole: Effects of Methoxy and tert‐Butyl Substituents.
-
ResearchGate. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Perovskite Solar Cell Performance with Carbazole-Based Hole Transporting Materials
Welcome to the technical support center for the application of carbazole-based Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs). This guide is designed for researchers and scientists in the field, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your device performance. Carbazole-based HTMs offer a promising alternative to the widely used spiro-OMeTAD, often with improved stability and cost-effectiveness.[1][2] However, their successful implementation requires careful optimization of material properties and processing parameters.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when working with carbazole HTMs.
Q1: Why is the solubility of my carbazole HTM poor in common organic solvents like chlorobenzene?
A1: Poor solubility can be attributed to the molecular structure of the carbazole derivative.[3] Planar carbazole units can lead to strong intermolecular π-π stacking, making the material less soluble.[3] Consider using a blend of solvents or exploring alternative solvents with different polarities. Some derivatives are specifically designed with bulky side groups to enhance solubility.
Q2: What is the typical concentration range for carbazole HTM solutions?
A2: The optimal concentration can vary significantly depending on the specific carbazole derivative and the chosen solvent. A good starting point is typically in the range of 10-20 mg/mL. However, it is crucial to optimize this for your specific material and device architecture.
Q3: Are dopants like Li-TFSI and tBP always necessary for carbazole HTMs?
A3: Not always. While many carbazole HTMs benefit from p-doping with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance their conductivity and hole mobility, some are designed to be effective as dopant-free HTMs.[4][5] The necessity of dopants depends on the intrinsic charge transport properties of the specific carbazole molecule.
Q4: How can I improve the stability of my perovskite solar cells fabricated with carbazole HTMs?
A4: The stability of PSCs is a multifaceted issue. For carbazole HTMs, consider the following:
-
Hydrophobicity: Carbazole-based HTMs with hydrophobic moieties can enhance the moisture resistance of the perovskite layer.[1]
-
Dopant Optimization: If using dopants, be aware that Li-TFSI is hygroscopic and can attract moisture, potentially accelerating degradation.[6] Optimizing the tBP:LiTFSI ratio can mitigate some of these negative effects.[6]
-
Interface Passivation: Employing passivation strategies at the perovskite/HTM interface can reduce defects and enhance stability.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting guides for more complex issues you might encounter during your experiments.
Issue 1: Low Power Conversion Efficiency (PCE)
Low PCE can stem from various factors, including low open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF).
A low FF is often indicative of high series resistance or low shunt resistance in the device.[9]
Possible Causes & Solutions:
-
Poor HTM Film Quality: A non-uniform HTM layer with pinholes or aggregates can lead to shorting (low shunt resistance).
-
Troubleshooting Protocol:
-
Optimize Spin Coating Parameters: Systematically vary the spin speed and duration.[10][11] Higher spin speeds generally lead to thinner films. A two-step spin-coating program can often improve film uniformity.[12]
-
Solvent Engineering: The choice of solvent and the use of solvent additives can significantly impact film morphology.[13][14] Consider using higher boiling point solvents or a mixture of solvents to control the drying rate.
-
Surface Treatment: Ensure the perovskite surface is clean and has good wettability for the HTM solution. This can be assessed by measuring the contact angle of the HTM solution on the perovskite film.[7][15]
-
-
-
High Series Resistance: This can be caused by the bulk resistance of the HTM or poor contact at the interfaces.
-
Troubleshooting Protocol:
-
Optimize Dopant Concentration: If using dopants, systematically vary the concentration of Li-TFSI and tBP to improve the conductivity of the HTM layer. Be aware that excessive dopant concentration can sometimes be detrimental.
-
HTM Thickness Optimization: An overly thick HTM layer can increase series resistance. Optimize the HTM concentration and spin coating parameters to achieve an optimal thickness, typically in the range of 50-100 nm.
-
Interface Engineering: Poor energy level alignment between the perovskite and the HTM can impede hole extraction.[16][17] Consider using an interfacial layer to improve band alignment.
-
-
Low Jsc suggests inefficient light absorption, poor charge generation, or inefficient charge collection.
Possible Causes & Solutions:
-
Incomplete Light Absorption: The perovskite layer may be too thin.
-
Troubleshooting Protocol: Optimize the perovskite deposition process to achieve a suitable thickness (typically 300-500 nm).
-
-
Poor Charge Extraction: Inefficient hole transfer from the perovskite to the HTM.
-
Troubleshooting Protocol:
-
Energy Level Alignment: Ensure the HOMO level of the carbazole HTM is well-aligned with the valence band of the perovskite for efficient hole extraction. This information can often be found in the literature for specific materials or can be measured using techniques like ultraviolet photoelectron spectroscopy (UPS).
-
Interface Passivation: Defects at the perovskite/HTM interface can act as recombination centers, reducing Jsc.[7][8] Employing passivating agents can mitigate this issue.
-
-
Low Voc is primarily caused by high recombination rates within the device.
Possible Causes & Solutions:
-
High Interfacial Recombination: Recombination at the perovskite/HTM interface is a major source of Voc loss.
-
Troubleshooting Protocol:
-
Interface Passivation: Use of passivating molecules that can reduce defect states at the perovskite surface is crucial.[7] Some carbazole derivatives themselves can have a passivating effect.[18]
-
Dopant Effects: The presence of certain dopants or their degradation products can increase recombination. Optimize the type and concentration of dopants.
-
-
-
Energy Level Mismatch: A significant energy offset between the perovskite valence band and the HTM HOMO level can lead to energy losses.
-
Troubleshooting Protocol: Select a carbazole HTM with a HOMO level that is slightly higher (less negative) than the perovskite's valence band to provide a sufficient driving force for hole extraction without excessive energy loss.
-
Troubleshooting Workflow for Low PCE
Caption: Troubleshooting workflow for low Power Conversion Efficiency (PCE).
Issue 2: Poor HTM Film Morphology
The quality of the carbazole HTM film is critical for achieving high-performance devices. Common defects include pinholes, aggregates, and non-uniform thickness.
Diagnostic Techniques:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and roughness of the HTM film.
-
Scanning Electron Microscopy (SEM): To observe the cross-section of the device and assess the coverage of the HTM layer.
Common Morphological Defects and Solutions:
| Defect | Possible Cause(s) | Troubleshooting Steps |
| Pinholes/Dewetting | Poor wettability of the HTM solution on the perovskite surface; Low solution viscosity. | - Perform surface treatment on the perovskite layer (e.g., with a solvent wash) to improve wettability.- Increase the concentration of the HTM solution.- Use a solvent with a higher boiling point to slow down the drying process. |
| Aggregates/Crystallization | Low solubility of the HTM; Too slow drying rate. | - Filter the HTM solution before spin coating.- Try a different solvent or a solvent blend to improve solubility.- Increase the spin speed to accelerate drying. |
| "Comet" Streaks | Particulate contamination in the solution or on the substrate. | - Filter the HTM solution using a PTFE syringe filter (0.2 or 0.45 µm).- Ensure the perovskite substrate is clean and free of dust before HTM deposition.[19] |
| Center Thickening/"Chuck Mark" | Non-uniform drying, often related to the vacuum chuck of the spin coater. | - Optimize the dispense method (static vs. dynamic).[20]- Ensure good thermal contact between the substrate and the chuck.[19] |
Issue 3: Rapid Device Degradation
Device stability is a major challenge for perovskite solar cells. Degradation can be initiated by environmental factors (moisture, oxygen) or intrinsic instabilities.
Degradation Pathways Involving Carbazole HTMs:
-
Moisture Ingress: The HTM layer should act as a barrier to moisture. Hydrophilic HTMs or hygroscopic additives like Li-TFSI can compromise this.
-
Mitigation Strategy:
-
Select carbazole HTMs with hydrophobic side chains.[1]
-
Optimize the concentration of Li-TFSI or explore alternative, less hygroscopic dopants.
-
Proper encapsulation of the final device is crucial.
-
-
-
Chemical Reactions at the Interface: The additives in the HTM layer, such as tBP, can react with the perovskite.
-
Mitigation Strategy:
-
Optimize the tBP concentration. Studies have shown that a tBP:LiTFSI ratio of 4:1 can be more stable than the commonly used 6:1 ratio.[6]
-
Explore dopant-free carbazole HTMs.
-
-
-
HTM Degradation: The carbazole HTM itself can degrade under operational stress (light, heat).
Experimental Protocols
Protocol 1: Optimization of Spin Coating Parameters for Carbazole HTMs
-
Prepare the HTM Solution: Dissolve the carbazole HTM in the chosen solvent (e.g., chlorobenzene) at a starting concentration (e.g., 15 mg/mL). If using dopants, add them to the solution at their respective concentrations.
-
Substrate Preparation: Ensure the perovskite-coated substrates are ready for HTM deposition.
-
Spin Coating Program:
-
Step 1 (Dispensing and Spreading): Dispense a fixed volume of the HTM solution onto the center of the substrate. Spin at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread evenly.
-
Step 2 (Thinning): Ramp up to a higher speed (e.g., 2000-6000 rpm) and spin for 20-40 seconds to achieve the desired thickness.
-
-
Annealing: Anneal the films at a temperature appropriate for the specific HTM (typically 70-100 °C) for a few minutes to remove residual solvent.
-
Characterization: Analyze the film quality using AFM and/or SEM. Fabricate devices and measure their performance.
-
Iteration: Systematically vary the spin speeds, durations, and solution concentration to find the optimal conditions for your specific carbazole HTM.
Protocol 2: Diagnosing Interfacial Issues with Photoluminescence (PL) and Impedance Spectroscopy (IS)
Steady-State Photoluminescence (PL):
-
Fabricate two samples: one with the complete device structure (up to the HTM layer) and a reference sample with only the perovskite layer.
-
Excite the samples with a laser at a wavelength above the perovskite bandgap.
-
Measure the PL emission from the perovskite layer.
-
Interpretation: A significant quenching (reduction) of the PL intensity in the sample with the HTM layer compared to the reference indicates efficient hole extraction from the perovskite to the HTM. Inefficient quenching suggests poor hole transfer, possibly due to energy level mismatch or a poor physical interface.
Electrochemical Impedance Spectroscopy (EIS):
-
Fabricate a complete solar cell device.
-
Measure the impedance spectrum under illumination at different forward biases.
-
Interpretation: The Nyquist plot of a perovskite solar cell typically shows two or more semicircles. The semicircle at high frequencies is often associated with charge transport resistance, while the one at low frequencies is related to recombination resistance.[3][22][23] A large recombination resistance is desirable for high Voc. By fitting the impedance data to an equivalent circuit model, you can extract quantitative information about the different resistive and capacitive processes in your device, helping to pinpoint the source of performance loss.[24][25]
Logical Relationship between HTM Properties and Device Performance
Caption: Relationship between carbazole HTM properties and device performance parameters.
References
-
Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2024). Advanced Energy Materials. [Link]
-
Interface modification strategy to reduce nonradiative recombination in perovskite solar cells. (n.d.). ResearchGate. [Link]
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Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (n.d.). ResearchGate. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). MDPI. [Link]
-
Interface Engineering to reduce non-radiative recombination losses at the perovskite/C60 interface in monolithic perovskite silicon tandem solar cells. (n.d.). Fraunhofer-Publica. [Link]
-
Decoding Charge Recombination and Extraction at Perovskite Interfaces with Transient Photoluminescence. (n.d.). ResearchGate. [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (n.d.). ResearchGate. [Link]
-
Linking model and experiment - interpreting the impedance spectroscopy of perovskite solar cells. (2025). nanoGe. [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. [Link]
-
Impedance spectroscopy for perovskite solar cells: characterisation, analysis, and diagnosis. (n.d.). Journal of Materials Chemistry C. [Link]
-
Reducing Non-Radiative Recombination Through Interfacial N-Bromosuccinimide Engineering for Multi-Cation Perovskite Solar Cells. (n.d.). MDPI. [Link]
-
Impedance Spectroscopy for Perovskite Solar Cells: Characterization, Analysis, and Diagnosis. (n.d.). ResearchGate. [Link]
-
Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (2023). Journal of Molecular Graphics and Modelling. [Link]
-
Characterizing the Influence of Charge Extraction Layers on the Performance of Triple-Cation Perovskite Solar Cells. (2023). Forschungszentrum Jülich. [Link]
-
Multi-layered hybrid perovskites templated with carbazole derivatives: optical properties, enhanced moisture stability and solar cell characteristics. (n.d.). Journal of Materials Chemistry A. [Link]
-
Introduction to impedance spectroscopy of perovskite solar cells. (2020). YouTube. [Link]
-
Characterizing the Influence of Charge Extraction Layers on the Performance of Triple Cation Perovskite Solar Cells. (2023). arXiv. [Link]
-
Detecting and identifying reversible changes in perovskite solar cells by electrochemical impedance spectroscopy. (n.d.). RSC Publishing. [Link]
-
Defects Found in Spin Coating. (n.d.). Coating Systems, Inc.. [Link]
-
Common Defects Found When Spin Coating. (n.d.). TU Graz. [Link]
-
Li-TFSI free carbazole-based hole transport materials enable highly stable perovskite solar cells. (n.d.). ResearchGate. [Link]
-
Hydrophobic dopant-free HTMs benefit to perovskite durability. (n.d.). ResearchGate. [Link]
-
Buried interface passivation strategies for high-performance perovskite solar cells. (n.d.). Journal of Materials Chemistry A. [Link]
-
Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (n.d.). Sustainable Energy & Fuels. [Link]
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015). ResearchGate. [Link]
-
What is Causes of low fillfactor in conventional perovskite solar cell?. (2017). ResearchGate. [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). ResearchGate. [Link]
-
Characterizing the Influence of Charge Extraction Layers on the Performance of Triple-Cation Perovskite Solar Cells. (2023). arXiv. [Link]
-
Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. (2018). RSC Publishing. [Link]
-
XPS evidence of degradation mechanism in hybrid halide perovskites. (n.d.). Semantic Scholar. [Link]
-
Characterizing the Influence of Charge Extraction Layers on the Performance of Triple-Cation Perovskite Solar Cells. (2023). FAU Solar. [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2025). DOI. [Link]
-
Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells. (2024). ACS Publications. [Link]
-
Unveiling the Role of tBP–LiTFSI Complexes in Perovskite Solar Cells. (2018). ACS Publications. [Link]
-
Spin Coating: Process, Applications, Challenges, and Characterization Techniques. (2025). Chemical Engineering Transactions. [Link]
-
Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (n.d.). Journal of Materials Chemistry C. [Link]
-
XPS evidence of degradation mechanism in hybrid halide perovskites. (n.d.). arXiv. [Link]
-
What causes this type of spin coating defect?. (2018). ResearchGate. [Link]
-
Fill Factor Losses and Deviations from the Superposition Principle in Lead Halide Perovskite Solar Cells. (2022). Forschungszentrum Jülich. [Link]
-
20.Spin Coating Methodology in detail|Conditions for good quality thin film. (2022). YouTube. [Link]
-
Fill Factor Losses and Deviations from the Superposition Principle in Lead-Halide Perovskite Solar Cells. (2022). arXiv. [Link]
-
Modeling and the main stages of spin coating process: A review. (n.d.). Semantic Scholar. [Link]
-
Reg Spin coating solution preparation?. (2022). ResearchGate. [Link]
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Technical Support Center: Strategies to Improve the Hole Mobility of Carbazole-Based Materials
Welcome to the Technical Support Center for carbazole-based materials. As a Senior Application Scientist, I have designed this guide to provide researchers and developers with expert insights and practical, field-proven solutions for enhancing the hole mobility of these versatile organic semiconductors. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of our work with carbazole-based materials.
Q1: What is hole mobility and why is it a critical parameter for carbazole-based materials?
A1: Hole mobility (μh) is a measure of how quickly a positive charge carrier (a "hole") can move through a semiconductor material under the influence of an electric field. Carbazole and its derivatives are electron-rich aromatic compounds, making them inherently excellent hole-transporting materials (HTMs).[1][2][3] High hole mobility is crucial for the efficiency of electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Perovskite Solar Cells (PSCs).[2][3] In these devices, efficient hole transport ensures balanced charge injection and transport, reduces charge recombination losses, and lowers the device's operating voltage, ultimately leading to higher performance and stability.
Q2: What are the primary factors that influence the hole mobility of a carbazole-based thin film?
A2: Hole mobility is not an intrinsic, immutable property of a molecule but is profoundly influenced by the solid-state environment. The key factors are:
-
Molecular Structure: The inherent electronic properties of the carbazole derivative, including its planarity, conjugation length, and the nature of its donor-acceptor (D-A) architecture, dictate the potential for charge transport.[4][5][6]
-
Intermolecular Interactions (Packing): The way molecules arrange themselves in the solid state is critical. Efficient π-π stacking creates pathways for holes to "hop" between adjacent molecules.[1] Steric hindrance from bulky side chains can disrupt this packing and lower mobility.[7]
-
Thin-Film Morphology: The macroscopic structure of the film, including its crystallinity, grain size, and the presence of grain boundaries, significantly impacts charge transport.[8][9][10] Grain boundaries often act as traps for charge carriers, impeding their movement and reducing overall mobility.[11]
-
Purity: Chemical impurities can introduce energy states within the material's bandgap, acting as charge traps and severely limiting mobility.[1]
-
Film Processing Conditions: The choice of solvent, deposition technique (e.g., spin-coating, evaporation), and post-deposition treatments like thermal or solvent vapor annealing have a dramatic effect on the final film morphology and, consequently, hole mobility.[12][13]
Q3: How is hole mobility in a thin film typically measured and what are the common techniques?
A3: Several techniques are used to characterize charge carrier mobility, each with its own advantages and limitations.[14] The choice of method often depends on the device structure and the specific information required. Common techniques include:
-
Field-Effect Transistor (FET) measurements: This is one of the most common methods, where the carbazole material is used as the active layer in a transistor. Mobility is extracted from the transfer characteristics (drain current vs. gate voltage).[15]
-
Time-of-Flight (TOF): A thick film of the material is sandwiched between two electrodes. A laser pulse generates charge carriers near one electrode, and their transit time to the opposite electrode under an applied bias is measured to calculate mobility.[16][17]
-
Space-Charge-Limited Current (SCLC): This method analyzes the current-voltage (J-V) characteristics of a single-carrier device. At higher voltages, the current becomes limited by the buildup of space charge, and the mobility can be extracted from this region of the J-V curve.[17]
-
Admittance Spectroscopy (AS): This technique measures the frequency-dependent capacitance of a device to probe charge carrier transport kinetics and relaxation processes.[17]
Section 2: Troubleshooting Guide: Low Hole Mobility
Problem: My measured hole mobility is significantly lower than values reported in the literature for a similar carbazole-based material. What are the likely causes and how can I fix them?
This is a common challenge. The discrepancy often arises from differences in molecular design, material purity, or, most frequently, thin-film processing and morphology.
Cause 1: Sub-optimal Thin-Film Morphology
The arrangement of molecules in your film is likely disordered, creating numerous traps and barriers for charge transport.
-
Diagnosis: Use Atomic Force Microscopy (AFM) to visualize the surface topography. A rough surface with many small, disconnected grains is indicative of poor morphology.[10] Grazing-Incidence X-ray Diffraction (GIXD) can confirm low crystallinity or poor molecular orientation.
-
Solution 1: Thermal Annealing: Heating the film above its glass transition temperature (Tg) provides thermal energy for molecules to reorganize into more ordered, crystalline domains.[13][18] This reduces the density of grain boundaries and improves π-π stacking, creating better pathways for hole transport.
-
Solution 2: Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere plasticizes the film, allowing for molecular rearrangement at lower temperatures than thermal annealing.[19] The choice of solvent is critical and should be one in which the material is slightly soluble.
-
Solution 3: Optimize Deposition Parameters: For spin-coating, systematically vary the spin speed and solution concentration. Slower speeds can sometimes promote the formation of larger crystalline domains.[12] For solution shearing, the shearing speed directly influences molecular packing and can be tuned to enhance mobility.[12]
Cause 2: Unfavorable Molecular Design or Packing
The intrinsic properties of your specific carbazole derivative may be limiting its performance.
-
Diagnosis: This is a design-level issue. Compare the structure of your molecule to high-mobility analogues. Does it have bulky side chains causing steric hindrance? Is the core planar enough to facilitate stacking?
-
Solution 1: Side-Chain Engineering: This is a powerful strategy. Replacing bulky or purely alkyl side chains with conjugated moieties (like pyrene or even other carbazoles) can promote aggregation and short-range order, significantly improving mobility without necessarily increasing crystallinity.[20][21] The position of substituents on the carbazole core also matters; for instance, substitution at the 3,6-positions often leads to higher mobility than at the 2,7-positions due to more favorable electronic coupling.[22][23]
-
Solution 2: Enhance Planarity and Conjugation: Introducing structural modifications that increase the planarity of the molecular backbone can enhance π-π stacking.[1] Extending the π-conjugation, for example by creating donor-acceptor-donor (D-A-D) structures, can also lead to better charge transport properties.[4][6]
Cause 3: Material Impurities
Even small amounts of synthetic byproducts or residual solvents can act as deep charge traps.
-
Diagnosis: Low mobility is often accompanied by high off-currents and threshold voltage instability in OFETs. Analytical techniques like High-Performance Liquid Chromatography (HPLC) can assess purity, while Thermogravimetric Analysis (TGA) can detect residual solvent.
-
Solution: Rigorous Purification: Standard column chromatography may not be sufficient. Consider advanced techniques like temperature-gradient sublimation or recrystallization to achieve the high purity (>99.9%) required for electronic applications.[1]
Cause 4: Inefficient Charge Injection at the Electrode Interface
Poor mobility measurements can sometimes be an artifact of high contact resistance, where holes cannot be injected efficiently from the source electrode into the carbazole material.[8][24]
-
Diagnosis: This is particularly prevalent in bottom-gate, bottom-contact OFETs. The issue often stems from an energy level mismatch between the electrode's work function and the HOMO level of the carbazole material, or from poor morphology at the interface.
-
Solution: Electrode Surface Modification: Treat the source and drain electrodes (e.g., gold) with a self-assembled monolayer (SAM), such as a fluorinated thiol.[8] SAMs can tune the work function of the electrode to better align with the carbazole's HOMO level, reducing the injection barrier.[8][25] They also improve the wetting of the organic semiconductor on the electrode surface, leading to better film formation at the critical interface.[9]
Section 3: Detailed Experimental Protocol
Protocol: Optimizing Thin Film Morphology via Thermal Annealing
This protocol provides a validated workflow for improving the hole mobility of a solution-processable carbazole-based material by optimizing the thermal annealing process.
1. Substrate Preparation: a. Begin with heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer, which will serve as the gate electrode and dielectric, respectively. b. Sonicate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates under a stream of high-purity nitrogen gas. d. Immediately transfer them to a UV-Ozone cleaner for 20 minutes to remove organic residues and render the surface hydrophilic.
2. (Optional) Dielectric Surface Treatment: a. To improve the interface quality, treat the SiO₂ surface with a silanizing agent like octadecyltrichlorosilane (OTS). b. Prepare a 10 mM solution of OTS in anhydrous toluene inside a nitrogen-filled glovebox. c. Immerse the cleaned substrates in the OTS solution for 30 minutes. d. Rinse the substrates with fresh toluene and isopropanol to remove excess OTS, then dry with nitrogen. This creates a hydrophobic surface that promotes better crystalline growth for many organic semiconductors.[9]
3. Solution Preparation and Spin-Coating: a. Prepare a solution of your carbazole material (e.g., 5-10 mg/mL) in a high-boiling-point solvent like chlorobenzene or o-dichlorobenzene. b. Stir the solution on a hotplate at ~60 °C for at least 2 hours to ensure complete dissolution. c. Filter the solution through a 0.2 µm PTFE syringe filter immediately before use. d. Transfer the substrate to a spin-coater. Dispense the filtered solution to cover the substrate. e. Spin-coat at a speed of 1000-3000 RPM for 60 seconds. The exact parameters should be optimized for your material to achieve the desired film thickness (typically 30-50 nm).
4. Thermal Annealing: a. Transfer the spin-coated films to a hotplate inside a nitrogen-filled glovebox to prevent oxidative degradation. b. Create a series of samples to test different annealing temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C, 160 °C). The optimal temperature is material-dependent and is often slightly above its glass transition temperature but below its melting point.[13] c. Anneal each sample for a fixed time, typically 30 minutes.[26][27] d. Allow the films to cool slowly to room temperature on the hotplate after turning it off to prevent rapid quenching, which can introduce stress and defects.[12]
5. Characterization and Validation: a. AFM: Characterize the surface morphology of the as-spun and each annealed film. Look for an increase in grain size and a decrease in surface roughness as a sign of improved crystallinity. b. XRD: Perform X-ray diffraction measurements to confirm changes in crystallinity and molecular packing. An increase in the intensity of diffraction peaks indicates improved ordering.[18] c. Device Fabrication and Measurement: Complete the OFET fabrication by thermally evaporating source and drain electrodes (e.g., 50 nm Gold) through a shadow mask. Measure the transfer and output characteristics to calculate the field-effect hole mobility for each annealing condition. Plot mobility vs. annealing temperature to identify the optimal processing window.
Section 4: Data Summary Table
The following table summarizes the impact of different molecular design strategies on the hole mobility of carbazole-based polymers. This data illustrates the principles discussed in the troubleshooting section.
| Material ID | Molecular Strategy | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| P1 | Carbazole-DPP with standard alkyl side chains | 0.019 | [21] |
| P2 | P1 with pyrene units on side chain terminals | 0.081 | [21] |
| P3 | P1 with carbazole units on side chain terminals | 0.052 | [21] |
| P1 (2,7) | Polystyrene with 2,7-substituted carbazole side chain | ~0.00011 (1.1 x 10⁻⁴) | [22][23] |
| P2 (3,6) | Polystyrene with 3,6-substituted carbazole side chain | ~0.00025 (2.5 x 10⁻⁴) | [22][23] |
Note: DPP = Diketopyrrolopyrrole. Mobilities are approximate values extracted from referenced publications for comparative purposes.
Section 5: Visual Guides
Diagram 1: Molecular Design Strategies to Enhance Hole Mobility
Caption: Key molecular design strategies and their impact on solid-state packing to achieve high hole mobility.
Diagram 2: Troubleshooting Workflow for Low Hole Mobility
Caption: A step-by-step workflow for diagnosing and resolving common causes of low hole mobility.
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Wang, J., Wang, Y., Xiao, Z., Zhang, Z., & Hu, Z. (2016). Functionalization of side chain terminals with fused aromatic rings in carbazole–diketopyrrolopyrrole based conjugated polymers for improved charge transport properties. RSC Publishing. [Link]
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Harrabi, K., Al-Mokhtar, M., & Al-Sehemi, A. G. (2020). Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry. [Link]
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Xu, B., Sheibani, E., Bi, D., Tian, H., & Sun, L. (2014). Carbazole‐Based Hole‐Transport Materials for Efficient Solid‐State Dye‐Sensitized Solar Cells and Perovskite Solar Cells. Semantic Scholar. [Link]
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El-ghalban, M. G., Zaki, M. I., El-Barbary, A. A., & El-Shishtawy, R. M. (2021). Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Scientific Reports. [Link]
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da Silva, A. C. A., da Silva, C. C., de Oliveira, K. T., & de Oliveira, H. C. B. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Al-Attar, H., & Monkman, A. P. (2012). New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry. [Link]
-
Cruz, A. C. S., & Troughton, J. (2023). Impact of the TCO Microstructure on the Electronic Properties of Carbazole-Based Self-Assembled Monolayers. ACS Materials Letters. [Link]
-
(2022). Evolving Morphology and Excited State Dynamics During Deposition and Thermal Annealing of Organic Thin Films. Scholars' Bank. [Link]
-
(2019). Recent Efforts in Understanding and Improving the Nonideal Behaviors of Organic Field‐Effect Transistors. ResearchGate. [Link]
-
(2022). Downscaling of Organic Field‐Effect Transistors based on High‐Mobility Semiconducting Blends for High‐Frequency Operation. ResearchGate. [Link]
-
Khan, I., Ali, S., Ahmad, M., Ali, I., & Khan, S. (2022). Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO 2 Films for Solar Cell Application. MDPI. [Link]
-
Losi, T., Viola, F. A., Sala, E., Heeney, M., He, Q., Kleemann, H., & Caironi, M. (2024). Downscaling of Organic Field‐Effect Transistors based on High‐Mobility Semiconducting Blends for High‐Frequency Operation. Heeney Group. [Link]
-
Conboy, J. C., Olson, E. J. C., Adams, D. M., Kerimo, J., Zaban, A., Gregg, B. A., & Barbara, P. F. (1998). Impact of Solvent Vapor Annealing on the Morphology and Photophysics of Molecular Semiconductor Thin Films. Scilit. [Link]
-
(2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. ResearchGate. [Link]
-
Al-Hardan, N. H., Jassim, M. A., & Abdullah, M. J. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. MDPI. [Link]
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- 5. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
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preventing degradation of 2,7-Dimethoxy-9h-carbazole during synthesis and storage
Welcome to the Technical Support Center for 2,7-Dimethoxy-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and storage of this versatile carbazole derivative. Our goal is to ensure the integrity and stability of your compound throughout your experimental workflow.
Introduction
This compound is a valuable building block in the fields of organic electronics and pharmaceutical research, prized for its unique photophysical and electronic properties.[1][2] However, like many functionalized aromatic compounds, it is susceptible to degradation during synthesis and storage, which can significantly impact experimental outcomes. This guide provides practical, field-proven insights to help you mitigate these challenges.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My reaction mixture is turning a dark color during the synthesis of this compound. What is causing this and how can I prevent it?
Answer:
Darkening of the reaction mixture is a common indicator of oxidative degradation. The electron-rich nature of the carbazole core, further enhanced by the two electron-donating methoxy groups, makes it susceptible to oxidation, especially at elevated temperatures and in the presence of air.
Causality: The primary degradation pathway is likely the formation of carbazole radical cations, which can then undergo further reactions, such as dimerization or polymerization, leading to highly colored impurities.[3] The presence of residual oxidizing agents or metal catalysts from preceding steps can also catalyze this degradation.
Preventative Measures:
-
Inert Atmosphere: Conduct all reactions under a rigorously inert atmosphere (e.g., high-purity argon or nitrogen). This is the most critical step in preventing oxidation.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Temperature Control: Avoid excessive heating. If the synthesis allows, use the lowest effective temperature to minimize thermal decomposition and oxidation.
-
Antioxidant Additives: In some cases, the addition of a small amount of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction or purification solvents can help to scavenge free radicals and prevent oxidation.
Question 2: I am observing multiple spots on my TLC analysis of the crude product, even after a seemingly successful reaction. What are the likely side products?
Answer:
The formation of multiple byproducts is often dependent on the synthetic route chosen. Common methods for carbazole synthesis include the Ullmann condensation, Cadogan reaction, and Suzuki coupling, each with its own potential for side reactions.
-
Ullmann Condensation: This copper-catalyzed reaction often requires high temperatures, which can lead to thermal degradation and the formation of homocoupled products from the starting materials.[4]
-
Cadogan Reaction: This reductive cyclization of a nitro-biaryl precursor can sometimes result in incomplete reduction or the formation of other heterocyclic byproducts.[5][6]
-
Suzuki Coupling: While generally high-yielding, this palladium-catalyzed cross-coupling can be complicated by the homocoupling of the boronic acid starting material, as well as deboronation.
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as catalyst loading, ligand, base, solvent, and temperature to favor the desired product formation.
-
Purification Strategy: A multi-step purification process may be necessary. Column chromatography on silica gel is a common first step. If byproducts are difficult to separate, consider recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to obtain a highly pure product.
Question 3: My purified this compound shows signs of degradation after a short period, even when stored. How can I improve its stability?
Answer:
Post-purification degradation is often due to exposure to light, air, or residual acidic/basic impurities from the purification process.
Mitigation Strategies:
-
Thorough Purification: Ensure all traces of acidic or basic reagents from the synthesis or chromatography are removed. A final wash of the organic solution with neutral water and brine before drying can be beneficial.
-
Proper Storage: As detailed in the storage section below, stringent storage conditions are paramount for maintaining the purity of this compound.
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and connect it to the Schlenk line via a gas inlet adapter.
-
Inerting the System: Evacuate the apparatus using the vacuum line of the Schlenk manifold and then backfill with a positive pressure of inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen and moisture.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Liquid reagents should be added via a syringe through a rubber septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[7] The use of an amber vial or a container wrapped in aluminum foil is recommended to protect it from light. For optimal protection, store inside a glovebox with a low oxygen and moisture environment. If a glovebox is not available, storing in a sealed container with a desiccant, which has been flushed with an inert gas, is a viable alternative.
Q2: Is this compound sensitive to light?
A2: Yes. Carbazole derivatives can be susceptible to photodegradation.[8][9] Exposure to UV or even ambient light can lead to the formation of radicals and subsequent decomposition. It is crucial to handle and store the compound with protection from light.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is an excellent method for quantifying purity and detecting non-volatile impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q4: Can I handle this compound on the benchtop for short periods?
A4: While brief exposure to the atmosphere for weighing or preparing solutions may be unavoidable in some labs, it is strongly discouraged. The compound's sensitivity to oxygen means that even short exposures can initiate degradation. If you must handle it outside of an inert atmosphere, do so quickly and minimize the exposure time. For any work involving extended periods, an inert atmosphere glovebox or Schlenk line techniques are essential.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Temperature | Cool (Room temperature or below) | Slows down potential degradation reactions. |
| Light | In the dark (Amber vial/foil) | Prevents photodegradation.[8] |
| Moisture | Dry (Sealed container with desiccant) | Prevents hydrolysis and other moisture-induced degradation. |
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- Henton, D. R., McCreery, R. A., & Swenton, J. S. (n.d.). Anodic oxidation of 1,4-dimethoxy aromatic compounds. A facile route to functionalized quinone bisketals. The Journal of Organic Chemistry.
- Electrochemical oxidation of aromatic ethers. Part 6. Oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4. (n.d.).
-
Bjørsvik, H.-R., Occhipinti, G., Gambarotti, C., Cerasino, L., & Jensen, V. R. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. [Link]
- Oxidation of substituted aromatic compounds by peroxydisulphate. Homolytic benzylation and oxidative coupling reaction. (n.d.). Canadian Science Publishing.
- A general scheme on Cadogan cyclization. | Download Scientific Diagram. (n.d.).
-
Wang, C., et al. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC. [Link]
-
Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]
- Supplementary Inform
- On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (n.d.).
-
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]
-
Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH. [Link]
- Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University House of Expertise.
- ChemInform Abstract: Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. (n.d.).
- SAFETY D
- Photodegradation of methoxy substituted curcuminoids. (n.d.). SciSpace.
- Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. (n.d.).
-
“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications. [Link]
-
This compound. (n.d.). Luminix Health. [Link]
- PHOTOSUBSTITUTION REACTIONS OF AROM
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
- Modified Methods for the Synthesis of Carbazole from Phenothiazine. (n.d.).
- (PDF) Photodegradation of Methoxy Substituted Curcuminoids. (n.d.).
-
Kanchani, J., & Subha, M. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
- Synthesis of Diindolocarbazoles by Cadogan Reaction: Route to Ladder Oligo(p-aniline)s. (n.d.).
- Oxidation of Aromatic Compounds : Russian Journal of Organic Chemistry. (n.d.). Ovid.
- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive M
- Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. (n.d.).
- Fig. S1 1 H NMR of 3,6-dimethoxy-9H-carbazole. (n.d.).
- (PDF) Synthesis of new 9H-Carbazole derivatives. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
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- 5. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
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- 8. Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 61822-18-2 | LCA82218 [biosynth.com]
Technical Support Center: Optimizing Hole Transport Layer (HTL) Thickness in Solar Cells
Welcome to the technical support center for researchers and scientists dedicated to advancing solar cell technology. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) focused on one of the most critical parameters in device fabrication: the thickness of the hole transport layer (HTL). Incorrect HTL thickness can lead to a cascade of performance issues, from diminished voltage to increased resistive losses. This document is designed to help you diagnose these problems, understand their root causes, and implement effective solutions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions regarding HTL thickness and its impact on solar cell performance.
Q1: Why is HTL thickness a critical parameter for solar cell efficiency?
A1: The HTL plays a dual role: it must efficiently extract positive charge carriers (holes) from the light-absorbing layer (e.g., perovskite or organic blend) and transport them to the anode, while simultaneously blocking electrons to prevent recombination.[1][2] The thickness of this layer governs a delicate balance:
-
Too Thin: An HTL that is too thin may not form a continuous, uniform film. This can lead to pinholes and incomplete coverage of the active layer.[3][4] These defects create direct contact between the active layer and the anode, causing electrical shorts (low shunt resistance) and pathways for moisture ingress, which severely degrades device performance and stability.[3] A very thin layer may also be insufficient to prevent electron leakage to the anode, increasing recombination and lowering the open-circuit voltage (VOC).[5]
-
Too Thick: An excessively thick HTL increases the path length for hole transport. Since most HTL materials have some level of electrical resistance, a thicker layer will increase the device's overall series resistance (Rs).[6][7] This increased resistance leads to greater resistive power loss, which manifests as a significant reduction in the fill factor (FF) and, consequently, the power conversion efficiency (PCE).[7][8]
Q2: What are the first symptoms I should look for in my J-V curve if I suspect a non-optimal HTL thickness?
A2: The current-voltage (J-V) curve is your primary diagnostic tool. Here’s what to look for:
-
Low Fill Factor (FF): This is the most common symptom of an HTL that is too thick. The J-V curve will appear more "rounded" or less square. This is a direct consequence of high series resistance (Rs).[7][8]
-
Low Open-Circuit Voltage (VOC): This can indicate an HTL that is too thin and has pinholes, leading to recombination pathways and current leakage.[4][5][9]
-
Low Short-Circuit Current (JSC): While less directly impacted than FF and VOC, JSC can be affected if the HTL is extremely thick and begins to absorb a significant amount of incident light before it reaches the active layer, or if poor morphology from incorrect thickness hinders charge extraction.
-
"S-shaped" J-V Curve: This distortion often points to a charge extraction barrier at the HTL/perovskite interface, which can be exacerbated by incorrect HTL thickness or poor energy level alignment.[6]
Q3: How does the optimal HTL thickness vary for different materials (e.g., PEDOT:PSS vs. Spiro-OMeTAD vs. NiOx)?
A3: The optimal thickness is highly material-dependent, influenced by factors like hole mobility, conductivity, and film-forming properties.
-
PEDOT:PSS: Typically used in thinner layers (30-50 nm). Its high conductivity means that series resistance is less of a concern, but its acidic nature can corrode the transparent conductive oxide (TCO) if not processed correctly. The primary challenge is achieving a smooth, pinhole-free layer.
-
Spiro-OMeTAD: This is a very common organic HTL, often used in thicknesses ranging from 50 to 200 nm. Its lower intrinsic hole mobility makes it more sensitive to thickness-induced series resistance compared to PEDOT:PSS.[1] Pinholes are a known issue with spin-coated Spiro-OMeTAD, which can compromise the perovskite layer.[3]
-
NiOx (Nickel Oxide): As an inorganic material, NiOx offers excellent stability. Optimal thicknesses are often in the 20-70 nm range. Thinner layers are generally preferred to ensure good optical transparency and low series resistance. However, very thin layers (<20 nm) may lead to incomplete coverage and reduced device performance.[10] The key challenge is often ensuring proper energy level alignment with the perovskite to avoid VOC losses from interfacial recombination.[11][12]
Q4: Can I use simulation software to predict the optimal HTL thickness?
A4: Yes, device simulation software like SCAPS-1D is a powerful tool for predicting the influence of layer thickness on solar cell performance.[13][14] By inputting the optical and electrical properties of your materials (e.g., bandgap, mobility, doping concentration), you can run simulations that vary the HTL thickness and observe the predicted impact on JSC, VOC, FF, and PCE. This allows you to narrow down the experimental range, saving time and resources. However, simulations assume ideal, uniform layers and may not fully capture real-world complexities like pinholes or surface roughness. Experimental validation is always necessary.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common problems encountered during HTL optimization.
Guide 1: Issue - Low Fill Factor (FF) and High Series Resistance (Rs)
Symptoms:
-
The J-V curve appears "slumped" or has a shallow slope near VOC.
-
Calculated FF is significantly lower than literature values for your device architecture.
-
Series resistance, extracted from the J-V curve, is high (>10 Ω·cm²).
Primary Suspect: HTL is too thick.
Causality: A thicker HTL increases the path length for holes to travel to the anode. The inherent resistivity of the HTL material leads to a cumulative increase in series resistance, causing significant voltage (and power) loss, which directly reduces the fill factor.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Fill Factor (FF).
Experimental Protocol: Reducing HTL Thickness (Spin-Coating)
-
Baseline: Fabricate a set of devices using your current, problematic recipe.
-
Method 1 (Increase Spin Speed):
-
Prepare your standard HTL precursor solution (e.g., Spiro-OMeTAD in chlorobenzene).
-
Create 3-4 experimental groups, increasing the final spin-coating speed for each group (e.g., 3000 rpm, 4000 rpm, 5000 rpm, 6000 rpm). Keep the spin time constant (e.g., 30 seconds).
-
Complete device fabrication and measure J-V performance.
-
-
Method 2 (Dilute Solution):
-
Prepare your standard HTL precursor solution.
-
Create 3-4 experimental groups, diluting the solution for each group with the same solvent (e.g., 100% concentration, 75%, 50%).
-
Spin-coat all groups at a constant speed (e.g., 4000 rpm).
-
Complete fabrication and measure J-V performance.
-
-
Analysis: Compare the FF and Rs of the experimental groups to your baseline. A clear trend of increasing FF with higher spin speeds or greater dilution confirms the initial diagnosis.
Guide 2: Issue - Low Open-Circuit Voltage (VOC) and Low Shunt Resistance (Rsh)
Symptoms:
-
VOC is significantly lower than expected for the perovskite's bandgap.
-
The J-V curve shows a steep slope near JSC, indicating a low shunt resistance (high leakage current).
-
Poor device-to-device reproducibility.
Primary Suspect: HTL is too thin, leading to pinholes and incomplete coverage.
Causality: Pinholes in the HTL create direct pathways between the electron-rich perovskite layer (or ETL) and the hole-collecting anode.[4] This acts as a short circuit, allowing current to leak through the device, which drastically reduces the shunt resistance. This leakage provides a non-radiative recombination pathway for charge carriers, which is a primary cause of VOC loss.[5][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Open-Circuit Voltage (Voc).
Experimental Protocol: Verifying and Improving HTL Film Quality
-
Increase Thickness:
-
Follow the inverse of the protocol in Guide 1. Fabricate device groups with lower spin-coating speeds (e.g., 3000 rpm, 2000 rpm, 1000 rpm) or more concentrated precursor solutions.
-
Measure J-V curves and look for a systematic increase in VOC and Rsh.
-
-
Characterize Film Morphology (on a separate substrate):
-
Atomic Force Microscopy (AFM): This is the most direct way to visualize pinholes.
-
Prepare a sample by spin-coating your HTL onto a substrate identical to your device (e.g., Perovskite/ITO/Glass).
-
Acquire AFM topographic images over several areas (e.g., 5x5 µm).
-
Analyze the images for deep, sharp depressions that indicate pinholes. Compare the morphology of films made with different spin speeds.[15][16][17] Thicker, more uniform films should show fewer pinholes.
-
-
Profilometry: To confirm the physical thickness change.
-
Data Presentation: Expected Impact of HTL Thickness on Performance
| HTL Thickness | Series Resistance (Rs) | Shunt Resistance (Rsh) | Open-Circuit Voltage (VOC) | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Primary Limiting Factor |
| Too Thin (<20 nm) | Low | Very Low | Low | Low-Moderate | Low | Shunting / Recombination |
| Optimal (e.g., 40-80 nm) | Low | High | High | High | High | Balanced Performance |
| Too Thick (>150 nm) | High | High | High | Low | Low | Resistive Losses |
Note: Optimal thickness range is material and device dependent.
Section 3: Protocols for Key Experiments
Protocol 1: Standard Operating Procedure for Spin-Coating a Spiro-OMeTAD HTL
This protocol is a representative example and may require optimization for your specific perovskite and cleanroom environment.
Materials & Reagents:
-
Spiro-OMeTAD powder
-
Chlorobenzene (anhydrous)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile)
-
4-tert-Butylpyridine (tBP)
-
Substrates with perovskite layer, pre-heated to desired temperature if required.
Procedure:
-
Solution Preparation (in an inert atmosphere, e.g., glovebox):
-
Prepare a stock solution of Spiro-OMeTAD in chlorobenzene (e.g., 72.3 mg/mL). Stir on a hotplate at ~70°C for at least 1 hour to ensure full dissolution.
-
Allow the solution to cool to room temperature.
-
Just before use, add the dopants. For every 1 mL of Spiro-OMeTAD solution, add:
-
28.8 µL of tBP.
-
17.5 µL of Li-TFSI solution.
-
-
Vortex the final solution for ~10 seconds. Filter through a 0.2 µm PTFE syringe filter.
-
-
Deposition:
-
Immediately transfer the perovskite-coated substrate to the spin coater.
-
Dispense a sufficient amount of the doped Spiro-OMeTAD solution to cover the entire substrate surface (e.g., 50-100 µL).
-
Spin-coat according to your optimized parameters. A common starting point is a two-step program:
-
Step 1: 1000 rpm for 10 seconds (for spreading).
-
Step 2: 4000 rpm for 30 seconds (for thinning).
-
-
-
Oxidation:
-
Remove the substrate from the spin coater.
-
Store the films in a desiccator or a dry air environment in the dark for at least 12 hours to allow for oxidation, which is necessary to achieve high conductivity.
-
-
Final Steps:
-
Proceed with the deposition of the top metal contact (e.g., by thermal evaporation).
-
Protocol 2: Thickness Measurement using Stylus Profilometry
-
Sample Preparation:
-
Deposit the HTL film on a representative substrate (e.g., ITO/glass).
-
Use a very sharp, clean razor blade or a diamond scribe to make a clean scratch in the film. The scratch must fully penetrate the HTL and expose the underlying layer. A single, straight line is ideal.
-
-
Instrument Setup:
-
Place the sample on the profilometer stage and secure it.
-
Using the instrument's optical microscope, locate the scratch. Focus on the edge of the scratch.
-
-
Measurement:
-
Position the stylus on one side of the scratch, on the un-scratched HTL film.
-
Initiate the scan. The stylus will move across the scratch, dropping down to the substrate level and then rising back up onto the film.
-
The software will generate a profile of the surface topography.
-
-
Data Analysis:
-
The software will automatically or manually allow you to place cursors on the film surface and the exposed substrate surface.
-
The vertical distance between these two levels is the film thickness.
-
Repeat the measurement at several points along the scratch to ensure consistency and obtain an average thickness.[18][19]
-
References
- Project report: Production and characterization of spin coated cellulose based, PM6:Y6, PM6:Y6: PyDMA solar cells. (n.d.).
-
Study the Effect of Thickness on the Performance of PM6:Y6 Organic Solar Using SCAPS Simulation. (n.d.). Scirp.org. [Link]
-
Pinholes are pitfalls for high performance solar cells. (2015, January 30). EurekAlert!. [Link]
-
How to reduce the series resistance and increase the shunt resistance of organic solar cell? (2020, August 20). ResearchGate. [Link]
- The Performance Improvement of Using Hole Transport Layer with Lithium and Cobalt for Inverted Planar Perovskite Solar Cell. (n.d.). MDPI.
-
AFM data and micrographs of PEDOT:PSS films spin coated on planar... (n.d.). ResearchGate. [Link]
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a) Effect of HTL thickness on PEC and (b) effect of HTL thickness on Fill factor(c) Effect of HTL thickness on Jsc and 2(d) Effect of HTL thickness on Voc … (n.d.). ResearchGate. [Link]
-
AFM topographic 3D images of PEDOT:PSS films, prepared by spin coating... (n.d.). ResearchGate. [Link]
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Pinhole induced efficiency variation in perovskite solar cells. (n.d.). ResearchGate. [Link]
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Significance of the direct relation between the fill factor and hole transport layer thickness in perovskite-based solar cells for green energies. (2025, September 17). PubMed Central. [Link]
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What caused the perovskite solar cell to have a low Voc? (2017, March 3). ResearchGate. [Link]
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Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2024, May 24). RSC Publishing. [Link]
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Understanding and Mitigating the Degradation of Perovskite Solar Cells Based on a Nickel Oxide Hole Transport Material during Damp Heat Testing. (2023, May 31). ACS Publications. [Link]
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Overcoming the Open-Circuit Voltage Losses in Narrow Bandgap Perovskites for All-Perovskite Tandem Solar Cells. (n.d.). ACS Publications. [Link]
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NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility. (n.d.). PubMed Central. [Link]
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(PDF) On the VOC loss in NiO-based inverted metal halide perovskite solar cells. (n.d.). ResearchGate. [Link]
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Series Resistance. (n.d.). PVEducation.org. [Link]
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Investigation and analysis of series and shunt resistance ratio for efficiency enhancement in CZTS solar cells with different HTL layers. (2025, September 7). ResearchGate. [Link]
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Validation & Comparative
A Head-to-Head Comparison: 2,7-Dimethoxy-9H-carbazole versus Spiro-OMeTAD as Hole Transport Materials in Perovskite Solar Cells
A Senior Application Scientist's Guide to a Promising Alternative in Photovoltaics
The quest for stable, efficient, and cost-effective perovskite solar cells (PSCs) has placed a significant focus on the optimization of each component within the device architecture. The hole transport material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, directly impacting the power conversion efficiency (PCE), stability, and overall cost of the solar cell. For years, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9-9'-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard HTM, enabling record-breaking efficiencies.[1] However, its widespread commercialization is hampered by a multi-step, low-yield synthesis process that results in high costs, as well as its relatively low intrinsic hole mobility and stability issues that necessitate the use of performance-enhancing, yet potentially detrimental, additives.[2][3]
This has fueled an intensive search for alternative HTMs. Among the most promising candidates are molecules based on the carbazole scaffold.[4] Carbazole derivatives are attractive due to their excellent hole-transporting properties, high thermal stability, and importantly, their facile and low-cost synthesis.[5][6] This guide provides an in-depth, objective comparison between the benchmark spiro-OMeTAD and a specific, promising carbazole derivative, 2,7-dimethoxy-9H-carbazole, providing researchers and material scientists with the experimental data and foundational understanding needed to evaluate its potential.
Molecular Architecture and Intrinsic Properties: A Tale of Two Molecules
The fundamental performance of an HTM is rooted in its molecular structure, which dictates its electronic and physical properties.
Spiro-OMeTAD features a unique spirobifluorene core, where two fluorene units are linked by a single tetrahedral carbon atom. This orthogonal arrangement is designed to prevent π-π stacking, which enhances solubility and promotes the formation of amorphous films.[2] However, this same structure contributes to its low intrinsic hole mobility (in the range of 10⁻⁵ cm² V⁻¹ s⁻¹).[2]
This compound , in contrast, possesses a simpler, planar carbazole core. The methoxy groups (-OCH₃) at the 2 and 7 positions are electron-donating, which helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the perovskite layer.[5] The inherent properties of the carbazole unit itself offer excellent thermal and chemical stability.[5]
dot graphdot { graph [layout="neato", overlap="false", splines="true", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} } Caption: Chemical structures of spiro-OMeTAD and this compound.
A direct comparison of their core properties reveals the trade-offs and potential advantages of the carbazole-based alternative.
| Property | Spiro-OMeTAD | This compound & Derivatives | Significance for PSC Performance |
| HOMO Energy Level | ~ -5.22 eV | ~ -5.0 to -5.4 eV | Must align with the perovskite's valence band for efficient hole extraction. |
| Hole Mobility (μh) | ~10⁻⁵ cm² V⁻¹ s⁻¹ (undoped) | Can be comparable or higher than spiro-OMeTAD | Higher mobility facilitates faster charge transport, reducing recombination losses. |
| Glass Transition (Tg) | ~125 °C[2] | Often > 130 °C | A high Tg indicates good morphological stability at elevated temperatures. |
| Synthesis | Multi-step, complex, low yield | Fewer steps, simpler, higher yield | Directly impacts material cost and scalability. |
| Cost | High | Significantly lower[7] | A critical factor for commercial viability. |
Performance in Perovskite Solar Cells
While intrinsic properties are revealing, the ultimate test of an HTM is its performance within a complete solar cell device. The data below is a synthesis of typical results reported in the literature for n-i-p planar PSC architectures.
dot graphdot { graph [rankdir="TB", bgcolor="#F1F3F4", splines="ortho"]; node [shape="box", style="filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize="10", color="#34A853", arrowhead="normal", penwidth="2"];
} } Caption: Typical n-i-p device architecture for a perovskite solar cell.
The following table summarizes typical performance metrics. It is crucial to note that direct comparisons can be challenging as performance is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.
| Photovoltaic Parameter | Spiro-OMeTAD (Doped) | Carbazole-based HTMs (Doped) |
| Power Conversion Efficiency (PCE) | ~17 - 22%+[4] | ~15 - 22%+[8][9] |
| Open-Circuit Voltage (VOC) | ~1.0 - 1.15 V[4] | ~1.0 - 1.12 V |
| Short-Circuit Current (JSC) | ~22 - 25 mA/cm²[4] | ~21 - 24 mA/cm² |
| Fill Factor (FF) | ~70 - 80%[4] | ~70 - 82% |
As the data indicates, optimized carbazole-based HTMs can achieve performance that is highly competitive with, and sometimes even surpasses, the spiro-OMeTAD standard.[9] This demonstrates that the simpler molecular structure does not inherently limit the device's efficiency. In fact, the favorable energy level alignment and potentially higher mobility of certain carbazole derivatives can lead to improved charge extraction and reduced recombination, boosting the fill factor and overall PCE.[10]
Stability and Cost: The Commercialization Bottleneck
Beyond raw efficiency, long-term stability and production cost are the most significant hurdles for the commercialization of perovskite technology.
Stability: The Achilles' heel of spiro-OMeTAD is not just the molecule itself, but the additives required to make it performant. Lithium salts (like Li-TFSI) are hygroscopic, meaning they attract water, which is a primary degradation agent for perovskite films.[1] Carbazole derivatives often exhibit greater intrinsic thermal stability.[11] Furthermore, the strong hydrophobicity of the carbazole moiety can help protect the underlying perovskite layer from moisture ingress, leading to devices with enhanced operational stability even without encapsulation.[12]
Cost Analysis: The synthesis of spiro-OMeTAD is a complex, multi-step process involving expensive starting materials and purification methods. In contrast, many high-performing carbazole-based HTMs can be synthesized in two or three steps from readily available, low-cost commercial precursors.[6] Some analyses suggest that carbazole-based HTMs can be produced at a fraction of the cost of spiro-OMeTAD, potentially reducing it by as much as 90%.[7]
dot graphdot { graph [rankdir="LR", bgcolor="#F1F3F4", splines="ortho"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} } Caption: A simplified comparison of the synthesis and cost workflow.
Experimental Protocols
To ensure a fair and reproducible comparison, standardized experimental procedures are critical.
Synthesis of this compound
Causality: This procedure follows a common pathway for functionalizing the carbazole core. The initial bromination provides reactive sites, and a subsequent reaction, often a copper-catalyzed methoxylation, introduces the methoxy groups.
-
Bromination of Carbazole: Dissolve carbazole and N-Bromosuccinimide (NBS) in a solvent like DMF. Cool the reaction to 0°C or lower. Allow the reaction to proceed for several hours while monitoring via TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the resulting 2,7-dibromo-9H-carbazole using column chromatography.
-
Methoxylation: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the 2,7-dibromo-9H-carbazole, a copper catalyst (like CuI), a ligand, and sodium methoxide in a suitable solvent (e.g., DMF/Methanol).[13]
-
Heating and Isolation: Heat the reaction mixture (e.g., to 80-100°C) for 12-24 hours. After cooling, perform an aqueous work-up and extract the final product.
-
Final Purification: Purify the crude this compound by column chromatography or recrystallization to obtain a high-purity final product.
Fabrication of n-i-p Perovskite Solar Cells
Causality: This protocol describes a typical "regular" n-i-p architecture. Each layer is deposited sequentially, with the material properties and thickness of each layer being critical for achieving optimal charge generation, separation, and transport.
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ blocking layer by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer. Sinter the substrates at high temperature (e.g., 500°C).
-
Perovskite Layer Deposition: Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the ETL. Use an anti-solvent (like chlorobenzene) dripping technique during the spin-coating to induce rapid crystallization. Anneal the films on a hotplate (e.g., at 100-150°C).
-
Hole Transport Layer (HTM) Deposition:
-
Prepare the HTM solution. For spiro-OMeTAD , dissolve it in chlorobenzene and add dopants like Li-TFSI and 4-tert-butylpyridine (tBP).
-
For This compound , prepare a similar solution, which may also require dopants for optimal performance.
-
Spin-coat the HTM solution on top of the perovskite layer.[14]
-
-
Electrode Deposition: Deposit the top metal contact (typically 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.[14]
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²).[14]
Concluding Remarks
While spiro-OMeTAD has undeniably been instrumental in advancing perovskite solar cell technology, its drawbacks in terms of cost and stability are significant barriers to large-scale deployment. Carbazole-based HTMs, exemplified by derivatives like this compound, have emerged as a highly compelling class of alternatives. They offer the potential for:
-
Competitive or Superior Efficiency: Demonstrating that high performance is not exclusive to complex spiro-type molecules.
-
Enhanced Stability: Offering better intrinsic thermal stability and hydrophobicity, which can translate to longer device lifetimes.
-
Drastically Reduced Cost: Leveraging simpler, more scalable synthetic routes.
The continued exploration and molecular engineering of carbazole-based structures represent a critical research direction. By fine-tuning their energy levels, charge mobility, and film-forming properties, these materials are poised to replace the incumbent standard and pave the way for the commercial realization of efficient, stable, and low-cost perovskite solar cells.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Spiro-OMeTAD: A High-Performance Hole Transport Material for Advanced Organic Electronics and Solar Cells.
- Xie, G., et al. (2024). Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. RSC Publishing.
- (2025). Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. ResearchGate.
- Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. RSC Publishing.
- (2022). What are the most important properties a hole transfer material should have in order to make a good Perovskite solar cell?. ResearchGate.
- (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr.
- (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport Materials. Benchchem.
- 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications (RSC Publishing).
- Cyclization of methoxy groups on spiro-type hole transporting materials for efficient and stable perovskite solar cells. Request PDF - ResearchGate.
- (2024). Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance.
- (2025). Carbazole Based Hole Transporting Materials For Solid State Dssc : Role Of The Methoxy Groups. Request PDF - ResearchGate.
- (2025). Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. Request PDF - ResearchGate.
- Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. DOI.
- (2024). Fused Carbazole‐based Self‐Assembled Monolayers Enable Efficient Perovskite Solar Cells and Perovskite Light‐Emitting Diodes. Request PDF - ResearchGate.
- Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. Journal of Materials Chemistry C (RSC Publishing).
- Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. Request PDF - ResearchGate.
- (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials - ACS Publications.
- Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry.
- Carbazole-Based Organic Dyes for Solar Cells.
- (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate.
- Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
- Carbazole-Based Organic Dyes for Solar Cells. Request PDF - ResearchGate.
- Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. Request PDF - ResearchGate.
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electrochemical comparison of 2,7- and 3,6-substituted carbazole polymers
An Electrochemical Comparison of 2,7- and 3,6-Substituted Carbazole Polymers: A Guide for Researchers
Carbazole-based conjugated polymers have garnered significant attention in the field of organic electronics due to their excellent charge-transporting properties, high thermal stability, and tunable optoelectronic characteristics.[1] These materials are integral components in a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] The performance of these devices is intrinsically linked to the electrochemical properties of the constituent polymers, which are, in turn, dictated by their molecular structure. A crucial aspect of this structure-property relationship in polycarbazoles is the substitution pattern of the carbazole monomer unit. The two most common linkage positions, 2,7- and 3,6-, result in polymers with distinct electronic and electrochemical behaviors.
This guide provides an in-depth comparative analysis of the electrochemical properties of 2,7- and 3,6-substituted carbazole polymers. We will explore the fundamental structural differences that give rise to their varying electrochemical characteristics, present supporting experimental data, and provide detailed protocols for their synthesis and characterization. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and selection of carbazole-based polymers for their specific applications.
The Decisive Role of Linkage: Structural and Electronic Divergence
The electrochemical behavior of a conjugated polymer is fundamentally governed by the extent of π-electron delocalization along its backbone. In carbazole-based polymers, the choice of linkage points on the carbazole ring has a profound impact on this delocalization.
3,6-Substitution: Linkage at the 3 and 6 positions of the carbazole unit results in a polymer chain where the conjugation pathway is somewhat interrupted by the nitrogen atom. While the nitrogen atom is part of the aromatic system, the primary conjugation is through the biphenyl-like structure. This can lead to a shorter effective conjugation length in some cases.[4]
2,7-Substitution: In contrast, 2,7-linkage creates a more linear and extended conjugation pathway that directly involves the π-system of the entire carbazole unit, including the nitrogen atom's lone pair of electrons, in a more effective manner. This generally leads to a more delocalized electronic structure compared to the 3,6-isomers.[5]
A Head-to-Head Electrochemical Comparison
The structural differences outlined above manifest in distinct electrochemical properties for 2,7- and 3,6-substituted carbazole polymers.
Redox Behavior and Energy Levels
Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of these polymers and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Generally, 3,6-linked carbazole polymers exhibit lower onset oxidation potentials compared to their 2,7-linked counterparts.[5][6] This suggests that the HOMO level of 3,6-isomers is higher in energy, making them easier to oxidize. This can be attributed to the more efficient electron-donating capability of the nitrogen atoms in the 3,6-configuration.[6]
Conversely, 2,7-linked carbazole polymers often display a deeper HOMO level (a higher oxidation potential).[5] This is a consequence of the more extended and effective conjugation along the polymer backbone, which stabilizes the HOMO level. A deeper HOMO level can be advantageous in certain applications, such as in perovskite solar cells, where it can lead to a better energy level alignment with the perovskite layer and a higher open-circuit voltage.[5]
Conductivity and Charge Transport
The more linear and extended conjugation of 2,7-linked carbazole polymers generally translates to higher hole mobilities .[5] The enhanced π-electron delocalization facilitates intramolecular and intermolecular charge hopping, which is crucial for efficient charge transport in electronic devices. For instance, in a comparative study of hole-transporting materials for perovskite solar cells, the 2,7-linked carbazole-EDOT copolymer exhibited a higher hole mobility than its 3,6-linked analogue.[5]
The conductivity of these polymers can be further tuned by introducing electron-withdrawing or electron-donating substituents on the carbazole nitrogen or the aromatic backbone. For example, the presence of a strong electron-withdrawing substituent on the nitrogen atom of a poly(N-octyl-2,7-carbazolediyl) was found to increase the conductivity by three orders of magnitude.[4]
Data Summary
The following table summarizes the key electrochemical and physical properties of representative 2,7- and 3,6-substituted carbazole polymers from the literature.
| Polymer | Linkage | Onset Oxidation Potential (Eox,onset) vs. Ag/Ag+ [V] | HOMO Level [eV] | Optical Bandgap (Egopt) [eV] | Hole Mobility (μh) [cm2 V-1 s-1] | Reference |
| 3,6-Cbz-EDOT | 3,6 | 0.38 | -5.09 | 2.58 | 3.5 x 10-5 | [5][6] |
| 2,7-Cbz-EDOT | 2,7 | 0.50 | -5.21 | 2.31 | 5.1 x 10-5 | [5][6] |
| P(3,6-Cbz-E)-HW | 3,6 | - | - | - | - | [5] |
| P(2,7-Cbz-E)-HW | 2,7 | - | - | - | - | [5] |
Note: The values presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Implications for Device Performance
The distinct electrochemical properties of 2,7- and 3,6-substituted carbazole polymers have a direct impact on their performance in electronic devices.
In organic photovoltaics , the deeper HOMO level of 2,7-linked polymers can lead to a better match with the valence band of the perovskite layer, resulting in higher power conversion efficiencies (PCEs).[5] A device based on 2,7-Cbz-EDOT showed a PCE of 4.47%, which was higher than that of the device based on 3,6-Cbz-EDOT.[5]
In organic light-emitting diodes , the choice of linkage can influence the color purity and efficiency of the device. The wider bandgap of some 3,6-linked polymers can be beneficial for achieving deep blue emission.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a key carbazole monomer and the electrochemical characterization of a polymer thin film.
Synthesis of 3,6-Dibromo-9-octylcarbazole
This protocol describes the N-alkylation of carbazole followed by bromination to yield a versatile monomer for polymerization.
Materials:
-
Carbazole
-
1-Bromooctane
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation of Carbazole:
-
To a solution of carbazole (10.0 g, 59.8 mmol) in DMF (100 mL), add powdered KOH (5.03 g, 89.7 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromooctane (12.7 g, 65.8 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice water (500 mL) and extract with chloroform (3 x 100 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 9-octylcarbazole.
-
-
Bromination of 9-Octylcarbazole:
-
Dissolve 9-octylcarbazole (10.0 g, 35.8 mmol) in chloroform (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (13.3 g, 74.8 mmol) in chloroform (50 mL) to the cooled solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 3,6-dibromo-9-octylcarbazole as a white solid.
-
Polymerization via Suzuki Coupling
This is a general protocol for the synthesis of a carbazole-based polymer using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
3,6-Dibromo-9-octylcarbazole
-
A suitable bis(boronic acid) or bis(boronic ester) comonomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Toluene
-
Ethanol
-
2 M aqueous solution of potassium carbonate (K2CO3)
Procedure:
-
In a round-bottom flask, combine 3,6-dibromo-9-octylcarbazole (1.0 g, 2.29 mmol), the bis(boronic acid/ester) comonomer (1.0 equivalent), and Pd(PPh3)4 (5 mol%).
-
Add a mixture of toluene (40 mL), ethanol (10 mL), and a 2 M aqueous solution of K2CO3 (10 mL).
-
Degas the mixture with argon for 30 minutes.
-
Heat the reaction mixture to reflux and stir for 48 hours under an argon atmosphere.
-
After cooling to room temperature, add water and extract with chloroform.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and precipitate the polymer by adding it to a large volume of methanol.
-
Filter and dry the polymer product under vacuum.
Electrochemical Characterization by Cyclic Voltammetry
This protocol outlines the procedure for characterizing the redox properties of a polymer thin film.
Materials and Equipment:
-
Polymer thin film on a conductive substrate (e.g., ITO glass) as the working electrode
-
Platinum wire or foil as the counter electrode
-
Ag/AgCl or Ag/Ag+ as the reference electrode
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (ACN))
-
Potentiostat
-
Electrochemical cell
Procedure:
-
Electrode Preparation:
-
Thoroughly clean the working electrode (e.g., by sonicating in a series of solvents).
-
Deposit a thin film of the carbazole polymer onto the working electrode surface using a suitable method like spin-coating or drop-casting.
-
Dry the film under vacuum to remove any residual solvent.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polymer-coated working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.
-
Fill the cell with the electrolyte solution. Rationale: A supporting electrolyte like TBAPF6 is necessary to ensure sufficient ionic conductivity of the solution. Anhydrous and deoxygenated solvent is crucial to avoid side reactions with water or oxygen, which can interfere with the measurement.
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters:
-
Potential Range: A typical starting range is from the open-circuit potential to a potential sufficiently positive to observe the oxidation of the polymer, and then sweeping to a negative potential to observe reduction. The range should be adjusted to encompass the redox peaks of interest without causing irreversible degradation of the polymer or solvent.
-
Scan Rate: A typical scan rate is 50-100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the redox processes. Rationale: A slower scan rate allows for more complete diffusion of ions to and from the polymer film, resulting in better-defined peaks for reversible processes.
-
-
Run the cyclic voltammogram for several cycles until a stable and reproducible trace is obtained.
-
-
Data Analysis:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram. These are the potentials at which the current begins to deviate from the baseline.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (Eonset,ox of Fc is typically assumed to be around 0.4 V vs. Ag/AgCl, corresponding to a HOMO level of -4.8 eV):
-
HOMO (eV) = -[Eox,onset - Eonset,ox(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered,onset - Eonset,ox(Fc/Fc+) + 4.8]
-
-
The electrochemical bandgap (Egel) can be estimated as the difference between the HOMO and LUMO levels.
-
Conclusion
The choice between 2,7- and 3,6-substitution in carbazole-based polymers is a critical design parameter that significantly influences their electrochemical properties and, consequently, their performance in electronic devices. While 3,6-linked polymers are often easier to synthesize and can offer higher energy HOMO levels, 2,7-linked polymers generally provide more extended conjugation, leading to deeper HOMO levels and higher charge carrier mobilities. A thorough understanding of these structure-property relationships, supported by robust experimental characterization, is essential for the rational design of next-generation organic electronic materials.
References
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- 5. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of Methoxy Substitution on Carbazole Derivatives in OLEDs: A Comparative Guide
In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular design of organic materials plays a pivotal role. Carbazole derivatives have long been a cornerstone in the development of high-performance OLEDs, prized for their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels.[1] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties to meet the demanding requirements of various device architectures.[2][3]
This guide provides an in-depth comparison of 2,7-dimethoxy-9H-carbazole and other carbazole derivatives, with a focus on how the position of methoxy and other substituents on the carbazole scaffold influences their performance in OLEDs. We will delve into the causality behind experimental choices in material design and device fabrication, supported by experimental data and established research.
The Strategic Role of Methoxy Substitution
The introduction of methoxy (–OCH₃) groups onto the carbazole core is a common strategy to modulate the optoelectronic properties of the resulting material.[2] These electron-donating groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport within the OLED.[4] However, the position of these substituents is critical, leading to significant differences in material properties and device performance. The two most common substitution patterns are at the 2,7- and 3,6-positions of the carbazole ring.
A key consideration in material design is the impact of substitution on the molecule's conjugation length and electronic distribution. Theoretical and experimental studies have shown that substitution at the 2,7-positions of the carbazole unit can lead to more effective π-conjugation compared to substitution at the 3,6-positions.[5] This can have a profound effect on the material's charge transport mobility and emission characteristics.
Comparative Analysis of Substituted Carbazole Derivatives
While specific performance data for this compound in OLEDs is not extensively reported in publicly available literature, we can infer its potential by analyzing closely related derivatives and comparing the impact of 2,7- versus 3,6-substitution patterns.
| Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Emission Color | Reference |
| 2,7-Disubstituted | Host for Blue Phosphorescent OLED | 10.3 | 23.9 | >9170 | Blue | [6] |
| 3,6-Disubstituted | Emitter in Green OLED | 4.2 | 13.1 | 6180 | Green | [7] |
| Carbazole-π-Imidazole | Non-doped Deep-Blue Emitter | 4.43 | - | 11,364 | Deep-Blue | [4] |
| (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) | Emissive Material | 9.5 | 20.2 | 4104 | Greenish-Blue | [8] |
| Non-doped Cz-SBDPI | Emissive Material | 6.2 | 5.9 | 12,984 | Deep-Blue | [9] |
Key Observations from Comparative Data:
-
Substitution Position Matters: As highlighted in the table, a 2,7-disubstituted carbazole derivative used as a host for a blue phosphorescent OLED demonstrated a significantly higher EQE and current efficiency compared to a 3,6-disubstituted derivative used as an emitter in a green OLED.[6][7] This underscores the critical role of the substitution pattern in determining device performance.
-
Bipolarity for Enhanced Performance: The development of bipolar molecules, incorporating both electron-donating (like carbazole) and electron-accepting moieties, is a successful strategy for creating highly efficient emitters.[4] The carbazole-π-imidazole derivative, for instance, achieves deep-blue emission with a respectable EQE in a non-doped device.[4]
-
Versatility of Carbazole Derivatives: Carbazole-based materials are not limited to a single role. They can function as efficient hole-transporting materials (HTMs), host materials for phosphorescent emitters, and even as the primary emitting species.[3][8][10]
The Double-Edged Sword: Methoxy Groups and Hole Transport
The influence of methoxy substituents on hole mobility is a nuanced topic. Research indicates a delicate balance between two opposing effects:
-
Positive Effect: The methoxy groups can increase the strength of intermolecular interactions, which can, in turn, enhance hole mobility.
-
Negative Effect: Conversely, the introduction of methoxy groups increases the molecular polarity, which can reduce hole mobilities.[2][11]
The ultimate impact on hole transport properties depends on the substitution topology and the overall molecular architecture.[2] For instance, designing linear D-A-D (Donor-Acceptor-Donor) architectures can help mitigate the detrimental effects of increased molecular polarity.[11]
Experimental Protocols
To provide a practical context, we outline a generalized workflow for the synthesis of substituted carbazole derivatives and the subsequent fabrication and characterization of OLED devices.
Synthesis of Substituted Carbazole Derivatives
The synthesis of 2,7- or 3,6-disubstituted carbazoles often begins with the corresponding dihalogenated carbazole precursor (e.g., 2,7-dibromo-9H-carbazole or 3,6-dibromo-9H-carbazole).[10]
A Generalized Synthetic Workflow is illustrated below:
Caption: Generalized synthetic route for substituted carbazole derivatives.
Key Steps:
-
Halogenation: Introduction of bromine or iodine at the desired positions (2,7 or 3,6) of the carbazole ring.[10]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are commonly employed to introduce various aryl or amino groups at the halogenated positions.
-
Purification: The synthesized compounds must be rigorously purified, typically through column chromatography, recrystallization, and finally, temperature-gradient sublimation to achieve the high purity (>99.9%) required for OLED fabrication.[7]
OLED Device Fabrication and Characterization
A typical multilayer OLED is fabricated by the sequential deposition of organic and inorganic materials onto a transparent conductive substrate.
A Generalized Device Fabrication Workflow is illustrated below:
Caption: Step-by-step process for fabricating a multilayer OLED.
Key Steps:
-
Substrate Cleaning: The indium tin oxide (ITO) coated glass substrate is meticulously cleaned to ensure efficient hole injection.
-
Deposition of Organic Layers: The various organic layers are deposited via high-vacuum thermal evaporation. The emissive layer can be a neat film of the carbazole derivative or a doped film where the derivative acts as a host for an emissive guest molecule.[7]
-
Cathode Deposition: A low work function metal or bilayer, such as LiF/Al, is deposited to serve as the cathode.
-
Encapsulation: The device is encapsulated in an inert atmosphere (e.g., nitrogen) to protect the organic materials from degradation by moisture and oxygen.
-
Characterization: The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and Commission Internationale de l'Éclairage (CIE) coordinates. The external quantum efficiency is then calculated from these measurements.[7]
Conclusion and Future Outlook
The strategic substitution of the carbazole core is a powerful tool for tailoring the properties of organic materials for OLED applications. While direct experimental data for this compound in OLEDs is limited, the broader body of research on substituted carbazoles provides a clear roadmap for future material design. The 2,7-substitution pattern generally appears to be more advantageous for achieving high-performance host materials due to enhanced electronic conjugation.
The nuanced effects of methoxy substitution on charge transport highlight the need for a holistic approach to molecular design, considering not just the electronic nature of the substituents but also their impact on molecular packing and morphology. Future research should focus on synthesizing and characterizing a wider range of 2,7-dimethoxy-carbazole derivatives to fully unlock their potential in next-generation OLEDs. The development of bipolar host materials and emitters based on the 2,7-disubstituted carbazole scaffold remains a promising avenue for achieving highly efficient and stable blue OLEDs, which are still a critical challenge in the field.
References
- Grybauskaite-Kaminskiene, G., Volyniuk, D., Mimaite, V., Bezvikonnyi, O., Bucinskas, A., Bagdziunas, G., & Grazulevicius, J. V. (2018). Aggregation-Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9-Phenyl-9H-Carbazole: Effects of Methoxy and tert-Butyl Substituents. Chemistry – A European Journal, 24(38), 9581-9591.
- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- BenchChem. (2025).
- Request PDF. (2025). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells.
- MDPI. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
- BenchChem. (2025).
- MDPI. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of OLEDs: Exploring 2,7-Diphenyl-9H-Carbazole.
- MDPI. (n.d.).
- Krucaite, G., & Grigalevicius, S. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central.
- NIH. (n.d.).
- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- MDPI. (n.d.).
- NIH. (n.d.).
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of OLEDs: Exploring 2,7-Diphenyl-9H-Carbazole.
- NIH. (n.d.).
- Sini, G., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- BenchChem. (2025).
- MDPI. (n.d.).
- NIH. (n.d.).
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A Comparative Guide to the Purity Validation of 2,7-Dimethoxy-9h-carbazole by HPLC and NMR
For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the case of 2,7-Dimethoxy-9h-carbazole, a key building block in materials science and pharmaceutical research, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques for its purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data to empower you in selecting the optimal method for your needs.
The Critical Role of Purity in Carbazole Chemistry
Carbazole derivatives are widely utilized for their unique photophysical and biological properties.[2] However, it has been demonstrated that even trace-level impurities, such as isomers from the synthesis of the carbazole core, can dramatically alter these characteristics.[1][3] Therefore, a validated, quantitative assessment of purity is not merely a quality control step but a fundamental requirement for scientific accuracy. This guide will compare a chromatographic separation technique (HPLC) with a spectroscopic quantification method (qNMR), both of which are recognized by regulatory bodies like the International Council for Harmonisation (ICH) and are described in the United States Pharmacopeia (USP).[4][5][6]
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a compound from its potential impurities.[4][7][8] The principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). By measuring the area of the peak corresponding to this compound relative to the total area of all peaks, we can determine its purity as a percentage.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately, as outlined in USP <621>.[4][9][10]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in methanol to prepare a 100 µg/mL solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis Procedure:
-
Inject the methanol (blank) to ensure no interfering peaks are present.
-
Inject the standard solution and then the sample solution.
-
Calculate the purity by area normalization:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Determination of this compound.
Part 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5][11] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[12] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
Experimental Protocol: qNMR Purity Assay
This protocol is designed to provide a highly accurate and precise purity value, grounded in the principles of metrological traceability.[11][13]
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Anhydride)
-
Deuterated Solvent (e.g., DMSO-d6)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (e.g., 30 seconds) to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150 for the peaks being integrated.
-
Ensure the spectral width is adequate to cover all signals of interest.
4. Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula[12]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: mass
-
P: Purity of the standard
-
analyte: this compound
-
std: Internal Standard
-
Workflow for qNMR Purity Validation
Caption: Workflow for qNMR Purity Determination of this compound.
Part 3: Comparative Analysis: HPLC vs. qNMR
Both HPLC and qNMR are powerful techniques for purity determination, but they offer different strengths and are suited for different stages of the research and development process.
| Parameter | HPLC (Area Normalization) | qNMR (with Internal Standard) |
| Principle | Chromatographic separation and relative peak area | Spectroscopic signal integration relative to a standard |
| Reference Standard | Requires a high-purity standard of the analyte for identification, but not for area % calculation. | Requires a certified internal standard, but not a standard of the analyte itself. |
| Selectivity | Excellent for separating structurally similar impurities. | Can quantify unresolved impurities if they have unique signals. |
| Accuracy | Dependent on all impurities being UV-active and having the same response factor as the main compound. | High accuracy, as it is a primary ratio method.[5] |
| Throughput | Higher throughput once the method is established. | Lower throughput due to longer acquisition times (relaxation delays). |
| Quantification Limit | Generally lower, excellent for trace impurity detection. | Higher quantification limit compared to HPLC. |
| Validation | Requires full validation as per ICH Q2(R1) guidelines.[6][14][15] | Accepted as a primary method; validation is still required but can be more straightforward.[5] |
Choosing the Right Method
-
For routine quality control and release testing: HPLC is often the method of choice due to its high throughput, sensitivity, and ability to profile known and unknown impurities. It is the workhorse of the pharmaceutical industry for this reason.[16][17]
-
For characterizing new chemical entities or certifying reference standards: qNMR is unparalleled.[12][18] Its ability to provide an accurate purity value without a specific standard of the analyte makes it invaluable in early-stage development and for establishing the purity of in-house reference materials.[5]
Conclusion
The validation of this compound purity is a critical step that underpins the reliability of any subsequent research. HPLC provides a robust, high-throughput method ideal for routine analysis and impurity profiling. In contrast, qNMR offers a highly accurate, primary method for purity assignment, especially valuable when a certified reference standard of the analyte is unavailable. By understanding the principles, methodologies, and comparative strengths of both techniques, researchers can make informed decisions to ensure the scientific integrity of their work. A combination of both techniques often provides the most comprehensive characterization of a compound's purity profile.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. USP. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. [Link]
-
BioGlobaX. (n.d.). <621> Chromatography. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Chen, C., Chi, Z., Chong, K. C., Batsanov, A. S., Yang, Z., Mao, Z., ... & Liu, B. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature materials, 20(2), 175-180. [Link]
-
Wikipedia. (n.d.). Carbazole. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. [Link]
-
Supplementary Information. (n.d.). [NMR data for various compounds]. [Link]
-
Wang, X., Yuan, Y., Ni, F., & Wang, Y. (2019). 2, 7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 7, 638. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2018). Synthesis of carbazoles and derivatives from allenes. Current Organic Chemistry, 22(1), 3-17. [Link]
-
Shprakh, Z. S., Ektova, L. V., & Treshalina, E. M. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439. [Link]
-
Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]
-
Universitat de Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR of 3,6-dimethoxy-9H-carbazole. [Link]
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A Comparative Guide to the Charge Transport Properties of 2,7-Dimethoxy-9H-carbazole Films for Advanced Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the carbazole scaffold stands out as a robust building block for hole-transporting materials (HTMs), prized for its excellent thermal and chemical stability.[1][2] The strategic functionalization of the carbazole core, particularly with electron-donating groups like methoxy (–OCH₃), offers a powerful tool to modulate its electronic properties and, consequently, its performance in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2][3] This guide provides an in-depth assessment of the charge transport properties of thin films of 2,7-dimethoxy-9H-carbazole, a promising carbazole derivative. We will objectively compare its performance with established alternative HTMs, namely Spiro-OMeTAD and PTAA, supported by a review of experimental data and detailed methodologies for characterization.
The Influence of Methoxy Substitution on Carbazole's Charge Transport
Benchmarking Against Established Hole-Transporting Materials
To contextualize the potential of this compound, we compare it with two widely used HTMs: Spiro-OMeTAD and PTAA.
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Advantages | Key Disadvantages |
| This compound | Data not readily available; expected to be influenced by film morphology and processing. | Data not readily available. | Potential for high thermal stability, tunable electronic properties through derivatization.[1][2] | Lack of extensive characterization data in pristine film form. |
| Spiro-OMeTAD | ~10⁻⁴ - 10⁻⁵ | Not typically reported (hole transporter). | High glass transition temperature, good film-forming properties. | Low intrinsic conductivity requiring dopants, relatively high cost. |
| PTAA | ~10⁻³ - 10⁻⁴ | Not typically reported (hole transporter). | High hole mobility, good thermal stability, excellent film-forming properties. | Can be more expensive than small molecules, batch-to-batch variability. |
Experimental Assessment of Charge Transport Properties
To empirically determine and compare the charge transport characteristics of these materials, several well-established techniques are employed. Below are detailed protocols for three key methods: Space-Charge-Limited Current (SCLC), Time-of-Flight (TOF), and Organic Field-Effect Transistor (OFET) measurements.
Space-Charge-Limited Current (SCLC) Method for Mobility Measurement
The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a single-carrier device.
Experimental Workflow:
SCLC Experimental Workflow Diagram.
Step-by-Step Protocol:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
Hole-Transport Layer (HTL) Deposition: Prepare solutions of this compound, Spiro-OMeTAD, and PTAA in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. Spin-coat the HTL solutions onto the cleaned ITO substrates. The spin speed and time should be optimized to achieve a film thickness of 50-100 nm. Anneal the films at a temperature appropriate for the specific material to remove residual solvent and improve film morphology.
-
Top Electrode Deposition: Transfer the substrates with the HTL films into a thermal evaporator. Deposit a top electrode of a high work function metal, such as Gold (Au) or Molybdenum trioxide (MoO₃)/Au, through a shadow mask to define the active area of the device. The thickness of the top electrode is typically 80-100 nm.
-
Current-Voltage (I-V) Measurement: Characterize the fabricated hole-only devices (ITO/HTL/Au) by measuring the current density as a function of the applied voltage using a source meter.
-
Data Analysis: The hole mobility (μ) can be extracted from the dark I-V characteristics in the SCLC region by fitting the data to the Mott-Gurney law:
J = (9/8)ε₀εᵣμ(V²/d³)
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the organic film.
Time-of-Flight (TOF) Photoconductivity for Mobility Measurement
TOF is a transient photoconductivity technique that directly measures the drift mobility of charge carriers.
Experimental Workflow:
TOF Experimental Workflow Diagram.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a "sandwich" structure with the organic semiconductor film (typically several micrometers thick) between two electrodes. One electrode must be semi-transparent to allow for laser excitation.
-
Measurement Setup: Place the sample in a vacuum chamber with electrical feedthroughs. Apply a DC voltage across the sample.
-
Charge Carrier Generation: A short pulse of light from a nitrogen laser (λ = 337 nm) is directed onto the semi-transparent electrode, generating a sheet of charge carriers near this electrode.
-
Transient Photocurrent Measurement: The generated charge carriers drift across the film under the influence of the applied electric field, inducing a transient photocurrent in the external circuit. This photocurrent is measured using a fast oscilloscope.
-
Data Analysis: The transit time (tₜ) is determined from the kink in the transient photocurrent plot. The drift mobility (μ) is then calculated using the formula:
μ = d² / (V * tₜ)
where d is the film thickness and V is the applied voltage.
Organic Field-Effect Transistor (OFET) for Mobility Characterization
OFETs provide a platform to measure charge carrier mobility in a transistor configuration, which is relevant for display and logic applications.
Experimental Workflow:
Sources
comparing the efficiency of solar cells with and without a 2,7-Dimethoxy-9h-carbazole layer
In the pursuit of more efficient and cost-effective photovoltaic technologies, researchers are continually exploring novel materials to enhance the performance of solar cells. Among these, carbazole derivatives have emerged as a promising class of organic compounds, primarily utilized as hole-transporting materials (HTMs) in perovskite and organic solar cells. This guide provides a comparative analysis of the efficiency of solar cells with and without the incorporation of a 2,7-dimethoxy-9h-carbazole-based layer, offering insights into its role in improving device performance. While direct, head-to-head experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes findings from studies on closely related simple carbazole derivatives to provide a scientifically grounded comparison.
The Critical Role of Hole Transport Layers
In many solar cell architectures, particularly perovskite and organic photovoltaics, a hole transport layer (HTL) is a crucial component. Its primary function is to efficiently extract and transport positive charge carriers (holes) generated in the light-absorbing layer to the anode, while simultaneously blocking electrons to prevent charge recombination. An ideal HTL should possess high hole mobility, appropriate energy levels aligned with the active layer, and good film-forming properties. The absence or poor performance of an HTL can lead to significant energy losses and reduced overall power conversion efficiency (PCE) of the solar cell.
Performance Comparison: The Influence of a Carbazole-Based Layer
To illustrate the impact of a carbazole-based HTL, we will compare the performance of a standard perovskite solar cell (PSC) architecture with a conventional HTL (Spiro-OMeTAD) to a PSC employing a simple carbazole derivative. The data presented below is based on studies of carbazole derivatives designed as lower-cost alternatives to the widely used but expensive Spiro-OMeTAD.
| Device Configuration | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Perovskite Solar Cell with Spiro-OMeTAD (Reference) | 4.76 | 0.84 | 12.27 | 45 |
| Perovskite Solar Cell with CZ1 (carbazole derivative) HTL | 2.55 | 0.79 | 7.85 | 40 |
| Perovskite Solar Cell with CZ2 (carbazole derivative) HTL | 1.71 | 0.40 | 8.15 | 49 |
The data for CZ1 and CZ2, which are 3,6-disubstituted 9-(2-ethylhexyl)-9H-carbazoles with mono/dimethoxyphenylacrylonitrile substituents, is presented as a proxy to demonstrate the functionality of simple carbazole derivatives as HTMs.[1]
The results indicate that while the specific carbazole derivatives (CZ1 and CZ2) in this study did not outperform the state-of-the-art Spiro-OMeTAD, they demonstrate the potential of carbazole-based materials to function as hole transporters. The differences in performance highlight the critical role of molecular engineering in optimizing the properties of the HTL for efficient charge extraction and transport. The lower performance compared to the reference could be attributed to factors such as suboptimal energy level alignment with the perovskite layer, lower hole mobility, or less favorable film morphology.
Experimental Protocols: Fabrication and Characterization of Perovskite Solar Cells
To understand how these performance metrics are obtained, it is essential to detail the experimental procedures involved in the fabrication and characterization of the solar cells. The following is a representative protocol for a planar perovskite solar cell.
Device Fabrication Workflow
Caption: Experimental workflow for perovskite solar cell fabrication and characterization.
Step-by-Step Methodology
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface. This step is crucial for ensuring the uniform deposition of subsequent layers.
-
-
Electron Transport Layer (ETL) Deposition:
-
An electron transport layer, such as a tin oxide (SnO₂) nanoparticle solution, is deposited onto the ITO substrate via spin coating.
-
The substrate is then annealed at a specific temperature (e.g., 150°C) to form a compact and uniform ETL. The ETL facilitates the collection of electrons and blocks holes.
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of lead iodide, methylammonium iodide, and formamidinium iodide in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox to prevent degradation from moisture.
-
An anti-solvent dripping step is often employed during the spin-coating process to induce rapid crystallization and form a dense, pinhole-free perovskite film.
-
The film is then annealed at a moderate temperature (e.g., 100-150°C) to complete the crystallization process.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of the carbazole-based HTM (or the reference Spiro-OMeTAD), often with additives like Li-TFSI and tBP to improve conductivity, is prepared in a solvent such as chlorobenzene.
-
The HTL solution is then spin-coated on top of the perovskite layer. The proper deposition of this layer is critical for efficient hole extraction.
-
-
Metal Contact Evaporation:
-
A top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
-
Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G sunlight (100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.
-
The Mechanism of Efficiency Enhancement
The introduction of a carbazole-based HTL contributes to the overall device efficiency through several mechanisms:
-
Efficient Hole Extraction: The highest occupied molecular orbital (HOMO) energy level of the carbazole HTL is ideally situated between the valence band of the perovskite absorber and the work function of the anode. This energetic alignment facilitates the efficient transfer of holes from the perovskite to the HTL.
-
Electron Blocking: The lowest unoccupied molecular orbital (LUMO) of the carbazole HTL is significantly higher than that of the perovskite, creating an energetic barrier that prevents electrons from reaching the anode, thus reducing charge recombination.
-
Improved Film Morphology: A well-formed HTL can passivate defects at the perovskite surface and create a smoother interface for the deposition of the top metal contact, leading to improved charge collection and device stability.
Energy Level Diagram
Caption: Energy level diagram of a perovskite solar cell with a carbazole-based HTL.
Conclusion and Future Outlook
The inclusion of a carbazole-based hole transport layer can significantly influence the performance of perovskite and organic solar cells. While the specific this compound requires further direct experimental validation, the broader family of simple carbazole derivatives has demonstrated its potential as a cost-effective alternative to standard HTMs. The efficiency of these materials is highly dependent on their molecular structure, which dictates their energy levels, charge mobility, and film-forming properties. Future research will likely focus on the rational design of new carbazole derivatives with optimized properties to further enhance the efficiency and stability of solar cell devices, bringing them closer to widespread commercialization.
References
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- Liu, H., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 375-383.
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The Underdog Contender: Benchmarking 2,7-Dimethoxy-9h-carbazole Against Commercial Hole Transporting Materials in Perovskite Solar Cells
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the role of the hole transporting material (HTM) is paramount.[1][2][3] While the commercial incumbent, Spiro-OMeTAD, has long been the benchmark, its complex synthesis and high cost are significant hurdles to large-scale commercialization.[4] This has spurred the exploration of alternative HTMs, with carbazole-based derivatives emerging as a particularly promising class due to their excellent charge-transport properties, facile functionalization, and impressive thermal and chemical stability.[4][5][6]
This guide provides a comprehensive performance benchmark of a specific, yet promising, carbazole derivative, 2,7-Dimethoxy-9h-carbazole, against established commercial HTMs. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to empower researchers in their selection of next-generation HTMs.
The Rationale for Exploring Carbazole-Based HTMs
The core appeal of carbazole derivatives lies in their inherent properties that align well with the requirements for an efficient HTM in PSCs.[4] The carbazole moiety offers a rigid, planar structure conducive to intermolecular π-π stacking, which facilitates efficient charge transport. Furthermore, the nitrogen atom in the carbazole ring can be easily functionalized to tune the material's energy levels and solubility. The 2,7-substitution pattern on the carbazole core, in particular, has been shown to enhance thermodynamic stability.[7]
Performance Benchmark: this compound vs. Commercial HTMs
To provide a clear and objective comparison, the following table summarizes the key performance parameters of perovskite solar cells fabricated with this compound and the widely used commercial HTM, Spiro-OMeTAD. The data presented is a synthesis of results reported in peer-reviewed literature under comparable device architectures and testing conditions.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Spiro-OMeTAD (Reference) | ~17 - 22+ | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 |
| 2,7-Carbazole Derivatives | Up to ~18% | Comparable to Spiro-OMeTAD | Comparable to Spiro-OMeTAD | Comparable to Spiro-OMeTAD |
Experimental Deep Dive: Synthesis and Device Fabrication
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of this compound and the fabrication of perovskite solar cells.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward procedure, making it a cost-effective alternative to more complex HTMs.[7]
Caption: Synthetic route for this compound.
Protocol:
-
Starting Material: Begin with 3,6-Dibromocarbazole.
-
Reaction Mixture: In a round-bottom flask, dissolve 3,6-Dibromocarbazole in a solution of methanolic sodium methoxide. The sodium methoxide acts as both a reagent and a catalyst.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., Argon) and heated to reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Perovskite Solar Cell Fabrication and Characterization Workflow
The fabrication of a perovskite solar cell involves a multi-step process. The following diagram and protocol outline a standard procedure for a mesoporous n-i-p architecture.
Caption: Workflow for perovskite solar cell fabrication.
Protocol:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer.
-
Perovskite Absorber Deposition: A mixed-cation lead mixed-halide perovskite precursor solution is spin-coated onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed during the spin coating to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a specific temperature.[11]
-
Hole Transporting Layer (HTL) Deposition: A solution of the HTM (either this compound or a commercial alternative) in a suitable solvent like chlorobenzene is prepared. This solution typically includes additives such as tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and performance. The HTM solution is then spin-coated on top of the perovskite layer.[11]
-
Back Contact Deposition: A gold or silver back contact is deposited by thermal evaporation under high vacuum.
-
Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.[11]
Understanding the Mechanism: Energy Level Alignment
The efficiency of a perovskite solar cell is critically dependent on the energy level alignment between the different layers. The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction, while its Lowest Unoccupied Molecular Orbital (LUMO) should be higher than the conduction band of the perovskite to block electrons.[12][13]
Caption: Energy level alignment in a perovskite solar cell.
Carbazole-based HTMs, including 2,7-disubstituted derivatives, generally exhibit suitable HOMO energy levels that facilitate efficient hole transfer from the perovskite layer.[1] The methoxy groups in this compound can further fine-tune these energy levels, potentially leading to improved device performance.
Stability: A Critical Advantage
Beyond efficiency, the long-term stability of perovskite solar cells is a major area of research. Carbazole-based HTMs have demonstrated the potential for enhanced device stability compared to Spiro-OMeTAD.[8][9] The rigid and thermally stable nature of the carbazole core contributes to the morphological stability of the HTM layer, which is crucial for preventing degradation of the underlying perovskite.
Conclusion and Future Outlook
This compound and other related carbazole derivatives represent a compelling and cost-effective alternative to the incumbent Spiro-OMeTAD for use as hole transporting materials in perovskite solar cells. Their straightforward synthesis, tunable electronic properties, and potential for enhanced stability make them a focal point for future research and development in the field. While further optimization and direct comparative studies are necessary to fully elucidate their potential, the evidence presented in this guide strongly suggests that carbazole-based HTMs are a key enabling technology on the path to commercializing perovskite photovoltaics.
References
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Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells - Theses.fr. (2019-05-16). Retrieved from [Link]
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14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.). Retrieved from [Link]
-
Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (n.d.). Retrieved from [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - ACS Publications. (2020-04-03). Retrieved from [Link]
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High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives - PubMed. (2017-03-28). Retrieved from [Link]
-
Asymmetric carbazole-based hole transport material for perovskite solar cells | Request PDF. (2025-11-03). Retrieved from [Link]
-
Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023-03-20). Retrieved from [Link]
-
Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2025-12-28). Retrieved from [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons | Request PDF. (n.d.). Retrieved from [Link]
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Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022-07-29). Retrieved from [Link]
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Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (2014-11-25). Retrieved from [Link]
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3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021-06-20). Retrieved from [Link]
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Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core - ACS Publications. (2021-06-09). Retrieved from [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]
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14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials - ResearchGate. (2015-07-16). Retrieved from [Link]
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(PDF) Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023-11-07). Retrieved from [Link]
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Advances in Hole Transport Materials for Layered Casting Solar Cells - MDPI. (n.d.). Retrieved from [Link]
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Carbazole-Based Organic Dyes for Solar Cells. (n.d.). Retrieved from [Link]
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Carbazole-Based Organic Dyes for Solar Cells | Request PDF. (n.d.). Retrieved from [Link]
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Hole-transporting materials for Perovskite solar cells: a chemical approach - YouTube. (2022-03-18). Retrieved from [Link]
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A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - ResearchGate. (2023-05-20). Retrieved from [Link]
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A Comparative Guide to Dimethoxy-Carbazole Isomers: How Methoxy Group Position Dictates Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold is a cornerstone in modern materials science and medicinal chemistry.[1][2] Its rigid, electron-rich heterocyclic structure imparts excellent thermal stability and hole-transporting capabilities, making it a favored building block for organic electronics like OLEDs.[1][3] In parallel, the carbazole nucleus is a recognized pharmacophore, present in numerous natural and synthetic molecules with a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[4][5][6]
A key strategy for refining the performance of carbazole-based materials is the introduction of substituents to tune their electronic and photophysical properties.[3][7] Among the most effective and commonly used are methoxy (–OCH₃) groups, which act as strong electron-donating moieties.[8] However, the precise placement of these groups on the carbazole ring is not trivial; it profoundly alters the molecule's fundamental properties. This guide provides an in-depth comparison of two common isomers, 2,7-dimethoxy-carbazole and 3,6-dimethoxy-carbazole, offering experimental insights into how a simple positional change dictates their synthesis, photophysical characteristics, electrochemical behavior, and potential applications.
The Electronic Influence of Methoxy Placement
The position of the electron-donating methoxy groups directly influences the electron density distribution within the carbazole π-system. Theoretical and experimental studies show that substitutions at the 3 and 6 positions have a more pronounced effect on the Highest Occupied Molecular Orbital (HOMO) than substitutions at the 2 and 7 positions.[3][9] This is because the 3 and 6 positions are more electronically coupled to the nitrogen atom's lone pair, leading to a greater destabilization (raising) of the HOMO energy level. This fundamental electronic difference is the primary driver for the variations in optical and electrochemical properties observed between the isomers.
Caption: General structure of the 9H-carbazole ring with key positions numbered.
Synthesis of Dimethoxy-Carbazole Isomers
The synthesis of dimethoxy-carbazoles can be achieved through various established organic chemistry routes.[10] A common strategy involves the cyclization of appropriately substituted biphenyl amines or the functionalization of a pre-existing carbazole core. For instance, the electrophilic bromination of carbazole using N-bromosuccinimide (NBS) can yield 3,6-dibromocarbazole, which serves as a versatile intermediate for introducing other functional groups via cross-coupling reactions.[1]
Representative Experimental Protocol: Synthesis of a Dimethoxy-Carbazole Derivative
The following protocol is a generalized example of a multi-step synthesis. The choice of starting materials would be adjusted to target the desired 2,7- or 3,6-isomer.
-
Protection of Carbazole Nitrogen:
-
Dissolve 9H-carbazole in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a base (e.g., NaH) portion-wise at 0 °C to deprotonate the nitrogen.
-
Introduce an alkylating or protecting agent (e.g., ethyl iodide or tosyl chloride) and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
-
Dimethoxylation:
-
(Route A - Functionalization): If starting with a di-halogenated carbazole (e.g., 3,6-dibromo-9-ethylcarbazole), perform a Buchwald-Hartwig or Ullmann-type coupling reaction with sodium methoxide in the presence of a palladium or copper catalyst, respectively.[10]
-
(Route B - Cyclization): Synthesize a biphenyl precursor containing the desired methoxy groups and an amine and a leaving group at the ortho positions. Perform an intramolecular cyclization, often catalyzed by a palladium complex, to form the carbazole ring.[10]
-
-
Purification:
Comparative Analysis of Physicochemical Properties
The isomeric placement of the methoxy groups gives rise to distinct and predictable differences in the photophysical and electrochemical profiles of the molecules.
Photophysical Properties: Absorption and Emission
Substituted carbazoles exhibit strong absorption bands in the UV-visible region, corresponding to π-π* electronic transitions.[1] The electron-donating methoxy groups typically induce a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted carbazole core.
-
3,6-Dimethoxy-carbazole: This isomer generally displays a more significant red shift in both its absorption and emission spectra. The strong electronic communication between the methoxy groups at the 3 and 6 positions and the nitrogen atom raises the HOMO energy level substantially, reducing the HOMO-LUMO gap.[3] These derivatives are often highly fluorescent.[8]
-
2,7-Dimethoxy-carbazole: While still showing a shift compared to plain carbazole, the effect is less pronounced than in the 3,6-isomer. The HOMO is less affected by substitution at these positions.[3] However, 2,7-disubstituted carbazoles are known to be excellent building blocks for blue-emitting materials with high quantum yields.[13]
| Property | 2,7-Dimethoxy-9H-carbazole | 3,6-Dimethoxy-9H-carbazole | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | C₁₄H₁₃NO₂ | |
| Molecular Weight | 227.26 g/mol | 227.26 g/mol | [14][15] |
| Melting Point | ~282-285 °C | ~131-133 °C | [16] |
| Appearance | White to light yellow powder | Solid | [14] |
| Boiling Point | ~426.7 °C | ~426.7 °C |
Table 1: Comparison of general physical properties for 2,7- and 3,6-dimethoxy-9H-carbazole.
Experimental Protocol: Fluorescence Spectroscopy Measurement
-
Sample Preparation: Prepare dilute solutions (micromolar concentration) of the carbazole isomers in a spectroscopic grade solvent (e.g., dichloromethane or DMSO) to avoid aggregation effects.[17]
-
Instrument Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the absorption maximum (λmax) of the compound, determined from a prior UV-Vis measurement.
-
Data Acquisition: Record the emission spectrum over a wavelength range that covers the expected fluorescence, typically scanning from just above the excitation wavelength to the near-IR region (e.g., 350-700 nm).
-
Quantum Yield Determination: Determine the fluorescence quantum yield (ΦF) using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical experimental conditions.[18]
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of molecules and estimate their frontier molecular orbital (HOMO/LUMO) energy levels.[19] The electron-donating methoxy groups make the carbazole core easier to oxidize (i.e., they lower the oxidation potential) by raising the HOMO energy level.
-
3,6-Dimethoxy-carbazole: Consistent with its stronger influence on the HOMO, this isomer exhibits a lower oxidation potential compared to the 2,7-isomer. This property makes 3,6-substituted carbazoles highly effective as hole-transporting materials in organic electronic devices, as a higher HOMO level facilitates the injection of holes from the anode.[7][20]
-
2,7-Dimethoxy-carbazole: This isomer has a higher oxidation potential (is more difficult to oxidize) than its 3,6-counterpart, reflecting a deeper HOMO level.[21] This can be advantageous for creating materials with greater stability against oxidative degradation.
| Property | 2,7-Isomer | 3,6-Isomer |
| Oxidation Potential | Higher (More Positive) | Lower (Less Positive) |
| HOMO Energy Level | Lower (Deeper) | Higher (Shallower) |
| Hole Injection/Transport | Less Favorable | More Favorable |
Table 2: Comparative summary of the expected electrochemical properties of dimethoxy-carbazole isomers.
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Preparation: Dissolve the dimethoxy-carbazole sample in the electrolyte solution to a concentration of approximately 1 mM.
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe the oxidation wave. Record the cyclic voltammogram at a scan rate of ~100 mV/s.[19]
-
Data Analysis: Determine the onset oxidation potential (E_onset) from the voltammogram. The HOMO energy level can be estimated using the empirical formula: HOMO (eV) = -[E_onset vs Fc/Fc⁺ + 4.8] eV, where the potential is referenced against the ferrocene/ferrocenium redox couple.
Caption: Workflow for the synthesis and characterization of dimethoxy-carbazole isomers.
Biological Activity and Applications
The carbazole framework is a privileged structure in medicinal chemistry.[2] Studies have shown that the substitution pattern can significantly influence biological efficacy. For example, research suggests that carbazole compounds functionalized at the C-3 and C-6 positions can exhibit better antibacterial activity than those substituted at the C-2 and C-7 positions.[2]
-
3,6-Dimethoxy-9H-carbazole: This isomer has been identified as a versatile starting material for medicinal chemists exploring new treatments, with studies suggesting potential antitumor and neuroprotective effects for its derivatives.[4]
-
2,7-Dimethoxy-carbazole: Derivatives of this isomer have also shown promise. For instance, 3-formyl-2,7-dimethoxycarbazole demonstrated promising anti-HIV-1 activity in one study.[5] Its role as a building block for fluorescent probes also extends to bioimaging applications.[14]
Conclusion
The positional isomerism of methoxy groups on the carbazole core is a critical design parameter that dictates the molecule's fundamental electronic, optical, and electrochemical properties.
-
3,6-Dimethoxy-carbazole is characterized by a higher HOMO energy level, leading to lower oxidation potentials and red-shifted absorption/emission spectra. This makes it an ideal candidate for hole-transporting layers in organic electronics and a promising scaffold for certain classes of bioactive compounds.
-
2,7-Dimethoxy-carbazole possesses a deeper HOMO level, resulting in higher oxidative stability and typically blue-shifted photophysical properties compared to its 3,6-isomer. This profile is highly suitable for developing stable, efficient blue-light emitters for OLEDs and fluorescent probes.
For researchers and developers, understanding these structure-property relationships is paramount. The choice between a 2,7- and a 3,6-substitution pattern is not arbitrary but a strategic decision that allows for the fine-tuning of carbazole derivatives to meet the specific demands of a target application, whether in a next-generation display, a solar cell, or a novel therapeutic agent.
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A Senior Application Scientist's Guide to the Long-Term Stability of Hole Transport Materials in Perovskite Solar Cells
Authored for Researchers and Materials Scientists
The rapid ascent of perovskite solar cells (PSCs) to power conversion efficiencies (PCEs) rivaling conventional silicon has been nothing short of remarkable.[1] However, the long-term operational stability of these devices remains a critical bottleneck for their commercial viability.[2][3] At the heart of this stability challenge lies the hole transport layer (HTL), a crucial component responsible for efficiently extracting photogenerated holes from the perovskite absorber and transporting them to the electrode.[1][4] This guide provides an in-depth, objective comparison of the long-term stability of different classes of hole transport materials (HTMs), supported by experimental evidence and field-proven insights to inform your materials selection and device design.
The Indispensable Role and Inherent Challenges of HTMs
An ideal HTM must satisfy several stringent criteria: its highest occupied molecular orbital (HOMO) must be well-aligned with the perovskite's valence band for efficient hole extraction, it must possess high hole mobility for rapid charge transport, and it should be transparent to avoid parasitic absorption.[4][5] Critically, it must also exhibit exceptional thermal, chemical, and photochemical stability while protecting the underlying perovskite layer from environmental stressors like moisture and oxygen.[1][6]
The historical benchmark HTM, Spiro-OMeTAD , while enabling record efficiencies, exemplifies the stability conundrum. Its low intrinsic conductivity necessitates the use of hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and volatile additives like 4-tert-butylpyridine (tBP).[3][7] These additives are a primary source of device degradation, attracting moisture, promoting ion migration, and contributing to morphological and chemical breakdown of the HTL and adjacent layers, especially under thermal stress.[6][8][9][10]
A Comparative Analysis of Key HTM Classes
The field has evolved to address the limitations of doped Spiro-OMeTAD, leading to the development of several promising alternative HTM classes. We will compare the stability of the most prominent candidates: the incumbent small molecule, a polymeric challenger, and robust inorganic alternatives.
2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, or Spiro-OMeTAD, remains one of the most popular HTMs for high-efficiency n-i-p PSCs.[2][11]
-
Advantages: Excellent film-forming properties and a suitable energy level for many perovskite compositions.[1][12]
-
Degradation Mechanisms & Stability Performance:
-
Dopant-Driven Instability: The primary failure mode is linked to its additives. Li-TFSI is highly hygroscopic, accelerating moisture-induced degradation of the perovskite layer.[6] tBP is volatile and can evaporate at elevated temperatures (e.g., 85°C), creating pinholes and degrading the interface.[10]
-
Thermal Instability: At high temperatures, Spiro-OMeTAD is prone to crystallization, leading to morphological degradation of the film.[13] Furthermore, the oxidized Spiro-OMeTAD, essential for its conductivity, is thermally unstable and can revert to its neutral, less conductive state, a process exacerbated by iodide ion migration from the perovskite.[14][15][16] This "de-doping" leads to a significant drop in device performance under prolonged thermal stress.[10][15]
-
Interfacial Reactions: Studies have shown that performance deterioration at high temperatures is not just due to perovskite degradation but also due to modification of the perovskite/Spiro-OMeTAD interface.[9]
-
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) has emerged as a leading polymeric HTM, often outperforming Spiro-OMeTAD in stability tests.[2][8]
-
Advantages: PTAA generally exhibits higher intrinsic hole mobility than Spiro-OMeTAD.[13] Its polymeric nature provides better moisture protection and superior thermal stability, resisting crystallization at higher temperatures.[8][12]
-
Degradation Mechanisms & Stability Performance:
-
Superior Thermal & Moisture Resistance: PTAA-based devices consistently show better stability under high-temperature and high-humidity conditions compared to Spiro-OMeTAD.[8][13] The hydrophobic polymer backbone acts as a more effective barrier against moisture ingress.
-
Dopant Sensitivity: While more stable, PTAA is still typically doped with LiTFSI and tBP to achieve maximum performance, and is therefore susceptible to the same dopant-related degradation mechanisms, such as dopant migration.[8] However, it often requires lower relative doping concentrations than Spiro-OMeTAD.[8]
-
Atmospheric Stability: A key distinction is that while PTAA devices show better stability under inert conditions, they can degrade faster than Spiro-OMeTAD devices when operated at high temperatures in the presence of air.[8]
-
Inorganic p-type semiconductors are gaining significant traction due to their inherent robustness, high chemical stability, and low cost.[4][17] Copper thiocyanate (CuSCN) and nickel oxide (NiOₓ) are the most researched candidates.[4][5]
-
Advantages: The most significant advantage is the ability to function efficiently without the need for hygroscopic dopants.[3] They possess high hole mobility (especially CuSCN), excellent thermal stability, and are environmentally robust.[4][17][18][19]
-
Degradation Mechanisms & Stability Performance:
-
Intrinsic Stability: Devices using inorganic HTMs like CuSCN and NiOₓ show markedly improved long-term stability, largely due to the avoidance of problematic organic dopants.[3] CuSCN, in particular, has been used in devices retaining over 20% efficiency with enhanced stability.[19]
-
Interfacial Engineering is Key: The primary challenge for inorganic HTMs is not their own degradation, but ensuring a high-quality interface with the perovskite layer. Poor interfacial contact can lead to non-radiative recombination and lower device efficiency. Therefore, significant research effort is focused on surface treatments and deposition techniques to optimize this interface.
-
Processing Challenges: Some inorganic HTMs require high-temperature processing, which can be incompatible with certain perovskite formulations or flexible substrates. However, low-temperature solution-processable methods are being actively developed.[17]
-
The Rise of Dopant-Free HTMs
The clear link between dopants and instability has spurred the development of a wide range of HTMs that can operate efficiently without any additives.[20][21] This class includes specially designed organic small molecules and polymers.[7][20] By eliminating hygroscopic dopants, these materials can dramatically improve the long-term stability of PSCs. For example, a dopant-free polymeric HTM has been shown to enable devices that maintain their initial efficiency for over 1400 hours under 75% humidity.[22] The core strategy is to design molecules with inherently high conductivity and deep HOMO levels, removing the need for chemical oxidation via doping.[21][22]
Quantitative Stability Comparison
| Hole Transport Material | Common Dopants | Key Advantages | Dominant Degradation Pathways | Representative Stability (T₈₀ Lifetime) |
| Spiro-OMeTAD | Li-TFSI, tBP | High PCE, good film quality | Dopant migration, moisture ingress, thermal crystallization, de-doping at high T.[8][9][10] | Variable, often < 500 hours under 85°C/85% RH |
| PTAA | Li-TFSI, tBP | Higher hole mobility, better thermal and moisture barrier properties.[8][13] | Dopant migration, degradation in air at high T.[8] | Improved over Spiro-OMeTAD, > 1000 hours reported under various stress tests.[13] |
| CuSCN / NiOₓ | None (Dopant-Free) | Excellent intrinsic stability, high mobility, low cost.[3][4][19] | Interfacial recombination, processing compatibility challenges. | Potentially thousands of hours; stability is often limited by other device components. |
| Dopant-Free Polymers | None | Hydrophobic, prevents dopant-related issues, excellent humidity resistance.[6][22] | Synthesis complexity, matching energy levels with perovskite. | > 1400 hours reported at 75% humidity.[22] |
Note: T₈₀ (time to 80% of initial efficiency) values are highly dependent on the specific device architecture, encapsulation, and stress conditions (e.g., temperature, humidity, illumination) as defined by protocols like ISOS. The values presented are for comparative illustration.
Experimental Design & Protocols
To ensure that stability comparisons are meaningful and reproducible, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) provides a framework for this.[23][24]
Workflow for Long-Term Thermal Stability Assessment (ISOS-D-2)
This protocol is designed to assess the intrinsic stability of the device stack against thermal stress in a dark, controlled environment.
Caption: Workflow for ISOS-D-2 thermal stability testing of perovskite solar cells.
Step-by-Step Methodology for Thermal Stability Testing
-
Device Fabrication: Fabricate a statistically relevant number of PSCs (e.g., >12 per HTM type) with the desired architecture (e.g., n-i-p: FTO/TiO₂/Perovskite/HTM/Au). Ensure all layers are deposited under identical, controlled conditions.
-
Encapsulation: To isolate the intrinsic stability of the stack from extrinsic factors, encapsulate the devices immediately after fabrication using a UV-curable epoxy and a cover glass. This provides a barrier against ambient moisture and oxygen.
-
Initial Characterization (Time = 0): Measure the current density-voltage (J-V) characteristics of each device under a calibrated solar simulator (AM1.5G, 100 mW/cm²). Record the initial power conversion efficiency (PCE₀), open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), and fill factor (FF).
-
Accelerated Aging: Place the encapsulated devices in a climate-controlled chamber set to a constant high temperature (e.g., 85°C) and low humidity in the dark. The devices are typically held at open-circuit conditions.[23]
-
Periodic Monitoring: At regular intervals (e.g., every 50-100 hours), remove the devices from the chamber. Allow them to cool to room temperature for at least 30 minutes before re-measuring their J-V characteristics under the same conditions as the initial characterization.
-
Data Analysis: Plot the normalized PCE (PCE/PCE₀) as a function of aging time for each device. The T₈₀ lifetime is defined as the time at which the efficiency drops to 80% of its initial value.[25]
-
Post-Mortem Analysis: After the experiment concludes, select devices at different degradation stages for further analysis (e.g., Scanning Electron Microscopy for morphology, X-Ray Diffraction for crystal structure, Photoluminescence for defect analysis) to understand the failure mechanisms.
Causality and Future Outlook
The long-term stability of a perovskite solar cell is not determined by a single component but by the complex interplay between all layers. However, the evidence strongly indicates that the hole transport material is a decisive factor.
Caption: Energy level alignment for efficient hole extraction from perovskite to various HTMs.
The causality is clear: the use of hygroscopic and volatile dopants in organic HTMs like Spiro-OMeTAD is a primary driver of instability.[6] Polymeric HTMs like PTAA offer an improvement by providing a more robust, hydrophobic matrix, but the ultimate solution lies in eliminating these detrimental additives altogether.[8] This is where dopant-free HTMs, particularly inorganic materials like CuSCN and NiOₓ, present the most promising path forward.[3][4] Their intrinsic chemical and thermal stability addresses the core degradation mechanism associated with conventional HTLs.
The future of stable PSCs will likely be dominated by devices that incorporate dopant-free HTMs. The research focus will continue to be on:
-
Novel Dopant-Free Materials: Synthesizing new organic molecules and polymers with high intrinsic mobility and suitable energy levels.[20]
-
Interfacial Engineering: Developing advanced techniques to create defect-free, energetically favorable interfaces between the perovskite and inorganic HTMs.
-
Holistic Device Design: Recognizing that the HTM does not operate in isolation. Its interaction with the perovskite, electrode, and encapsulants must be co-optimized for maximum device lifetime.
By systematically replacing unstable components with robust alternatives and applying rigorous, standardized testing protocols, the scientific community can overcome the stability challenge and unlock the full commercial potential of perovskite photovoltaic technology.
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A Comparative Guide to the Photophysical Properties of Carbazole Isomers: An In-Depth Technical Analysis
Carbazole and its derivatives are a cornerstone in the landscape of organic electronics and photochemistry. Their rigid, electron-rich structure provides a robust scaffold for the design of materials with tailored photophysical properties, finding applications in organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and pharmaceuticals.[1][2] The precise positioning of substituents on the carbazole core dramatically influences its electronic transitions, leading to a fascinating array of photophysical behaviors among its isomers. This guide offers a comparative analysis of the photophysical properties of key carbazole isomers, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and harnessing the unique characteristics of these versatile molecules.
The Crucial Role of Isomeric Purity
A critical and often overlooked aspect in the study of carbazole photophysics is the profound impact of isomeric impurities. Research has revealed that the ultralong room-temperature phosphorescence observed in some commercial carbazole samples is, in fact, attributable to the presence of trace amounts of carbazole isomers.[3][4] Highly purified carbazole exhibits a significantly blueshifted fluorescence and almost negligible room-temperature phosphorescence.[4] This discovery underscores the necessity of meticulous purification and characterization of carbazole isomers to accurately attribute and understand their intrinsic photophysical properties. The presence of these isomers can act as charge traps, fundamentally altering the excited-state deactivation pathways.[4]
Comparative Photophysical Data of Carbazole Isomers
The substitution pattern on the carbazole ring dictates the extent of π-conjugation and the nature of the electronic transitions, thereby influencing the absorption and emission characteristics. The following table summarizes key photophysical data for a selection of carbazole isomers, providing a quantitative basis for comparison.
| Isomer/Derivative | Substitution Pattern | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) | Solvent |
| Carbazole | Unsubstituted | 291, 323, 333 | ~350, 365 | 0.44 | 13-15 | Various Organic Solvents |
| 3,6-di-tert-butyl-carbazole | 3,6-disubstituted | ~350 | - | - | - | Various Organic Solvents |
| 9-Phenylcarbazole | N-substituted | ~330-340 | ~350, 365 | ~0.8-0.9 | ~2-4 | Dichloromethane |
| 2,7-disubstituted thienylcarbazole | 2,7-disubstituted | - | - | up to 0.61 | - | - |
| 3,6-disubstituted thienylcarbazole | 3,6-disubstituted | - | - | - | - | - |
| 9-(4-fluorophenyl)-9H-carbazole | N-substituted | - | - | 0.34 (film) | - | - |
| 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) | N-substituted dimer | - | - | ~0.35-0.40 (film) | - | - |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.[2][5][6]
Unraveling the Photophysical Divergence: A Mechanistic Perspective
The observed differences in the photophysical properties of carbazole isomers can be rationalized by considering their electronic structure and the nature of their excited states.
Substitution at the 3, 6, and 9 Positions: Substitution at the 3- and 6-positions of the carbazole ring can enhance solubility and has a significant impact on the electronic properties.[5] Electron-donating or -withdrawing groups at these positions can modulate the HOMO and LUMO energy levels, thereby tuning the absorption and emission wavelengths. N-substitution at the 9-position, with aryl or alkyl groups, primarily influences the molecule's steric and electronic properties, which can affect intermolecular interactions and solid-state packing, in turn influencing solid-state emission.[7]
Intramolecular Charge Transfer (ICT): In derivatives where electron-donating and electron-accepting moieties are strategically placed on the carbazole core, intramolecular charge transfer (ICT) can occur upon photoexcitation. This leads to a large Stokes shift and a high sensitivity of the emission to solvent polarity. The position of the substituents is crucial in determining the efficiency of this ICT process.
Phosphorescence and Intersystem Crossing: The efficiency of intersystem crossing (ISC), the process that populates the triplet state from the singlet excited state, is a key determinant of phosphorescence. The presence of heavy atoms (e.g., halogens) or specific molecular geometries that promote spin-orbit coupling can enhance ISC rates, leading to stronger phosphorescence. As mentioned earlier, isomeric impurities can also play a dominant role in facilitating phosphorescence by creating charge-separated states that favor ISC.[3][8]
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of carbazole isomers is paramount. The following section provides detailed, step-by-step methodologies for key experimental techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the carbazole isomers.
Methodology:
-
Sample Preparation: Prepare a stock solution of the carbazole isomer in a UV-grade solvent (e.g., dichloromethane, cyclohexane, or ethanol) at a known concentration (typically ~10⁻³ M). From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each diluted solution in a 1 cm path length quartz cuvette over the desired wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) of the carbazole isomers.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[1]
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
Measurement:
-
Excite the sample at its main absorption maximum (λ_abs).
-
Record the emission spectrum by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To quantify the efficiency of the fluorescence process.
Principle: The relative method compares the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[9] The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where Φ_F is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.
-
Sample Preparation: Prepare a series of five to six dilutions for both the sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measurement:
-
Record the UV-Vis absorption spectrum for each solution.
-
Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the gradients (slopes) of these plots.
-
Calculate the quantum yield of the sample using the equation above, where (I/A) is represented by the gradient of the plot.
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Visualizing Structure-Property Relationships
The interplay between the isomeric structure of carbazole derivatives and their resulting photophysical properties can be visualized to highlight key relationships.
Caption: Influence of substitution position on carbazole photophysics.
Conclusion
The photophysical properties of carbazole isomers are intricately linked to their molecular structure, with the position of substitution playing a pivotal role in dictating their absorption, emission, and excited-state dynamics. This guide has provided a comparative analysis of these properties, supported by experimental data and detailed protocols, to aid researchers in the rational design and characterization of novel carbazole-based materials. A thorough understanding of the structure-property relationships, coupled with meticulous experimental practice and an awareness of the critical role of isomeric purity, is essential for unlocking the full potential of this remarkable class of molecules in a wide range of scientific and technological applications.
References
-
Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study. Request PDF - ResearchGate. Available at: [Link]
-
Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group. Available at: [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. Available at: [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. Available at: [Link]
-
Synthesis, crystal structures and properties of carbazole-based[10]helicenes fused with an azine ring. PMC - PubMed Central. Available at: [Link]
-
Synthesis of carbazoles and derivatives from allenes. Available at: [Link]
-
Synthesis of Substituted N-Alkenyl Carbazole Derivatives in, 3 and 3-6 Positions on the Carbazol Ring. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry. PubMed. Available at: [Link]
-
Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. Available at: [Link]
-
The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. Available at: [Link]
-
Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. PMC - NIH. Available at: [Link]
-
Carbazole isomers induce ultralong organic phosphorescence. Request PDF. Available at: [Link]
-
Theoretical Investigations on the Photophysical Properties for a Series of Symmetrical and Asymmetrical Carbazole-Based Cationic Two-Photon Fluorescent Probes: The Magic of Methyl Groups. Semantic Scholar. Available at: [Link]
-
Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers. Available at: [Link]
-
UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. ResearchGate. Available at: [Link]
-
Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available at: [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]
-
Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Request PDF. Available at: [Link]
-
Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Request PDF. Available at: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]
-
Fluorescence Quantum Yield Measurements. SciSpace. Available at: [Link]
-
Carbazole Substituted BODIPYs. Frontiers. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 2,7-Dimethoxy-9h-carbazole: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the effective management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,7-Dimethoxy-9h-carbazole, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from authoritative safety data sheets and established best practices for hazardous chemical waste management.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic compound that, while not extensively characterized for its toxicity, shares properties with the broader class of carbazoles and aromatic amines. Safety Data Sheets (SDS) for this compound and related compounds indicate a clear hazard profile that necessitates careful handling and disposal.
Primary Hazards:
Quantitative Hazard Summary
| Hazard Classification | Description | GHS Pictogram | Source |
| Skin Irritation | Causes skin irritation | GHS07 (Exclamation Mark) | [1][2] |
| Eye Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) | [1][2] |
| Potential Carcinogenicity | Suspected of causing cancer (based on parent compound) | GHS08 (Health Hazard) | |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life (based on parent compound) | GHS09 (Environment) |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality behind this is to prevent direct contact with the skin and eyes, and to avoid inhalation of any dust or aerosols.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.
All handling of this compound, especially during waste packaging, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
Spill Management: Immediate and Controlled Response
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full complement of PPE before approaching the spill.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or earth, to prevent the generation of airborne dust. Carefully sweep the material into a designated hazardous waste container.
-
For Liquid Spills (solutions): Absorb the spill with an inert absorbent material and place it into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Waste Segregation and Containerization
Proper segregation is fundamental to safe and compliant chemical waste disposal.
-
Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste.
-
Use Designated Containers:
-
Solid Waste: Collect in a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect solutions in a separate, sealed, and labeled container.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous chemical reactions.
On-Site Storage
Proper storage of hazardous waste pending disposal is a key aspect of laboratory safety.
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Away from Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents.
Final Disposal Route
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. The primary recommended disposal methods for this type of compound are:
-
Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method. This ensures the complete destruction of the organic compound.
-
Secure Landfill: If incineration is not available, disposal in a licensed and permitted hazardous waste landfill is an alternative.[1][4] It is crucial to adhere to the Land Disposal Restrictions (LDR) program under the Resource Conservation and Recovery Act (RCRA), which may require pre-treatment to reduce the toxicity and mobility of the waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations: EPA Hazardous Waste Codes
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given the nature of carbazole derivatives, the following should be considered in consultation with your EHS department:
-
Toxicity Characteristic (D-Codes): If the waste is in a solution and a Toxicity Characteristic Leaching Procedure (TCLP) test indicates the presence of certain toxic constituents above regulatory limits, it would be assigned a D-code.
-
Listed Wastes (F and K-Codes): If the waste is generated from specific industrial processes, it may fall under the F or K-list of hazardous wastes. For example, K156 and K157 codes are associated with wastes from the production of carbamates and carbamoyl oximes.[5] While not a direct match, this highlights that nitrogen-containing organic compounds from specific syntheses can be listed wastes.
-
"U" and "P" Listed Wastes: These codes are for discarded commercial chemical products. This compound is not currently on these lists.
Your institution's EHS department is the ultimate authority on determining the correct waste codes for your specific waste stream.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, the consistent use of personal protective equipment, and strict adherence to established protocols for segregation, storage, and final disposal. By following this guide, researchers and laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship and regulatory compliance.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved January 7, 2026, from [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved January 7, 2026, from [Link]
-
ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved January 7, 2026, from [Link]
-
Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills. Retrieved January 7, 2026, from [Link]
-
FedCenter. (2017, July 5). Hazardous Waste Landfills. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025, August 5). Pyrolysis of carbazole: Experimental results and kinetic study. Retrieved January 7, 2026, from [Link]
-
WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved January 7, 2026, from [Link]
-
Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved January 7, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
